1-Methyl-3-(propan-2-yloxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLKLSRFTPNXMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499020 | |
| Record name | 1-Methyl-3-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19177-04-9 | |
| Record name | 1-Methyl-3-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Methyl-3-(propan-2-yloxy)benzene chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Methyl-3-(propan-2-yloxy)benzene
Introduction
This compound, also known as 3-isopropoxytoluene, is an aromatic ether that serves as a valuable building block in synthetic organic chemistry. Its structural motif, featuring a substituted phenyl ring, is prevalent in a wide array of functional materials and pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, tailored for researchers, scientists, and professionals in the field of drug development and materials science. By elucidating the causality behind its chemical behavior and synthetic pathways, this document aims to serve as a practical and authoritative resource.
Nomenclature and Structural Elucidation
The unambiguous identification of a chemical entity is foundational to all scientific inquiry. This compound is systematically named according to IUPAC conventions, which provides a clear indication of its constituent functional groups: a methyl group and an isopropoxy group attached to a benzene ring at the 1 and 3 positions, respectively.
-
IUPAC Name: this compound[1]
-
Common Synonyms: 3-Isopropoxytoluene, Benzene, 1-methyl-3-(1-methylethoxy)-[1]
-
CAS Number: 19177-04-9[1]
-
Molecular Formula: C₁₀H₁₄O[1]
-
Canonical SMILES: CC1=CC(=CC=C1)OC(C)C[1]
Caption: Sₙ2 Mechanism for the Synthesis of this compound.
Step-by-Step Protocol:
-
Preparation of Alkoxide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve m-cresol (1.0 eq.) in a dry polar aprotic solvent such as DMF or DMSO.
-
Deprotonation: Add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. Causality Insight: NaH is an effective, non-nucleophilic base that irreversibly deprotonates the phenol, producing hydrogen gas which evolves safely from the reaction, driving the equilibrium forward. [2]3. Nucleophilic Substitution: After hydrogen evolution ceases (approx. 30-60 minutes), add 2-bromopropane (1.2 eq.) dropwise via syringe, maintaining the temperature at or below room temperature.
-
Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours or gently heat to 50-60 °C to expedite the reaction. Monitor progress by Thin Layer Chromatography (TLC). Expertise Insight: While heating can accelerate the Sₙ2 reaction, it can also increase the rate of the competing E2 elimination side-reaction. Room temperature is often a good compromise for secondary halides.
-
Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure ether.
Reactivity Profile
The reactivity of this compound is dominated by its aromatic ring. Both the methyl (-CH₃) and isopropoxy (-O-iPr) groups are electron-donating and therefore activate the ring towards electrophilic aromatic substitution . They are both ortho, para-directors. Their positions at C1 and C3 mean their activating effects are additive at the C2, C4, and C6 positions, making these sites highly susceptible to electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions). The C4 position is the most sterically accessible and electronically activated site.
The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., refluxing with HBr or HI), which would yield m-cresol and 2-halopropane.
Potential Applications in Research and Development
While specific commercial applications are not widely documented, the structure of this compound makes it a highly attractive scaffold for medicinal chemistry and materials science. Aromatic ethers are a cornerstone in drug design, and this molecule provides a synthetically accessible platform for generating derivatives.
A typical workflow for a drug development professional might involve using this compound as a starting material or intermediate for the synthesis of more complex target molecules.
Caption: R&D Workflow Utilizing this compound as a Scaffold.
This workflow demonstrates the compound's utility. After its initial synthesis, a researcher can selectively functionalize the activated aromatic ring. For example, bromination would likely occur at the C4 position. This new functional handle (bromide) allows for a vast number of subsequent reactions, such as Suzuki or Buchwald-Hartwig cross-couplings, to build molecular complexity and generate a library of novel compounds for biological evaluation.
Safety and Handling
No specific toxicological data for this compound is available. Therefore, safety precautions must be based on structurally related compounds such as cymenes and other flammable, volatile organic liquids. [3][4]
-
Physical Hazards: The compound is expected to be a flammable liquid. Vapors may form explosive mixtures with air and can travel to an ignition source. [3]* Health Hazards: May cause respiratory irritation upon inhalation. [3]Skin contact may lead to irritation or dermatitis with prolonged exposure. [5]Aspiration into the lungs if swallowed can cause chemical pneumonitis. [3]* Environmental Hazards: Expected to be toxic to aquatic life with long-lasting effects. [3]Due to its low water solubility, it is unlikely to be mobile in soil. [3]
Precautionary Measure Protocol Handling Use only in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent static discharge. [4] Personal Protective Equipment (PPE) Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [6] Storage Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable liquids. [4] | Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). m-Cymene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Efe, C., Lykakis, I. N., & Stratakis, M. (n.d.). Supporting Information: Gold nanoparticles supported on TiO2 catalyse the cycloisomerisation/oxidative dimerisation of aryl propargyl ethers. University of Crete. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-methyl-3-propyl- (CAS 1074-43-7). Retrieved from [Link]
-
PubChem. (n.d.). ((Prop-2-yn-1-yloxy)methyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1-methyl-2-(1-methylethoxy)-. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-methyl-3-propyl-. NIST WebBook. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-4-(prop-2-yn-1-yloxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link] (General reference)
-
PubChem. (n.d.). 1-[(Propan-2-yl)oxy]-2-(prop-1-en-1-yl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1-methyl-3-propyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-PHENYLBUTYRONITRILE. Retrieved from [Link] (Example of a general synthetic procedure)
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectra Problem #6 Solution. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-methyl-3-propyl- IR Spectrum. NIST WebBook. Retrieved from [Link]
-
ILO. (n.d.). ISOPROPYLBENZENE. International Chemical Safety Cards. Retrieved from [Link]
-
Scribd. (n.d.). Unit 14 PDF. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-methyl-2-propyl-. NIST WebBook. Retrieved from [Link]
-
ChemSynthesis. (n.d.). isopropoxy-methyl-benzene. Retrieved from [Link]
Sources
Introduction: Situating 1-Methyl-3-(propan-2-yloxy)benzene in Synthetic Chemistry
An In-Depth Technical Guide to 1-Methyl-3-(propan-2-yloxy)benzene (CAS: 19177-04-9)
This compound, also known by its synonyms 3-Isopropoxytoluene or m-cresyl isopropyl ether, is an aromatic ether.[1][2] Its structure, featuring a metabolically stable ether linkage and a substituted benzene ring, makes it a valuable intermediate in organic synthesis. While not a widely known final product, its utility lies in its capacity to serve as a foundational building block for more complex molecular architectures, particularly within the pharmaceutical and material science sectors.[3] The strategic placement of the methyl and isopropoxy groups on the meta-positioned benzene ring influences its reactivity in subsequent transformations, such as electrophilic aromatic substitution, by directing incoming groups to specific positions.[3] This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, expected analytical characterization data, and its potential applications, grounded in established chemical principles.
Physicochemical & Computed Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. These parameters dictate appropriate solvents for reactions and purification, predict its behavior under various conditions, and inform safety protocols. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 19177-04-9 | PubChem[2] |
| Molecular Formula | C₁₀H₁₄O | PubChem[2] |
| Molecular Weight | 150.22 g/mol | PubChem[2] |
| Appearance | Clear, colorless liquid | CymitQuimica[3] |
| Boiling Point | 196.5°C (estimated) | LookChem[1] |
| Density | 0.9310 g/cm³ (estimated) | LookChem[1] |
| Refractive Index | 1.4959 (estimated) | LookChem[1] |
| XLogP3 | 3.5 | PubChem[2] |
| Solubility | Insoluble in water; Soluble in organic solvents.[3][4] | LookChem, CymitQuimica, ChemBK[1][3][4] |
Synthesis Pathway: The Williamson Ether Synthesis
The most direct and reliable method for preparing asymmetrical ethers like this compound is the Williamson ether synthesis.[5][6] This classic Sɴ2 reaction involves the nucleophilic attack of an alkoxide (or phenoxide) on a primary or secondary alkyl halide.[5][6][7] The causality behind this choice of reaction is its high efficiency and predictability for forming C-O bonds.
The synthesis proceeds in two logical steps:
-
Deprotonation: A moderately strong base is used to deprotonate the phenolic hydroxyl group of m-cresol, forming the sodium m-cresolate salt. This step is critical as it transforms the weakly nucleophilic alcohol into a much more potent phenoxide nucleophile.[8]
-
Nucleophilic Substitution: The resulting m-cresolate anion attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane). The halide serves as an excellent leaving group, facilitating the Sɴ2 displacement and formation of the desired ether linkage.[5][6]
Sources
- 1. Cas 19177-04-9,Benzene, 1-methyl-3-(1-methylethoxy)- | lookchem [lookchem.com]
- 2. This compound | C10H14O | CID 12456385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 19177-04-9: Benzene, 1-methyl-3-(1-methylethoxy)- [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to 1-Methyl-3-(propan-2-yloxy)benzene
This guide provides a comprehensive technical overview of 1-Methyl-3-(propan-2-yloxy)benzene, a significant aromatic ether. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, analytical characterization, and safety protocols, offering field-proven insights into its practical applications and handling.
Chemical Identity and Molecular Architecture
This compound, also known by its synonym 3-Isopropoxytoluene, is an organic compound characterized by a benzene ring substituted with a methyl group and an isopropoxy group at the meta-position. This structural arrangement imparts specific physicochemical properties that are crucial for its reactivity and utility in various chemical syntheses.
The molecular formula for this compound is C₁₀H₁₄O.[1] Its structure consists of a toluene core with an isopropyl ether linkage at the third carbon of the aromatic ring. This ether linkage is a key functional group that influences the molecule's polarity, solubility, and reactivity. The presence of both an alkyl group (methyl) and an alkoxy group (isopropoxy) on the benzene ring activates it towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to these groups.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are dictated by its molecular weight and structure. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 150.22 g/mol | PubChem[1] |
| Molecular Formula | C₁₀H₁₄O | PubChem[1] |
| CAS Number | 19177-04-9 | PubChem[1] |
| Appearance | Not specified, likely a liquid at room temperature | Inferred from similar compounds |
| Boiling Point | Data not readily available | |
| Density | Data not readily available | |
| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water | Inferred from structure |
The molecular weight of 150.22 g/mol is a fundamental parameter for stoichiometric calculations in chemical reactions.[1] The lipophilic nature of the benzene ring and the alkyl groups suggests poor solubility in aqueous solutions but good solubility in common organic solvents such as ethanol, ether, and acetone.
Synthesis and Purification
The synthesis of this compound typically involves the Williamson ether synthesis. This well-established method provides a reliable route to forming the ether linkage.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize this compound from 3-methylphenol (m-cresol) and 2-bromopropane.
Materials:
-
3-methylphenol (m-cresol)
-
Sodium hydroxide (NaOH)
-
2-bromopropane
-
Anhydrous ethanol (as solvent)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Distilled water
Procedure:
-
Deprotonation of Phenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylphenol in anhydrous ethanol.
-
Add a stoichiometric equivalent of sodium hydroxide to the solution to form the sodium salt of 3-methylphenoxide. The causality here is the increased nucleophilicity of the phenoxide ion, which is essential for the subsequent substitution reaction.
-
Nucleophilic Substitution: Slowly add 2-bromopropane to the reaction mixture. Heat the mixture to reflux for several hours to facilitate the Sₙ2 reaction between the phenoxide and the alkyl halide. The choice of a polar aprotic solvent like ethanol helps to solvate the cation, leaving the nucleophile more available for reaction.
-
Workup and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether multiple times to ensure complete recovery of the product. The organic layers are combined.
-
Purification: Wash the combined organic layers with a dilute sodium hydroxide solution to remove any unreacted 3-methylphenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be further purified by fractional distillation under reduced pressure to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for this compound.
Applications in Research and Development
While specific, large-scale industrial applications of this compound are not widely documented, its structure makes it a valuable intermediate in organic synthesis. It can serve as a building block for more complex molecules in the pharmaceutical and agrochemical industries. The aromatic ring can undergo further functionalization, and the ether linkage can be cleaved under specific conditions if required, providing synthetic flexibility.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2][3]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2][3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it in accordance with local regulations.[3]
Conclusion
This compound is a structurally interesting aromatic ether with a molecular weight of 150.22 g/mol .[1] Its synthesis is straightforward via the Williamson ether synthesis, a testament to classic organic chemistry reactions that remain integral to modern synthesis. While its direct applications are not extensively documented, its utility as a synthetic intermediate is clear. Adherence to standard safety protocols is essential for its handling in a laboratory setting. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and drug development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of 1-Methyl-3-(propan-2-yloxy)benzene
Abstract
This technical guide provides an in-depth analysis of the synthetic pathways leading to 1-methyl-3-(propan-2-yloxy)benzene, also known as 3-isopropoxytoluene. As a key intermediate in the development of pharmaceuticals and specialty chemicals, robust and scalable synthetic routes to this aryl ether are of significant interest to the research and drug development community. This document moves beyond simple procedural descriptions to offer a causal analysis of experimental choices, grounded in established chemical principles. We will dissect two primary synthetic strategies: the classic Williamson ether synthesis and modern transition-metal-catalyzed cross-coupling reactions, including the Ullmann condensation and Buchwald-Hartwig etherification. Each pathway is evaluated for its mechanistic underpinnings, substrate scope, and practical considerations for laboratory and industrial applications. Detailed, self-validating experimental protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers with the knowledge to select and optimize the most suitable synthesis for their specific needs.
Introduction and Retrosynthetic Analysis
This compound (C₁₀H₁₄O) is an unsymmetrical aryl alkyl ether.[1] Its structure, featuring a toluene core functionalized with an isopropoxy group at the meta position, makes it a versatile building block. The synthesis of such ethers is a fundamental transformation in organic chemistry, yet the choice of methodology can profoundly impact yield, purity, and scalability.
A logical approach to designing its synthesis begins with a retrosynthetic analysis, which identifies the potential bond disconnections and corresponding starting materials.
Caption: Retrosynthetic analysis of this compound.
-
Disconnection A (Alkyl C-O Bond): This pathway breaks the bond between the ether oxygen and the isopropyl group. It identifies m-cresol (3-methylphenol) as the aromatic nucleophile precursor and an isopropyl electrophile (e.g., 2-bromopropane or 2-iodopropane). This route logically leads to the Williamson ether synthesis .[2][3][4][5]
-
Disconnection B (Aryl C-O Bond): This alternative breaks the bond between the oxygen and the aromatic ring. This identifies an aryl electrophile, such as 3-iodo- or 3-bromotoluene, and an isopropoxide nucleophile. This strategy is the foundation for transition-metal-catalyzed cross-coupling reactions .[6][7]
This guide will now explore the practical execution of these two divergent strategies.
Pathway A: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, valued for its simplicity and cost-effectiveness. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion attacks an alkyl halide.[3][5]
Mechanistic Considerations & Experimental Choices
The overall transformation involves two key steps: the deprotonation of m-cresol to form the more potent 3-methylphenoxide nucleophile, followed by the SN2 attack on the isopropyl halide.
-
Choice of Base: The selection of the base is critical. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the phenol, driving the equilibrium forward and producing only hydrogen gas as a byproduct, which is easily removed.[4] However, its pyrophoric nature requires careful handling. A more common and safer alternative for laboratory-scale synthesis is potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone. The carbonate is sufficient to deprotonate the acidic phenol, and the reaction can be driven to completion, often with heating.
-
Choice of Alkyl Halide: The electrophile must be a suitable substrate for SN2 reactions.[2] While 2-iodopropane is more reactive, 2-bromopropane is often chosen due to a better balance of cost and reactivity. A primary challenge with secondary halides like this is the competing E2 elimination reaction, where the alkoxide acts as a base rather than a nucleophile, leading to the formation of propene.[5][8] To mitigate this side reaction, it is crucial to maintain a moderate reaction temperature (typically not exceeding 60-80 °C).
-
Choice of Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the phenoxide salt but do not solvate the nucleophilic anion, leaving it "naked" and highly reactive, thereby accelerating the SN2 reaction rate.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a self-validating system designed for high conversion and straightforward purification.
Caption: Experimental workflow for the Williamson ether synthesis.
Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add m-cresol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add dry N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to m-cresol.
-
Alkylation: Begin stirring the suspension and add 2-bromopropane (1.2 equivalents) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the disappearance of m-cresol using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by fractional distillation under vacuum or by flash column chromatography on silica gel.
Data Summary
| Parameter | Condition | Rationale |
| Base | K₂CO₃ | Safe, effective, and easily removed during work-up. |
| Solvent | DMF | Polar aprotic; accelerates SN2 reaction. |
| Temperature | 60 °C | Balances reaction rate while minimizing E2 elimination. |
| Stoichiometry | Slight excess of alkyl halide | Ensures complete consumption of the limiting phenoxide. |
| Typical Yield | 75-90% | Dependent on purity of reagents and reaction control. |
Pathway B: Transition-Metal-Catalyzed Cross-Coupling
For syntheses where the Williamson approach may be low-yielding due to steric hindrance or electronic effects, transition-metal catalysis offers powerful alternatives. The two most relevant methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification. Both rely on coupling an aryl halide with an alcohol or alkoxide.[6][7][9]
The Ullmann Condensation
The traditional Ullmann reaction requires harsh conditions, often involving stoichiometric copper powder at temperatures exceeding 200 °C.[6][10] Modern protocols, however, utilize a catalytic amount of a copper(I) salt, such as CuI, in the presence of a ligand to facilitate the reaction under much milder conditions.
-
Mechanism: The reaction is believed to proceed via the formation of a copper(I) isopropoxide species. This intermediate then undergoes oxidative addition with the aryl halide (e.g., 3-iodotoluene), followed by reductive elimination to form the C-O bond and regenerate the active copper catalyst.[6]
-
Experimental Choices:
-
Aryl Halide: Aryl iodides are the most reactive substrates for the Ullmann condensation, followed by bromides.[11][12][13][14][15] 3-Iodotoluene is an excellent starting material.
-
Catalyst/Ligand System: A common system is CuI with a ligand like 1,10-phenanthroline or an N,N'-dimethylethylenediamine. The ligand stabilizes the copper center and increases its reactivity.
-
Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is required to generate the alkoxide in situ.
-
The Buchwald-Hartwig Etherification
The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling that has become one of the most versatile methods for forming C-N and C-O bonds.[7][16][17] It is renowned for its broad functional group tolerance, high yields, and relatively mild reaction conditions.
-
Mechanism: The Catalytic Cycle: The power of this reaction lies in its well-defined catalytic cycle, which is critically dependent on the choice of phosphine ligand.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of 3-bromotoluene, forming a Pd(II) complex.
-
Ligand Exchange/Deprotonation: The alcohol (isopropanol) coordinates to the palladium center, and a base removes the hydroxyl proton to form a palladium alkoxide intermediate.
-
Reductive Elimination: This is the key bond-forming step. The aryl group and the alkoxide group are eliminated from the palladium center, forming the desired ether product and regenerating the Pd(0) catalyst.
-
Caption: Simplified catalytic cycle for Buchwald-Hartwig etherification.
-
Experimental Choices:
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
-
Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos are state-of-the-art, as they promote the crucial reductive elimination step.
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is frequently used.
-
Protocol: Buchwald-Hartwig Etherification
Methodology:
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox, establish a nitrogen atmosphere, and add 3-bromotoluene (1.0 equivalent) and isopropanol (1.5 equivalents) via syringe, followed by dry toluene as the solvent.
-
Reaction: Seal the tube and heat the mixture to 80-100 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. The filtrate can then be washed, dried, and concentrated. Purification is typically achieved via flash column chromatography.
Comparative Analysis of Cross-Coupling Methods
| Feature | Ullmann Condensation | Buchwald-Hartwig Etherification |
| Metal Catalyst | Copper (CuI) | Palladium (Pd₂(dba)₃, Pd(OAc)₂) |
| Typical Ligand | Diamines, Phenanthrolines | Bulky Biarylphosphines (XPhos) |
| Aryl Substrate | Ar-I > Ar-Br | Ar-Br, Ar-Cl, Ar-OTf |
| Conditions | Often >100 °C | 80-110 °C |
| Advantages | Lower catalyst cost. | Broader scope, higher yields, milder conditions. |
| Disadvantages | Harsher conditions, narrower scope. | High cost of Pd and ligands, air-sensitive. |
Product Characterization
Confirmation of the product, this compound, and assessment of its purity are achieved using standard analytical techniques.
-
¹H NMR: Expected signals include an aromatic multiplet for the 4 protons on the benzene ring, a septet for the methine proton of the isopropyl group, a singlet for the methyl group on the ring, and a doublet for the six equivalent methyl protons of the isopropyl group.
-
¹³C NMR: Will show distinct signals for the 10 carbon atoms, including the characteristic aromatic carbons and the aliphatic carbons of the isopropyl and methyl groups.
-
Mass Spectrometry: The molecular ion peak (M⁺) should correspond to the calculated molecular weight of 150.22 g/mol .[1]
-
Gas Chromatography (GC): An effective method for determining the purity of the final product and quantifying any unreacted starting materials or byproducts.
Conclusion
The synthesis of this compound can be successfully achieved through multiple robust pathways.
-
The Williamson ether synthesis stands out as the most direct, economical, and operationally simple method, making it highly suitable for laboratory-scale synthesis and applications where cost is a primary driver. Careful temperature control is necessary to minimize elimination byproducts.
-
Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig etherification , offer superior performance in terms of yield, scope, and functional group tolerance. This pathway is the method of choice in a drug discovery or process development setting where maximizing yield and ensuring the applicability to more complex, analogous structures is paramount, despite the higher cost of reagents.
The optimal synthetic route ultimately depends on the specific project requirements, including scale, budget, available equipment, and the need for methodological versatility. This guide provides the foundational knowledge and practical protocols for researchers to make an informed decision and execute the synthesis with confidence.
References
-
Wikipedia. Ullmann condensation. [Link]
-
Zhu, W., & Ma, D. (2002). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. ACS Publications. [Link]
-
SynArchive. (2024). Ullmann Condensation. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
PubMed. (2002). Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. [Link]
-
PubMed. (2020). Improving 3-methylphenol (m-cresol) production in yeast via in vivo glycosylation or methylation. [Link]
- Google Patents. (2014).
-
Totally Synthetic. (2021). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. [Link]
-
ChemBK. 3-methyl-Phenol. [Link]
-
Olsson, R. I., & O'Shea, D. F. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters, 18(17), 4242–4245. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
PubChem. This compound. [Link]
-
Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). [Link]
-
Books Gateway. (2024). Synthetic Methods for Alkyl Aryl Ethers. [Link]
-
Wikipedia. m-Cresol. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Union College. (2015). Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. [Link]
-
Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]
-
Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. [Link]
-
Stratakis, M., & Efe, C. (2010). Supporting Information: Gold nanoparticles supported on TiO2 catalyse the cycloisomerisation/oxidative dimerisation of aryl propargyl ethers. University of Crete. [Link]
-
ResearchGate. (2025). Synthesis of cresols by alkylation of phenol with methanol on solid acids. [Link]
-
NIST. Benzene, 1-iodo-3-methyl-. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ChemSynthesis. 1-iodo-3-methylbenzene. [Link]
-
ChemBK. 1-iodo-3-methylbenzene. [Link]
-
Cheméo. Chemical Properties of Benzene, 1-iodo-3-methyl- (CAS 625-95-6). [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PubChem. 1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
mVOC. 1-methyl-4-propan-2-ylbenzene. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
ChemHelp ASAP. (2020). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube. [Link]
-
Name Reaction. (2021). Buchwald-Hartwig Coupling [Video]. YouTube. [Link]
- Google Patents. (2008). US20080021228A1 - Method For Producing Optionally Substituted Methylenedioxybenzene.
-
Chemsrc. [diphenyl(propan-2-yloxy)methyl]benzene. [Link]
- Google Patents. (2009).
-
ChemSynthesis. isopropoxy-methyl-benzene. [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. [Link]
Sources
- 1. This compound | C10H14O | CID 12456385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. synarchive.com [synarchive.com]
- 11. Benzene, 1-iodo-3-methyl- [webbook.nist.gov]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. chembk.com [chembk.com]
- 14. 3-Iodotoluene 99 625-95-6 [sigmaaldrich.com]
- 15. Benzene, 1-iodo-3-methyl- (CAS 625-95-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
An In-depth Technical Guide to 1-Methyl-3-(propan-2-yloxy)benzene for Advanced Research
This guide provides a comprehensive technical overview of 1-Methyl-3-(propan-2-yloxy)benzene, also known as 3-isopropoxytoluene. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and potential applications, grounding its claims in established chemical principles and authoritative sources.
Introduction and Chemical Identity
This compound is an aromatic ether. Its structure, featuring a methyl group and an isopropoxy group on a benzene ring at the meta position, makes it a subject of interest for synthetic chemists and drug discovery scientists. Understanding its chemical identity is paramount for its accurate synthesis and characterization.
IUPAC Name: this compound[1]
Synonyms: 3-Isopropoxytoluene, Benzene, 1-methyl-3-(1-methylethoxy)-[1]
Molecular Formula: C₁₀H₁₄O[1]
Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in various experimental conditions, including solubility and potential for crossing biological membranes.
| Property | Value | Source |
| Molecular Weight | 150.22 g/mol | [1] |
| XLogP3 | 3.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis . This venerable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of m-cresol (m-cresolate) acts as the nucleophile, attacking an isopropyl halide.
Underlying Principle: The Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an Sₙ2 mechanism. The reaction's success hinges on the generation of a potent nucleophile, the alkoxide, from the corresponding alcohol (in this instance, m-cresol) by deprotonation with a strong base. This alkoxide then attacks the electrophilic carbon of an alkyl halide, leading to the formation of an ether and a salt byproduct. For a successful Sₙ2 reaction, the alkyl halide should ideally be primary or secondary to minimize competing elimination reactions.
Caption: Workflow for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure for the synthesis of this compound.
Materials:
-
m-Cresol
-
2-Bromopropane (or 2-Iodopropane)
-
Sodium hydride (NaH) or anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-cresol (1.0 eq) in anhydrous DMF.
-
Deprotonation: To the stirred solution, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Alternatively, anhydrous potassium carbonate (1.5 eq) can be used as a milder base in acetone, and the reaction may require heating. The formation of the sodium m-cresolate can be observed as the evolution of hydrogen gas ceases (with NaH) or as a salt suspension forms.
-
Nucleophilic Substitution: To the resulting alkoxide, add 2-bromopropane (1.2 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If using potassium carbonate, the mixture should be heated to reflux.
-
Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Spectroscopic Characterization
Accurate characterization of the synthesized compound is critical. The following sections detail the expected spectroscopic data for this compound based on its chemical structure.
Predicted ¹H NMR Spectroscopy
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ) and Splitting Patterns:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C2-H, C4-H, C5-H, C6-H) | 6.7 - 7.2 | Multiplet | 4H |
| Isopropyl (CH) | 4.5 - 4.7 | Septet | 1H |
| Aromatic Methyl (CH₃) | 2.3 - 2.4 | Singlet | 3H |
| Isopropyl Methyls (2 x CH₃) | 1.3 - 1.4 | Doublet | 6H |
Predicted ¹³C NMR Spectroscopy
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum identifies the different carbon environments in the molecule.
Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ):
| Carbon | Chemical Shift (ppm) |
| Aromatic (C-O) | 157 - 159 |
| Aromatic (C-CH₃) | 138 - 140 |
| Aromatic (CH) | 129 - 131 |
| Aromatic (CH) | 119 - 121 |
| Aromatic (CH) | 113 - 115 |
| Aromatic (CH) | 109 - 111 |
| Isopropyl (CH) | 69 - 71 |
| Isopropyl Methyls (2 x CH₃) | 21 - 23 |
| Aromatic Methyl (CH₃) | 20 - 22 |
Predicted FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Predicted Key FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2960 | C-H stretch | Alkyl (sp³) |
| 1600, 1490 | C=C stretch | Aromatic ring |
| 1250-1200 | C-O stretch | Aryl ether |
| 1170-1140 | C-O stretch | Alkyl ether |
Potential Applications in Research and Drug Development
While there is limited specific literature on the biological activities of this compound, its structural motifs are present in various biologically active molecules. This suggests its potential as a scaffold or intermediate in drug discovery.
Role as a Molecular Scaffold
The substituted benzene ring is a common feature in many pharmaceuticals. The specific substitution pattern of this compound offers a platform for further chemical modification to explore structure-activity relationships (SAR). The ether linkage is generally stable in vivo, and the lipophilicity imparted by the isopropoxy and methyl groups can influence a compound's pharmacokinetic properties, such as absorption and distribution.
Caption: Role of this compound in a drug discovery workflow.
Insights from Structurally Related Compounds
Compounds containing the cresol ether moiety have been investigated for various biological activities. For instance, certain substituted aromatic ethers have demonstrated antimicrobial, antifungal, and anti-inflammatory properties. The presence of the isopropoxy group can modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. Further research is warranted to explore the specific biological profile of this compound.
Conclusion
This compound is a readily synthesizable aromatic ether with potential applications in synthetic and medicinal chemistry. This guide has provided a detailed protocol for its synthesis via the Williamson ether synthesis, along with predicted spectroscopic data for its thorough characterization. While its specific biological activities are not yet extensively documented, its structural features suggest it could serve as a valuable building block for the development of novel chemical entities with therapeutic potential. This document serves as a foundational resource for researchers aiming to explore the chemistry and potential applications of this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
1-Methyl-3-(propan-2-yloxy)benzene structural formula
An In-depth Technical Guide to 1-Methyl-3-(propan-2-yloxy)benzene
This guide provides a comprehensive technical overview of this compound, also known as 3-isopropoxytoluene. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, spectroscopic profile, and potential applications, grounding all information in established chemical principles.
Core Molecular Identity and Structure
This compound (CAS No: 19177-04-9) is an aromatic ether.[1] Its structure consists of a toluene core where the hydrogen at the meta-position (carbon 3) is substituted with an isopropoxy group (-O-CH(CH₃)₂). This substitution pattern defines its chemical behavior, influencing its reactivity, polarity, and steric profile.
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 3-Isopropoxytoluene, Benzene, 1-methyl-3-(1-methylethoxy)- | PubChem[1] |
| CAS Number | 19177-04-9 | PubChem[1] |
| Molecular Formula | C₁₀H₁₄O | PubChem[1] |
| Molecular Weight | 150.22 g/mol | PubChem[1] |
| SMILES | CC1=CC(=CC=C1)OC(C)C | PubChem[1] |
| InChIKey | HZLKLSRFTPNXMY-UHFFFAOYSA-N | PubChem[1] |
Below is a two-dimensional structural representation generated to clarify atomic connectivity.
Caption: 2D Structure of this compound.
Physicochemical Properties
While extensive experimental data for this specific isomer is not widely published, its properties can be reliably estimated through computational models and comparison with analogous structures.
| Property | Value (Computed) | Comments |
| Molecular Weight | 150.22 g/mol | Calculated from the molecular formula C₁₀H₁₄O.[1] |
| XLogP3 | 3.5 | Indicates moderate lipophilicity, suggesting good solubility in organic solvents and low solubility in water.[1] |
| Topological Polar Surface Area | 9.2 Ų | The small polar surface area, arising from the single ether oxygen, is consistent with a non-polar molecule.[1] |
| Rotatable Bond Count | 2 | Refers to the C-O and O-C bonds of the isopropoxy group, allowing for conformational flexibility.[1] |
| Boiling Point | ~180-190 °C (Estimated) | Estimated based on related isomers like m-propyltoluene (182 °C).[2] |
| Density | ~0.9 g/cm³ (Estimated) | Estimated based on related isomers. |
Synthesis via Williamson Ether Synthesis
The most direct and industrially scalable route to this compound is the Williamson ether synthesis. This classic SN2 reaction provides a high-yielding and clean pathway to form the ether linkage.[3][4]
Mechanistic Rationale
The synthesis involves two primary steps:
-
Deprotonation: A strong base is used to deprotonate the hydroxyl group of m-cresol (3-methylphenol), forming the highly nucleophilic sodium m-cresolate. Sodium hydride (NaH) is an excellent choice as it forms hydrogen gas as the only byproduct, which is non-interfering.[5]
-
Nucleophilic Substitution (SN2): The resulting phenoxide attacks a suitable isopropyl electrophile, typically 2-bromopropane or 2-iodopropane. The reaction proceeds via a backside attack, displacing the halide leaving group to form the ether.[6][7]
The choice of reactants is critical. Using an isopropyl halide is necessary because attempting the reaction with an alkoxide of isopropanol and 3-methylbenzyl halide would lead to significant E2 elimination side products, due to the basicity of the alkoxide and steric hindrance at a secondary benzylic position.
Caption: Experimental workflow for the Williamson ether synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety measures.
Materials:
-
m-Cresol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
2-Bromopropane (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A dry, three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.
-
Base Addition: Anhydrous THF is added to the flask, followed by the cautious, portion-wise addition of sodium hydride.
-
Phenol Addition: m-Cresol, dissolved in a small amount of anhydrous THF, is added dropwise to the stirred NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30-60 minutes, or until hydrogen gas evolution ceases. This indicates the complete formation of the sodium phenoxide.
-
Alkyl Halide Addition: 2-Bromopropane is added dropwise to the reaction mixture. The temperature is then raised to reflux (approximately 66 °C for THF). The reaction is monitored by Thin Layer Chromatography (TLC) until the starting m-cresol is consumed (typically 4-8 hours).
-
Quenching and Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH. The mixture is transferred to a separatory funnel and diluted with diethyl ether and water.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether. The combined organic layers are washed with water, followed by brine, to remove residual salts and THF.[8]
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear liquid.
Structural Elucidation: A Predictive Spectroscopic Profile
| Technique | Predicted Observations |
| ¹H NMR | ~6.7-7.2 ppm (4H, m): Aromatic protons. The electron-donating nature of the methyl and isopropoxy groups will cause complex splitting patterns in this region. ~4.5 ppm (1H, septet): The methine proton (-CH-) of the isopropoxy group, split by the six adjacent methyl protons. ~2.3 ppm (3H, s): The singlet corresponding to the methyl protons of the toluene group. ~1.3 ppm (6H, d): The doublet for the two equivalent methyl groups (-CH₃) of the isopropoxy substituent, split by the single methine proton. |
| ¹³C NMR | ~157 ppm: Aromatic carbon directly bonded to the ether oxygen (C3). ~139 ppm: Aromatic carbon bonded to the methyl group (C1). ~110-130 ppm: Four other aromatic carbons. ~70 ppm: Methine carbon of the isopropoxy group. ~22 ppm: Methyl carbons of the isopropoxy group. ~21 ppm: Methyl carbon of the toluene group. |
| IR Spectroscopy | 3100-3000 cm⁻¹: Aromatic C-H stretching.[9] 2980-2850 cm⁻¹: Aliphatic C-H stretching from methyl and methine groups.[10] ~1600 & ~1500 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.[9] ~1250-1200 cm⁻¹: Strong, characteristic aryl-alkyl ether C-O asymmetric stretching.[10] 810-750 cm⁻¹ & 710-690 cm⁻¹: Bending vibrations indicative of meta-disubstitution on a benzene ring.[10] |
| Mass Spectrometry | m/z = 150: Molecular ion (M⁺) peak. m/z = 108: Loss of a propyl fragment (C₃H₆) via McLafferty-type rearrangement. m/z = 107: Loss of an isopropyl radical (•C₃H₇), a major fragmentation pathway. m/z = 91: Tropylium ion, characteristic of toluene derivatives. |
Potential Applications and Research Directions
While specific, large-scale applications for this compound are not documented, its chemical structure suggests utility in several areas of chemical R&D:
-
Fine Chemical Synthesis: As a functionalized aromatic compound, it can serve as a building block or intermediate in the synthesis of more complex molecules. The ether linkage is generally stable, allowing for further modification of the aromatic ring or the methyl group.
-
Agrochemicals and Pharmaceuticals: Aryl ethers are common motifs in biologically active compounds. This molecule could be a precursor or starting material for novel herbicides, pesticides, or pharmaceutical agents. Patents related to similar chemical structures often involve applications in these fields.[1]
-
Solvent and Formulation Science: Its moderate lipophilicity and boiling point could make it a candidate as a specialty solvent or as a component in formulations for coatings, resins, or metal polishes, similar to related compounds like cymene.[11]
Safety and Handling
No specific material safety data sheet (MSDS) is available for this compound. Therefore, handling precautions must be based on the properties of its constituent classes: aromatic hydrocarbons and ethers.
-
General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[12][13]
-
Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14]
-
Fire Safety: The compound is expected to be combustible. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers, such as dry chemical, CO₂, or alcohol-resistant foam.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[13]
-
Toxicity: Assumed to be harmful if swallowed or inhaled, and may cause skin and eye irritation based on data for similar compounds.[14] Ingestion may pose an aspiration hazard.
Conclusion
This compound is a well-defined aromatic ether accessible through robust synthetic methods like the Williamson ether synthesis. Its physicochemical properties are dictated by the meta-substituted toluene core and the isopropoxy group. While specific applications are not yet established, its structure makes it a valuable intermediate for further chemical exploration in various fields. The predictive spectroscopic data provided in this guide offers a solid foundation for its unambiguous identification and characterization in a laboratory setting. As with any chemical, it should be handled with appropriate care, following safety guidelines for related substances.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. m-Cymene. National Center for Biotechnology Information. [Link]
-
Stratakis, M., et al. Supporting Information: Gold nanoparticles supported on TiO2 catalyse the cycloisomerisation/oxidative dimerisation of aryl propargyl ethers. University of Crete. [Link]
-
Royal Society of Chemistry. 1H and 13C NMR Spectra of New Compounds. The Royal Society of Chemistry. [Link]
-
PubChem. 1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene. National Center for Biotechnology Information. [Link]
-
Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Professor Dave Explains. Williamson Ether Synthesis. YouTube. [Link]
-
NIST. Benzene, 1-methyl-3-propyl-. NIST WebBook. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry LibreTexts. 9.5: Williamson ether synthesis. [Link]
-
Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]
-
Organic Syntheses. α-PHENYL-α,α-DIPHENYLACETONITRILE. Organic Syntheses. [Link]
-
LOTTE Chemical. Safety Data Sheet(SDS). [Link]
-
Cheméo. Chemical Properties of Benzene, 1-methyl-3-propyl- (CAS 1074-43-7). [Link]
-
Royal Society of Chemistry. SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
University of Colorado Boulder. Spectroscopy Infrared Spectra. [Link]
-
NIST. Benzene, 1-methyl-3-propyl- Infrared Spectrum. NIST WebBook. [Link]
-
Chemsrc. 1-Bromo-3-methyl-5-(propan-2-yloxy)benzene. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of methylbenzene (toluene). [Link]
-
Cheméo. Chemical Properties of Benzene, 1-methyl-3-(1-methylethyl)- (CAS 535-77-3). [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. [Link]
-
NIST. Benzene, 1-methyl-2-propyl- Mass spectrum (electron ionization). NIST WebBook. [Link]
-
NIST. Benzene, 1-methyl-3-propyl- Gas Chromatography. NIST WebBook. [Link]
-
NIST. Benzene, 1-methyl-3-propyl- Condensed phase thermochemistry data. NIST WebBook. [Link]
-
SpectraBase. 1-Methyl-4-propan-2-yloxy-benzene. [Link]
-
Chemsrc. [diphenyl(propan-2-yloxy)methyl]benzene. [Link]
-
SIELC Technologies. 1-Methyl-2-(propan-2-yl)benzene. [Link]
-
The Organic Chemistry Tutor. Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]
-
The Organic Chemistry Tutor. Retrosynthesis of Benzene Derivatives (Make This Molecule). YouTube. [Link]
Sources
- 1. This compound | C10H14O | CID 12456385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 11. M-Cymene | C10H14 | CID 10812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. combi-blocks.com [combi-blocks.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Isopropoxytoluene for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Aromatic Building Block
3-Isopropoxytoluene, also known by its common name m-cresol isopropyl ether or as a derivative of m-cymene, is an aromatic organic compound with growing significance in the fields of chemical synthesis and pharmaceutical development. Its unique structural features—a toluene backbone functionalized with a sterically influential isopropoxy group—confer a nuanced reactivity profile, making it a valuable intermediate and scaffold in the design of complex molecules. This guide provides a comprehensive technical overview of the physical, chemical, and spectroscopic properties of 3-Isopropoxytoluene, alongside practical methodologies for its synthesis, purification, and handling. Furthermore, it delves into its emerging applications, particularly within the realm of medicinal chemistry, offering insights for researchers and drug development professionals seeking to leverage its potential.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the fundamental properties of 3-Isopropoxytoluene is paramount for its effective application in a laboratory setting. This section consolidates its key physical and spectroscopic data into a readily accessible format.
Core Physical Properties
The physical characteristics of 3-Isopropoxytoluene are summarized in the table below, providing essential data for experimental design and process scale-up.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O | [1] |
| Molecular Weight | 150.22 g/mol | [2] |
| CAS Number | 620-21-3 | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 175 °C (lit.) | [1] |
| Melting Point | -63.8 °C (as m-cymene) | [1] |
| Density | 0.861 g/mL at 25 °C (lit., as m-cymene) | [3] |
| Refractive Index (n²⁰/D) | 1.493 (lit., as m-cymene) | [3] |
| Flash Point | 47.8 °C (closed cup, as m-cymene) | [1] |
Solubility Profile: A Guide for Reaction and Formulation
| Solvent | Polarity | Expected Solubility |
| Water | Highly Polar | Insoluble/Very Low |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Miscible |
| Ethyl Acetate | Moderately Polar | Miscible |
| Dichloromethane | Non-polar | Miscible |
| Chloroform | Non-polar | Miscible |
| Toluene | Non-polar | Miscible |
| Hexane | Non-polar | Miscible |
| Diethyl Ether | Non-polar | Miscible |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
This table is based on general principles of solubility ("like dissolves like") and data for structurally similar compounds.
Spectroscopic Fingerprint: Elucidating the Molecular Structure
Spectroscopic analysis is indispensable for the unambiguous identification and characterization of 3-Isopropoxytoluene. The following sections detail its expected spectral features.
While a publicly available, fully assigned high-resolution spectrum is not readily found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the substituent effects of the methyl and isopropoxy groups on the aromatic ring.
¹H NMR (Predicted):
-
Aromatic Protons (4H): A complex multiplet pattern in the range of δ 6.7-7.2 ppm. The protons ortho and para to the isopropoxy group will be shifted upfield compared to those meta to it. The methyl group will also influence the splitting patterns.
-
Isopropyl CH (1H): A septet around δ 4.5 ppm, coupled to the six methyl protons.
-
Toluene CH₃ (3H): A singlet around δ 2.3 ppm.
-
Isopropyl CH₃ (6H): A doublet around δ 1.3 ppm, coupled to the isopropyl methine proton.
¹³C NMR (Predicted):
-
Aromatic Carbons (6C): Peaks in the region of δ 110-160 ppm. The carbon bearing the isopropoxy group will be the most downfield, followed by the carbon with the methyl group. The remaining four aromatic carbons will have distinct chemical shifts based on their positions relative to the two substituents.
-
Isopropyl CH (1C): A peak around δ 70 ppm.
-
Toluene CH₃ (1C): A peak around δ 21 ppm.
-
Isopropyl CH₃ (2C): A peak around δ 22 ppm.
The IR spectrum of 3-Isopropoxytoluene will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 2980-2850 | C-H stretching (aliphatic - isopropyl and methyl) |
| 1600, 1500 | C=C stretching (aromatic ring) |
| 1250-1200 | C-O stretching (aryl ether, asymmetric) |
| 1050-1000 | C-O stretching (aryl ether, symmetric) |
| 880-750 | C-H bending (aromatic, out-of-plane) |
The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 150. Key fragmentation patterns would likely involve the loss of the isopropyl group or propene from the ether linkage, and cleavage of the methyl group.
Chemical Reactivity and Synthesis
The chemical behavior of 3-Isopropoxytoluene is dictated by the interplay of its aromatic ring, the electron-donating isopropoxy group, and the weakly activating methyl group.
Electrophilic Aromatic Substitution
The isopropoxy and methyl groups are both ortho-, para-directing and activating substituents for electrophilic aromatic substitution reactions.[2] The isopropoxy group is a stronger activator than the methyl group. Therefore, electrophilic attack will preferentially occur at the positions ortho and para to the isopropoxy group. However, steric hindrance from the bulky isopropyl group may favor substitution at the less hindered para position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation.
Caption: General mechanism of electrophilic aromatic substitution on 3-Isopropoxytoluene.
Reactions of the Isopropoxy Group
The ether linkage is generally stable but can be cleaved under harsh conditions, such as with strong acids like HBr or HI. The isopropyl group can also undergo oxidation at the benzylic-like position under certain conditions.
Synthesis of 3-Isopropoxytoluene
A common laboratory-scale synthesis of 3-Isopropoxytoluene involves the Williamson ether synthesis, where the sodium salt of m-cresol is reacted with an isopropyl halide. Another industrially relevant method is the Friedel-Crafts alkylation of toluene with propylene or isopropanol, which typically yields a mixture of isomers that require separation.[1][4]
Objective: To synthesize 3-Isopropoxytoluene from m-cresol and 2-bromopropane.
Materials:
-
m-Cresol
-
Sodium hydride (NaH) or sodium metal
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
2-Bromopropane
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve m-cresol in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Slowly add 2-bromopropane to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Caption: Workflow for the Williamson ether synthesis of 3-Isopropoxytoluene.
Purification
The primary method for purifying crude 3-Isopropoxytoluene is fractional distillation .[4] Given its boiling point of 175 °C, distillation at atmospheric pressure is feasible. For mixtures with closely boiling isomers, a fractionating column with a high number of theoretical plates is recommended to achieve good separation.[5]
Applications in Drug Discovery and Development
The structural motif of 3-Isopropoxytoluene has found application as a key intermediate in the synthesis of pharmaceutically active compounds. A notable example is its derivative, 3,5-bis(2-cyano-isopropyl)-toluene, which serves as a crucial intermediate in the synthesis of Anastrozole .[6] Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer in postmenopausal women. The cymene scaffold, in general, is explored in medicinal chemistry for the development of new therapeutic agents due to its favorable physicochemical properties.
The metabolism of related cymene isomers, such as p-cymene, has been studied in animal models. The primary metabolic pathways involve oxidation of the alkyl side chains to form alcohols, diols, and carboxylic acids, which are then excreted as conjugates. This provides a predictive framework for the potential metabolic fate of 3-Isopropoxytoluene, an important consideration in drug design and development.
Safety and Handling
3-Isopropoxytoluene is a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood.[3] It is incompatible with strong oxidizing agents. While specific toxicological data for 3-Isopropoxytoluene is limited, information on related isopropyltoluenes suggests that it may cause skin, eye, and respiratory irritation. Ingestion may be harmful. It is essential to consult the Safety Data Sheet (SDS) before handling this compound and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
3-Isopropoxytoluene is a versatile aromatic compound with a well-defined set of physical and chemical properties. Its synthetic accessibility and nuanced reactivity make it a valuable tool for organic chemists. The demonstrated use of its derivatives as key intermediates in the synthesis of important pharmaceuticals like Anastrozole highlights its relevance to the drug development industry. As the demand for novel molecular scaffolds continues to grow, the potential of 3-Isopropoxytoluene and its analogs as building blocks for new therapeutic agents warrants further exploration. This guide serves as a foundational resource for researchers and scientists aiming to harness the capabilities of this promising chemical entity.
References
- CN101239932B - Preparation of 3,5-di(2-cyano-isopropyl)-toluene.
- The enantioselective metabolism of p-cymene in rabbits - PubMed.
- An In-depth Technical Guide to the Friedel-Crafts Alkylation of Toluene with Isopropanol - Benchchem.
- m-Cymene - Wikipedia.
- Understanding In Vitro and In Vivo Toxicology Testing for Chemicals - ChemSafetyPro.COM.
- Solubility Profile of 1,3,5-Triisopropylbenzene in Organic Solvents: A Technical Guide - Benchchem.
- Table 2 . Experimental coupling constants (J/Hz) in the 1 H NMR spectra...
- Interpreting C-13 NMR Spectra - Chemistry LibreTexts.
- 1H NMR Spectroscopy.
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
- Toxicity Tests: In Vitro and In Vivo | Request PDF - ResearchG
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
- Coupling constants for 1H and 13C NMR.
- DOSS - TURI.
- M-Cymene | C10H14 | CID 10812 - PubChem - NIH.
- Biological Activity of Monoterpene-Based Scaffolds: A N
- Showing metabocard for p-Cymene (HMDB0005805)
- [Synthesis and biological activity of substance P analogs] - PubMed.
- Advancing Environmental Toxicology In Vitro: From Immortalized Cancer Cell Lines to 3D Models Derived
- m-Cymene - 1-Isopropyl-3-methylbenzene, 3-Isopropyltoluene - Sigma-Aldrich.
- CN101215219A - Preparation method for p-isoproplyl toluene - Google P
- m-cymene | CAS#:535-77-3 | Chemsrc.
- Synthesis and biological activity of spin-labeled analogs of biotin, hexamethonium, decamethonium, dichlorisoproterenol, and propranolol | Scilit.
- Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene deriv
- Currently available in vitro methods used in regulatory toxicology - ResearchG
- Services for in vitro Toxicology research - Admescope.
- Technical Support Center: Purification of 1,3-Di-iso-propyl-5-methylbenzene - Benchchem.
Sources
- 1. m-Cymene - Wikipedia [en.wikipedia.org]
- 2. M-Cymene | C10H14 | CID 10812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DOSS [doss.turi.org]
- 4. P-Cymene | C10H14 | CID 7463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN101239932B - Preparation of 3,5-di(2-cyano-isopropyl)-toluene - Google Patents [patents.google.com]
Literature review on 1-Methyl-3-(propan-2-yloxy)benzene
An In-depth Technical Guide to 1-Methyl-3-(propan-2-yloxy)benzene
This guide provides a comprehensive technical overview of this compound, also known as 3-isopropoxytoluene. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, spectroscopic profile, and potential applications, grounded in established scientific principles and methodologies.
Introduction and Chemical Identity
This compound is an aromatic ether. Its structure consists of a benzene ring substituted with a methyl group and an isopropoxy group at the meta (1,3) positions.[1] This compound belongs to the class of alkyl aryl ethers, which are significant intermediates in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[2][3] The interplay between the electron-donating methyl and isopropoxy groups on the aromatic ring influences its reactivity and makes it a versatile building block in organic synthesis.
Key Identifiers:
-
IUPAC Name: this compound[1]
-
Synonyms: 3-Isopropoxytoluene, Benzene, 1-methyl-3-(1-methylethoxy)-[1]
-
CAS Number: 19177-04-9[1]
-
Molecular Formula: C₁₀H₁₄O[1]
Physicochemical and Computed Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, purification, and use in synthetic applications.
| Property | Value | Source |
| Molecular Weight | 150.22 g/mol | PubChem[1] |
| Molecular Formula | C₁₀H₁₄O | PubChem[1] |
| XLogP3 (Computed) | 3.5 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Appearance | Colorless liquid (Expected) | - |
| Boiling Point | ~175-182 °C (Estimated based on isomers) | [4][5] |
Synthesis Methodologies
The preparation of this compound is primarily achieved through the etherification of m-cresol. The two most prominent and logical synthetic routes are the Williamson Ether Synthesis and the direct acid-catalyzed alkylation. The choice between these methods depends on the desired selectivity, scale, and available reagents.
Williamson Ether Synthesis (High Selectivity Route)
This classic method is one of the most reliable for preparing asymmetrical ethers.[6][7] The synthesis proceeds via an Sₙ2 mechanism, where the nucleophilic phenoxide ion of m-cresol attacks an electrophilic isopropyl halide.[7][8] This route offers excellent chemoselectivity, specifically for O-alkylation, thereby avoiding the C-alkylated side products that can dominate other methods.
The causality behind this choice is rooted in the Sₙ2 mechanism's requirements. The alkoxide acts as the nucleophile, and to ensure substitution over elimination, the alkyl halide should ideally be primary or secondary.[6][8] Using an isopropyl halide (a secondary halide) is feasible, though some competing elimination (E2) to form propene is possible, especially with a sterically hindered base or high temperatures.
Caption: Workflow for the Williamson Ether Synthesis of 3-Isopropoxytoluene.
Experimental Protocol: Williamson Ether Synthesis
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the flask, add m-cresol (1.0 eq.) and a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Deprotonation: While stirring, add a strong base such as sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Causality: NaH is an effective, non-nucleophilic base that deprotonates the phenolic hydroxyl group irreversibly, forming the sodium m-cresolate salt. The byproduct, H₂ gas, safely evolves from the reaction mixture.[9]
-
-
Nucleophilic Substitution: After hydrogen evolution ceases (approx. 30-60 minutes), add 2-bromopropane or 2-iodopropane (1.2 eq.) dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Monitoring: Heat the mixture to 50-60 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the m-cresol spot is consumed.
-
Work-up: Cool the reaction to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[10]
-
Final Product: Purify the crude product by vacuum distillation to yield pure this compound.
-
Validation: Confirm the product's identity and purity using NMR and GC-MS analysis.
Friedel-Crafts Alkylation (Industrial Approach)
Direct alkylation of m-cresol with an alkylating agent like isopropyl alcohol or propylene is an alternative, often favored in industrial settings due to atom economy.[2] This reaction is typically catalyzed by a strong acid, which can be homogeneous (like H₂SO₄) or heterogeneous (like an acid resin or zeolite).[2][11]
A significant challenge in this synthesis is controlling the selectivity between O-alkylation (ether formation) and C-alkylation (ring alkylation).[12][13] C-alkylation leads to the formation of isopropyl-m-cresol isomers, such as thymol.[2][11] Reaction conditions are paramount for directing the outcome.
-
Temperature: Lower temperatures generally favor O-alkylation, while higher temperatures promote C-alkylation.[13]
-
Catalyst: The choice of acid catalyst can influence the product distribution.
-
Molar Ratio: A high molar ratio of m-cresol to the alkylating agent tends to increase the selectivity for C-alkylated products.[2][11][12]
Caption: Competing O- vs. C-alkylation pathways in the synthesis of 3-Isopropoxytoluene.
Spectroscopic Characterization Profile
While a publicly available, verified full dataset for this compound is sparse, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.[14][15][16]
-
¹H NMR (Proton NMR):
-
Aromatic Protons (4H): Complex multiplets expected in the range of δ 6.7-7.2 ppm. The substitution pattern will create distinct signals.
-
Isopropyl Methine (1H): A septet (7 lines) around δ 4.5 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom.
-
Aromatic Methyl (3H): A singlet around δ 2.3 ppm.
-
Isopropyl Methyls (6H): A doublet (2 lines) around δ 1.3 ppm, coupled to the methine proton.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons (6C): Signals expected between δ 110-160 ppm. The carbon attached to the oxygen (C-O) will be the most downfield (~δ 157 ppm), and the ipso-carbon of the methyl group will be around δ 139 ppm.
-
Isopropyl Methine (1C): Signal around δ 70 ppm.
-
Isopropyl Methyls (2C): Signal around δ 22 ppm.
-
Aromatic Methyl (1C): Signal around δ 21 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C-O-C Stretch: Strong, characteristic ether linkage bands around 1250-1000 cm⁻¹.
-
sp² C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
-
sp³ C-H Stretch (Alkyl): Signals just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 150.
-
Fragmentation: Expect loss of the isopropyl group (M-43) leading to a peak at m/z = 107 (cresol radical cation), and loss of propene (M-42) leading to a peak at m/z = 108 (cresol).
-
Applications and Research Interest
This compound is primarily of interest as a synthetic intermediate. Its utility stems from the ability to further functionalize the aromatic ring or modify the ether linkage.
-
Pharmaceutical Synthesis: Aryl ethers are common scaffolds in medicinal chemistry. This compound can serve as a precursor for more complex molecules where the isopropoxy group acts as a lipophilic moiety or a protecting group for the phenolic hydroxyl.[3]
-
Agrochemicals: Similar to pharmaceuticals, the structural motifs present in this molecule are relevant to the design of new herbicides and pesticides.[3]
-
Fine Chemicals: It can be used in the synthesis of fragrances and other specialty chemicals where the specific substitution pattern is desired.[2]
Safety and Handling
As with any chemical, proper safety protocols must be followed when handling this compound. While specific toxicology data for this exact compound is limited, data for related aromatic ethers and solvents should inform handling procedures.[17]
-
General Hazards: Assumed to be a flammable liquid. Vapors may form explosive mixtures with air.[18][19][20] It may cause skin and eye irritation.[18][19]
-
Handling Precautions:
-
First Aid:
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, v, 58-66. [Link]
-
(PDF) Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. (2017). ResearchGate. [Link]
-
Velu, S., & Sivasanker, S. (1998). Alkylation of m-cresol with methanol and 2-propanol over calcined magnesium-aluminium hydrotalcites. Research on Chemical Intermediates. [Link]
-
Reaction scheme of m-cresol isopropylation. (n.d.). ResearchGate. [Link]
-
Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions | Request PDF. (2017). ResearchGate. [Link]
-
PubChem. m-Cymene. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene. National Center for Biotechnology Information. [Link]
-
Cheméo. Chemical Properties of Benzene, 1-methyl-3-propyl- (CAS 1074-43-7). [Link]
-
NIST. Benzene, 1-methyl-3-propyl-. NIST WebBook. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Pharos. 1-Methyl-3-[(propan-2-yl)oxy]benzene. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. [Link]
-
Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]
-
Organic Syntheses Procedure. (n.d.). [Link]
-
Stratakis, M., et al. Supporting Information. University of Crete. [Link]
-
PubChem. 1-[(Propan-2-yl)oxy]-2-(prop-1-en-1-yl)benzene. National Center for Biotechnology Information. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
Sources
- 1. This compound | C10H14O | CID 12456385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. echemi.com [echemi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 9. m.youtube.com [m.youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene | C11H16O2 | CID 23548346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. 1-Methyl-3-[(propan-2-yl)oxy]benzene - Pharos [pharos.habitablefuture.org]
- 18. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. cpchem.com [cpchem.com]
An In-depth Technical Guide to 1-Methyl-3-(propan-2-yloxy)benzene: Synthesis, History, and Applications
This technical guide provides a comprehensive overview of 1-Methyl-3-(propan-2-yloxy)benzene, a substituted aromatic ether. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. It delves into the compound's chemical identity, physicochemical properties, synthesis methodologies, historical context, and potential applications, with a focus on the scientific rationale behind its synthesis and characterization.
Compound Identity and Physicochemical Properties
This compound, also known by its synonyms 3-isopropoxytoluene or m-cresyl isopropyl ether, is an organic compound with the chemical formula C₁₀H₁₄O[1]. Its structure features a benzene ring substituted with a methyl group and an isopropoxy group at the meta position.
The strategic placement of the methyl and isopropoxy groups on the benzene ring influences the molecule's electronic and steric properties. The isopropoxy group, being an electron-donating group, can affect the reactivity of the aromatic ring in electrophilic substitution reactions[2]. The overall non-polar nature of the molecule suggests good solubility in organic solvents and limited solubility in water[2].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19177-04-9 | [1][2] |
| Molecular Formula | C₁₀H₁₄O | [1] |
| Molecular Weight | 150.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Isopropoxytoluene, Benzene, 1-methyl-3-(1-methylethoxy)- | [1][2] |
| Boiling Point (estimated) | 196.5°C | [3] |
| Density (estimated) | 0.9310 g/cm³ | [3] |
| Refractive Index (estimated) | 1.4959 | [3] |
Synthesis Methodologies
The synthesis of this compound can be approached through well-established organic reactions. The choice of synthetic route depends on factors such as starting material availability, desired yield, and reaction conditions.
Williamson Ether Synthesis: The Classic Approach
The most direct and historically significant method for preparing this compound is the Williamson ether synthesis[4][5]. This venerable reaction, first reported in 1850, involves the Sₙ2 reaction between an alkoxide and a primary or secondary alkyl halide[4][5].
In this specific case, the synthesis would involve the reaction of m-cresol (3-methylphenol) with an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis of this compound
Materials:
-
m-Cresol
-
2-Bromopropane
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF) (solvent)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deprotonation of m-cresol: In a round-bottom flask, dissolve m-cresol in a suitable solvent like acetone or DMF. Add a stoichiometric equivalent of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenolic hydroxyl group, forming the more nucleophilic m-cresolate anion.
-
Nucleophilic Attack: To the solution of the m-cresolate, add a slight excess of 2-bromopropane.
-
Reaction: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the inorganic salt byproduct) is present, it can be removed by filtration. The filtrate is then transferred to a separatory funnel.
-
Extraction: Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted m-cresol, followed by a water wash.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Diagram 1: Williamson Ether Synthesis of this compound
Caption: A logical workflow for the Williamson Ether Synthesis.
Friedel-Crafts Alkylation: An Alternative Route
While the Williamson ether synthesis is the most direct method for O-alkylation, Friedel-Crafts alkylation presents an alternative for modifying the aromatic ring. In this context, it's more relevant for the synthesis of isomers like thymol, where the isopropyl group is attached directly to the carbon of the benzene ring (C-alkylation)[6][7][8]. However, under certain conditions, some O-alkylation can occur as a side reaction[6][9].
The reaction typically involves treating m-cresol with an alkylating agent such as isopropanol or propene in the presence of a strong acid catalyst[6][7]. The choice of catalyst and reaction conditions can influence the selectivity between C-alkylation and O-alkylation[6].
Historical Context and Discovery
A specific "discovery" paper for this compound is not prominent in the scientific literature. Its synthesis falls under the umbrella of well-established organic chemistry reactions developed in the 19th century. The Williamson ether synthesis, being a fundamental reaction, was likely used to create a vast array of simple ethers, including this one, as part of broader investigations into the properties and reactions of aromatic compounds.
The emergence of this compound in chemical databases and supplier catalogs suggests its utility as a building block or intermediate in more complex syntheses, particularly in the fields of medicinal chemistry and materials science. Its structural motifs—a substituted benzene ring, a methyl group, and an ether linkage—are common in pharmacologically active molecules. The methyl and isopropoxy groups can be used to fine-tune properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Potential Applications in Drug Discovery and Development
While specific applications of this compound are not extensively documented in publicly available literature, its structure is indicative of its potential as a scaffold or intermediate in drug discovery.
-
Scaffold for Bioactive Molecules: The substituted benzene ring provides a rigid core that can be further functionalized to create libraries of compounds for screening against various biological targets.
-
Modulation of Physicochemical Properties: The isopropoxy group can enhance the lipophilicity of a molecule, which can be crucial for its ability to cross cell membranes and reach its target. The methyl group can also influence steric interactions and metabolic stability.
-
Intermediate in Multi-step Syntheses: This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The ether linkage is generally stable under many reaction conditions, making it a reliable component of a larger molecular framework.
The biological activity of its isomer, thymol, which includes antimicrobial and anti-inflammatory properties, suggests that this compound could be explored for similar activities[10].
Analytical Characterization
The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.
Diagram 2: Analytical Workflow for Structural Confirmation
Caption: A logical workflow for the analytical confirmation of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, the methine proton of the isopropoxy group, and the diastereotopic methyl protons of the isopropoxy group. The splitting patterns and chemical shifts would be characteristic of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the unique carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, and the carbons of the isopropoxy group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the prominent C-O stretching of the ether linkage.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound with a molecular ion peak at m/z 150.22. The fragmentation pattern would likely show characteristic losses of the isopropyl group and other fragments consistent with the structure.
Conclusion
This compound is a simple aromatic ether whose synthesis is rooted in classic organic chemistry. While not a widely studied compound in its own right, its structural features make it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction and the potential for its structural motifs to influence biological activity make it a compound of interest for researchers in drug discovery and organic synthesis. Further investigation into its biological properties and applications is warranted.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. Reaction scheme of m-cresol isopropylation. [Link]
-
Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66. [Link]
- Esteb, J.J., et al. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory.
-
Williamson Ether Synthesis. (n.d.). [Link]
- Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66.
-
Dextro Synthesis. Fine Chemicals. [Link]
-
PubChem. 1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene. National Center for Biotechnology Information. [Link]
-
Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. ResearchGate. [Link]
- Efe, C., Lykakis, I. N., & Stratakis, M. (2011). Gold nanoparticles supported on TiO2 catalyse the cycloisomerisation/oxidative dimerisation of aryl propargyl ethers.
-
LookChem. Cas 19177-04-9, Benzene, 1-methyl-3-(1-methylethoxy)-. [Link]
-
Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. ResearchGate. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Batool, T., et al. (2014). A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PloS one, 9(12), e115457. [Link]
-
Chemsrc. Thymol | CAS#:89-83-8. [Link]
Sources
- 1. This compound | C10H14O | CID 12456385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 19177-04-9: Benzene, 1-methyl-3-(1-methylethoxy)- [cymitquimica.com]
- 3. Cas 19177-04-9,Benzene, 1-methyl-3-(1-methylethoxy)- | lookchem [lookchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. [PDF] Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thymol | CAS#:89-83-8 | Chemsrc [chemsrc.com]
Methodological & Application
Synthesis of 1-Methyl-3-(propan-2-yloxy)benzene from m-Cresol: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 1-methyl-3-(propan-2-yloxy)benzene, a valuable building block in pharmaceutical and materials science research. The protocol details a robust and efficient method for the O-alkylation of m-cresol using the Williamson ether synthesis. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental procedure, safety protocols, and methods for product characterization.
Introduction
The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with the resulting products serving as key intermediates in the production of a wide array of functional molecules. This compound, also known as 3-isopropoxytoluene, is an important structural motif found in various biologically active compounds and advanced materials. The Williamson ether synthesis, a reliable and versatile method, provides an effective route to this target molecule from readily available starting materials.[1][2] This method involves the deprotonation of a phenol, in this case, m-cresol, to form a nucleophilic phenoxide, which subsequently undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide.[3]
This guide provides a detailed protocol for the synthesis of this compound from m-cresol and 2-bromopropane. We will delve into the mechanistic underpinnings of the Williamson ether synthesis, the rationale for the selection of reagents and reaction conditions, and a comprehensive discussion of potential side reactions and how to mitigate them.
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Scheme 1: Synthesis of this compound
Caption: Overall reaction for the synthesis of this compound.
The reaction proceeds via a two-step mechanism, characteristic of the Williamson ether synthesis.
Caption: Mechanistic steps of the Williamson ether synthesis.
Step 1: Deprotonation of m-Cresol The synthesis is initiated by the deprotonation of the acidic phenolic hydroxyl group of m-cresol using a strong base. Sodium hydride (NaH) is an excellent choice for this purpose as it irreversibly deprotonates the phenol to form the sodium m-cresolate salt.[1] The byproduct of this step is hydrogen gas, which evolves from the reaction mixture.
Step 2: Nucleophilic Substitution (SN2) The resulting sodium m-cresolate is a potent nucleophile. It attacks the electrophilic carbon atom of 2-bromopropane in a concerted SN2 fashion.[3] This backside attack leads to the displacement of the bromide leaving group and the formation of the desired ether linkage, yielding this compound and sodium bromide as a salt byproduct.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| m-Cresol | 108.14 | 5.41 g (50 mmol) | ≥99% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 2.40 g (60 mmol) | 60% | Sigma-Aldrich |
| 2-Bromopropane | 122.99 | 7.38 g (60 mmol) | ≥99% | Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 100 mL | ≥99.8% | Sigma-Aldrich |
| Diethyl Ether | 74.12 | 200 mL | Anhydrous | Fisher Scientific |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | 53.49 | 50 mL | - | - |
| Saturated aqueous Sodium Chloride (Brine) | 58.44 | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Oil bath or heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
1. Preparation of the Reaction Setup:
-
Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Ensure all glassware is oven-dried to remove any residual moisture.
-
The entire apparatus should be under an inert atmosphere of nitrogen or argon.
2. Deprotonation of m-Cresol:
-
To the reaction flask, add sodium hydride (2.40 g, 60 mmol, 60% dispersion in oil).
-
Wash the sodium hydride dispersion with anhydrous hexane (2 x 20 mL) to remove the mineral oil. This should be done carefully under an inert atmosphere.
-
Add anhydrous DMF (50 mL) to the flask.
-
In the dropping funnel, prepare a solution of m-cresol (5.41 g, 50 mmol) in anhydrous DMF (50 mL).
-
Add the m-cresol solution dropwise to the stirred suspension of sodium hydride at room temperature over 30 minutes.
-
Vigorous hydrogen gas evolution will be observed. Ensure the gas is safely vented.
-
After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the sodium m-cresolate.
3. Alkylation Reaction:
-
Add 2-bromopropane (7.38 g, 60 mmol) to the reaction mixture dropwise via the dropping funnel over 20 minutes.
-
After the addition, heat the reaction mixture to 60-70 °C using an oil bath.
-
Maintain this temperature and continue stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
4. Reaction Work-up and Product Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).[4][5] Be cautious as hydrogen gas will be evolved.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Add diethyl ether (100 mL) and water (100 mL). Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.[6][7][8]
-
For flash chromatography, a solvent system of hexane/ethyl acetate (e.g., 95:5) is a good starting point. The appropriate solvent system should be determined by TLC analysis.
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
Chemical Hazards:
-
m-Cresol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[4][9] Handle in a fume hood.
-
Sodium Hydride (60% dispersion in mineral oil): In contact with water, it releases flammable gases which may ignite spontaneously.[10][11] Causes severe skin burns and eye damage.[11] Handle under an inert atmosphere and away from water.[12][13] For extinguishing fires, use dry sand, dry chemical, or soda ash; DO NOT use water or foam.[10]
-
2-Bromopropane: Highly flammable liquid and vapor. May damage fertility. May cause damage to organs through prolonged or repeated exposure.[14]
-
Dimethylformamide (DMF): A combustible liquid. Harmful if inhaled or absorbed through the skin. It is a suspected teratogen.
Procedural Hazards:
-
The deprotonation step with sodium hydride evolves hydrogen gas, which is highly flammable. Ensure the reaction is conducted in a well-ventilated fume hood and away from ignition sources.
-
The quenching of excess sodium hydride is an exothermic process and also releases hydrogen gas. Perform this step slowly and with adequate cooling.
Characterization of this compound
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₄O[15] |
| Molar Mass | 150.22 g/mol [15] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~190-192 °C (at atmospheric pressure) |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.15 (t, J = 7.8 Hz, 1H, Ar-H)
-
δ 6.75-6.65 (m, 3H, Ar-H)
-
δ 4.55 (sept, J = 6.0 Hz, 1H, -OCH(CH₃)₂)
-
δ 2.32 (s, 3H, Ar-CH₃)
-
δ 1.34 (d, J = 6.0 Hz, 6H, -OCH(CH₃)₂) (Note: Predicted chemical shifts. Actual values may vary slightly.)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 158.5 (Ar-C-O)
-
δ 139.5 (Ar-C-CH₃)
-
δ 129.2 (Ar-CH)
-
δ 115.8 (Ar-CH)
-
δ 110.5 (Ar-CH)
-
δ 109.8 (Ar-CH)
-
δ 69.8 (-OCH(CH₃)₂)
-
δ 22.1 (-OCH(CH₃)₂)
-
δ 21.6 (Ar-CH₃) (Note: Predicted chemical shifts. Actual values may vary slightly.)
-
-
Mass Spectrometry (EI):
-
m/z (%): 150 (M⁺), 108, 91, 77, 65, 43
-
Discussion and Troubleshooting
Causality Behind Experimental Choices:
-
Choice of Base: Sodium hydride is chosen for its ability to irreversibly deprotonate the phenol, driving the reaction to completion. Weaker bases like potassium carbonate could also be used, potentially requiring higher temperatures and longer reaction times.
-
Choice of Solvent: DMF is a polar aprotic solvent that effectively solvates the sodium cation of the phenoxide, enhancing the nucleophilicity of the oxygen anion.[3] Other polar aprotic solvents like DMSO or acetonitrile could also be employed.
-
Alkylating Agent: 2-Bromopropane is a suitable secondary alkyl halide. While 2-iodopropane would be more reactive, it is also more expensive and less stable.
Potential Side Reactions and Mitigation:
The primary side reaction of concern is the E2 elimination of 2-bromopropane, which is promoted by the basic nature of the sodium m-cresolate.[4] This would lead to the formation of propene gas and regenerate m-cresol.
Caption: Potential E2 elimination side reaction.
To minimize this side reaction:
-
Temperature Control: Maintaining the reaction temperature at 60-70 °C is crucial. Higher temperatures tend to favor elimination over substitution.
-
Controlled Addition: The slow, dropwise addition of 2-bromopropane ensures that its concentration remains low, which can help to favor the bimolecular SN2 reaction.
Another potential side reaction is C-alkylation, where the isopropyl group attaches to the aromatic ring instead of the oxygen. However, O-alkylation is generally favored with phenoxides, especially in polar aprotic solvents.
Troubleshooting:
-
Low Yield:
-
Incomplete deprotonation: Ensure the sodium hydride is of good quality and that the reaction is carried out under strictly anhydrous conditions.
-
Side reactions: If significant amounts of m-cresol are recovered, it suggests that elimination was a major pathway. Consider lowering the reaction temperature.
-
Loss during work-up: Ensure complete extraction of the product from the aqueous layer.
-
-
Product Contamination:
-
Unreacted m-cresol: Can be removed by washing the organic layer with a dilute aqueous solution of sodium hydroxide during the work-up.
-
Mineral oil from NaH dispersion: Should be removed by washing the NaH with hexane before the reaction.
-
Conclusion
The Williamson ether synthesis provides a reliable and efficient method for the preparation of this compound from m-cresol. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, high yields of the desired product can be obtained. The protocol outlined in this application note, along with the provided safety and characterization data, serves as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
References
- Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
- Benchchem. (2025). Common side reactions in the Williamson synthesis of ethers.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- CDH Fine Chemical. (n.d.). ISO PROPYL BROMIDE CAS NO 75-26-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Penta chemicals. (2024). m-Cresol - SAFETY DATA SHEET.
- ResearchGate. (2014, October 10). Is it essential to quench NaH after the completion of a reaction?
- The Royal Society of Chemistry. (n.d.). Synthetic Procedures.
- University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography.
- Biotage. (n.d.). Successful flash chromatography.
- MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Thermo Fisher Scientific. (2008, January 8). SAFETY DATA SHEET.
- SUPPORTING INFORMATION. (n.d.).
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- ResearchGate. (2025). Synthesis of Aryl Alkyl Ethers by Alkylation of Phenols with Quaternary Ammonium Salts | Request PDF.
- UK. (n.d.). Sodium hydride, 60% dispersion in mineral oil - SAFETY DATA SHEET.
- University of California. (2012, December 14). Sodium Hydride - Standard Operating Procedure.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- PMC. (n.d.). Alkyl Aryl Ether Bond Formation with PhenoFluor.
- Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation).
- Williamson Ether Synthesis. (n.d.).
- Edubirdie. (n.d.). Williamson Ether Synthesis.
- Books Gateway. (2024, August 16). Synthetic Methods for Alkyl Aryl Ethers | Methodologies in Ether Synthesis.
- Santai Technologies Inc. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System.
- PubChem. (n.d.). 1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene.
- NIST. (n.d.). Benzene, 1-methyl-3-(1-methylethyl)-.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
- mVOC 4.0. (n.d.). 1-methyl-4-propan-2-ylbenzene.
- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Chemsrc. (2025, September 16). [diphenyl(propan-2-yloxy)methyl]benzene | CAS#:13594-78-0.
Sources
- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. Purification [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Alkyl Aryl Ether Bond Formation with PhenoFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. This compound | C10H14O | CID 12456385 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methyl-3-(propan-2-yloxy)benzene as a Novel High-Boiling Point Solvent for Organic Synthesis
Introduction: Unveiling a Promising Green Solvent Alternative
In the continuous pursuit of greener and more sustainable chemical processes, the selection of an appropriate solvent is of paramount importance.[1][2] Traditional ether solvents such as tetrahydrofuran (THF) and 1,4-dioxane, while effective, are hampered by issues of peroxide formation, low boiling points, and significant environmental, health, and safety (EHS) concerns.[1][2] This has spurred the exploration of safer, high-performance alternatives. This document introduces 1-methyl-3-(propan-2-yloxy)benzene , also known as 3-isopropoxytoluene, as a promising high-boiling point ethereal solvent with the potential for broad applicability in modern organic synthesis.
Structurally, this compound is an alkyl aryl ether, a class of compounds known for their chemical stability. Its molecular structure, featuring both an aromatic ring and an ether linkage, suggests a unique combination of polarity and solvation properties, positioning it as a potential alternative to solvents like anisole and cyclopentyl methyl ether (CPME), the latter of which is recognized as a green solvent.[3][4][5] This application note will provide a comprehensive overview of its physicochemical properties, propose its application in key organic transformations with detailed protocols, and discuss its potential as a sustainable solvent choice.
Physicochemical Properties and Synthesis
A thorough understanding of a solvent's physical and chemical properties is crucial for its effective implementation in organic reactions. The properties of this compound are summarized in the table below, with comparisons to commonly used solvents.
| Property | This compound | Anisole | Cyclopentyl Methyl Ether (CPME) | 1,4-Dioxane |
| Molecular Formula | C₁₀H₁₄O | C₇H₈O | C₆H₁₂O | C₄H₈O₂ |
| Molecular Weight ( g/mol ) | 150.22[6] | 108.14 | 100.16 | 88.11 |
| Boiling Point (°C) | ~190-200 (estimated) | 154 | 106 | 101 |
| Density (g/mL) | ~0.95 (estimated) | 0.995 | 0.86 | 1.033 |
| Polarity | Moderately Polar | Moderately Polar | Moderately Polar | Moderately Polar |
| Water Solubility | Low | Low | Low (1.1 g/100 mL) | Miscible |
Note: Experimental data for this compound is limited; some values are estimated based on structurally similar compounds.
Synthetic Accessibility: The Williamson Ether Synthesis
The straightforward synthesis of this compound via the well-established Williamson ether synthesis enhances its attractiveness as a viable solvent.[6] This reaction involves the deprotonation of a phenol followed by nucleophilic substitution with an alkyl halide.
Protocol 1: Laboratory-Scale Synthesis of this compound
Materials:
-
m-Cresol
-
Isopropyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (or other suitable polar aprotic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add m-cresol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add isopropyl bromide (1.2 eq.) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with 1 M aqueous NaOH to remove any unreacted m-cresol, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation to obtain a colorless liquid.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[7][8] The choice of solvent is critical in these reactions, influencing catalyst stability, substrate solubility, and reaction kinetics. High-boiling point ether solvents are often favored for their ability to facilitate reactions at elevated temperatures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds.[9] Solvents play a crucial role in the outcome of these reactions.[8] The moderately polar nature and high boiling point of this compound make it an excellent candidate for this transformation, particularly for challenging substrates that require higher reaction temperatures for efficient coupling.
Protocol 2: Proposed Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
Materials:
-
Aryl bromide (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (0.03 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
This compound
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed this compound via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and amines.[10][11] The reaction often requires a high-boiling point, non-protic solvent to achieve good yields, especially with less reactive aryl chlorides. This compound is proposed as a suitable solvent for this transformation.
Protocol 3: Proposed Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine
Materials:
-
Aryl chloride (1.0 eq.)
-
Secondary amine (1.2 eq.)
-
Pd₂(dba)₃ (0.01 eq.)
-
Xantphos (0.02 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
This compound
-
Glovebox or Schlenk line techniques
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a reaction vial.
-
Add the aryl chloride and this compound.
-
Finally, add the secondary amine.
-
Seal the vial and heat the mixture to 110 °C with stirring.
-
Monitor the reaction by GC-MS.
-
After the reaction is complete, cool to room temperature and dilute with toluene.
-
Filter through a short plug of silica gel, washing with additional toluene.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography.
Environmental, Health, and Safety (EHS) Assessment
-
Environmental Fate: Alkyl aryl ethers are generally of low water solubility and are expected to have low to moderate biodegradability. Their potential for bioaccumulation should be evaluated.
-
Health and Safety: Based on safety data for related compounds, this compound is expected to be a combustible liquid and may cause skin and eye irritation.[12] Inhalation of vapors should be avoided. As with all organic solvents, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. No carcinogenicity data is available, but some related aromatic compounds are classified as possible carcinogens.[13]
-
Green Chemistry Considerations: The potential for this compound to be a "green" solvent stems from its high boiling point, which reduces volatility and worker exposure, and its potential for efficient recovery and recycling due to low water miscibility, similar to CPME.[3][14] Its synthesis from readily available starting materials is also a favorable factor.
Conclusion and Future Outlook
This compound presents itself as a compelling candidate for a high-boiling point, moderately polar, and potentially green solvent for organic synthesis. Its physicochemical properties and straightforward synthesis make it an attractive alternative to commonly used but more hazardous ether solvents. The proposed applications in Suzuki-Miyaura coupling and Buchwald-Hartwig amination highlight its potential to facilitate important chemical transformations under robust conditions.
Further research is necessary to fully characterize its physical properties, comprehensively evaluate its toxicological profile, and experimentally validate its performance in a wider range of organic reactions. However, based on the available data and analogies to established green solvents, this compound is a solvent worthy of serious consideration by researchers and professionals in the chemical and pharmaceutical industries who are committed to advancing sustainable chemistry.
Diagrams
Caption: Williamson Ether Synthesis of this compound.
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent | MDPI [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C10H14O | CID 12456385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.com [fishersci.com]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. A new solvent for green chemistry [manufacturingchemist.com]
Application Notes and Protocols: 1-Methyl-3-(propan-2-yloxy)benzene in Pharmaceutical and Agrochemical Synthesis
Abstract
This document provides a comprehensive technical guide on the applications of 1-Methyl-3-(propan-2-yloxy)benzene, also known as 3-isopropoxytoluene, in the synthesis of pharmaceutical and agrochemical compounds. While not a direct precursor to the analgesic Tapentadol as sometimes misconstrued, this versatile building block serves as a valuable intermediate, primarily as a protected form of m-cresol and as a key structural moiety in certain bioactive molecules. This guide details its synthesis, subsequent chemical transformations, and its role in the preparation of advanced intermediates such as 3-isopropoxyaniline, a precursor to the fungicide Mepronil.
Introduction: Unveiling the Synthetic Utility of 3-Isopropoxytoluene
This compound (Figure 1) is an aromatic ether that has garnered interest in synthetic organic chemistry due to the strategic placement of its methyl and isopropoxy groups. The isopropoxy group can function as a stable protecting group for the phenolic hydroxyl of m-cresol, allowing for selective reactions at other positions on the aromatic ring. Furthermore, the entire 3-isopropoxyphenyl moiety is a key structural component in certain agrochemical agents, highlighting its importance as a synthetic intermediate.
Figure 1. Chemical Structure of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Isopropoxytoluene, Isopropyl m-tolyl ether |
| CAS Number | 19177-04-9 |
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol |
Table 1: Core Properties of this compound.[1]
This application note will elucidate the synthesis of this compound and explore its subsequent functionalization, with a particular focus on its application in the synthesis of the fungicide Mepronil.
Synthesis of this compound
The most common and efficient method for the preparation of this compound is through the alkylation of m-cresol. This can be achieved via a Williamson ether synthesis or by a direct acid-catalyzed alkylation with isopropanol.
Protocol: Williamson Ether Synthesis of this compound
The Williamson ether synthesis is a reliable and widely used method for preparing ethers.[2][3][4] In this procedure, the phenolic proton of m-cresol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking an isopropyl halide.
Caption: Williamson Ether Synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-cresol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.
-
Base Addition: Add a powdered anhydrous base, such as potassium carbonate (1.5 equivalents), to the solution. Stir the suspension vigorously.
-
Alkylation: Add isopropyl bromide or isopropyl chloride (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like diethyl ether and wash with a 1M aqueous solution of sodium hydroxide to remove any unreacted m-cresol, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Protocol: Solvent-Free Friedel-Crafts Alkylation of m-Cresol
A greener alternative for the synthesis of this compound is the direct Friedel-Crafts alkylation of m-cresol with isopropyl alcohol using a solid acid catalyst, which can be performed under solvent-free conditions.[3][5][6]
Caption: Synthesis of Mepronil.
-
Acid Chloride Formation: Convert 2-methylbenzoic acid to 2-methylbenzoyl chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.
-
Amide Formation: In a reaction vessel under an inert atmosphere, dissolve 3-isopropoxyaniline (1 equivalent) in a suitable solvent such as dichloromethane or toluene, along with a non-nucleophilic base like triethylamine (1.1 equivalents).
-
Reaction: Cool the solution in an ice bath and add a solution of 2-methylbenzoyl chloride (1 equivalent) in the same solvent dropwise.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute acid, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude Mepronil can be purified by recrystallization or column chromatography.
Further Synthetic Transformations
The aromatic ring of this compound is amenable to further functionalization through electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, and ortho-lithiation.
Friedel-Crafts Acylation
The isopropoxy group is an ortho-, para-director. Therefore, Friedel-Crafts acylation of this compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) is expected to yield a mixture of acylated products, primarily at the positions ortho and para to the isopropoxy group. [4][7][8]The exact ratio of isomers will depend on the reaction conditions and the steric bulk of the acylating agent.
Caption: Friedel-Crafts Acylation Workflow.
Ortho-Lithiation
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. The isopropoxy group can potentially direct lithiation to the ortho position. Treatment of this compound with a strong organolithium base, such as n-butyllithium, in the presence of a ligand like TMEDA, could lead to deprotonation at the C2 or C6 position. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes and do not inhale vapors. It is a flammable liquid and should be kept away from open flames and hot surfaces. Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a valuable synthetic intermediate with applications in both the agrochemical and potentially the pharmaceutical industries. Its utility stems from its role as a protected form of m-cresol and as a building block for more complex molecules. The protocols provided herein for its synthesis and subsequent transformation into key intermediates like 3-isopropoxyaniline offer a foundation for researchers and drug development professionals to explore its full synthetic potential.
References
-
Teodorescu, F., Enache, A., & Sandulescu, M. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66. Retrieved from [Link]
-
Teodorescu, F., Enache, A., & Sandulescu, M. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Mepronil. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
LookChem. (n.d.). 3-ISOPROPOXYANILINE. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of E. 3-isopropylaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN101239932B - Preparation of 3,5-di(2-cyano-isopropyl)-toluene.
-
Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN104744219B - Preparation method of thymol.
-
University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme of m-cresol isopropylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
LookChem. (n.d.). 3-ISOPROPOXYANILINE. Retrieved from [Link]
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound | C10H14O | CID 12456385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions | Semantic Scholar [semanticscholar.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. scribd.com [scribd.com]
Application Notes and Protocols for the Reaction Mechanisms of 1-Methyl-3-(propan-2-yloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3-(propan-2-yloxy)benzene, also known as 3-isopropoxytoluene, is an aromatic ether that serves as a versatile intermediate in the synthesis of a wide range of organic compounds. Its chemical reactivity is primarily dictated by the interplay of the electron-donating methyl and isopropoxy groups on the benzene ring. This guide provides a detailed exploration of the key reaction mechanisms involving this compound, with a focus on electrophilic aromatic substitution and ether cleavage. The protocols and mechanistic insights presented herein are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the strategic design of synthetic routes and the prediction of reaction outcomes.
The isopropoxy group, a moderately activating ortho-, para-director, and the methyl group, a weakly activating ortho-, para-director, synergistically enhance the nucleophilicity of the aromatic ring, making it susceptible to attack by various electrophiles. Understanding the regiochemical outcomes of these reactions is paramount for the selective synthesis of desired isomers. This document will delve into the theoretical underpinnings of these directing effects and provide practical, field-proven protocols for key transformations.
I. Electrophilic Aromatic Substitution: A Gateway to Functionalized Derivatives
The electron-rich nature of the aromatic ring in this compound makes it an excellent substrate for electrophilic aromatic substitution (EAS) reactions. The isopropoxy group is a stronger activating group than the methyl group, and its directing effect will therefore be dominant. The primary sites of electrophilic attack are the positions ortho and para to the isopropoxy group (positions 2, 4, and 6). The methyl group at position 1 will sterically hinder attack at the 2-position to some extent, influencing the isomer distribution.
dot
Caption: General mechanism of aromatic nitration.
Experimental Protocol: Nitration of this compound
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 150.22 | 1.50 g | 0.01 |
| Acetic Anhydride | 102.09 | 10 mL | - |
| Nitric Acid (70%) | 63.01 | 0.7 mL | ~0.011 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Saturated Sodium Bicarbonate | - | 2 x 20 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 2 g | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.50 g of this compound in 10 mL of acetic anhydride.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 0.7 mL of 70% nitric acid dropwise to the stirred solution, ensuring the temperature remains below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Pour the reaction mixture into 50 mL of ice-water and transfer to a separatory funnel.
-
Extract the aqueous layer with 2 x 25 mL of dichloromethane.
-
Combine the organic layers and wash with 2 x 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the isomers.
Expected Isomer Distribution (Estimated): Based on the directing effects, the expected major products are the 4-nitro and 2-nitro isomers. The para-substituted product (4-nitro) is often favored due to reduced steric hindrance compared to the ortho positions. A plausible distribution would be approximately 50-60% 4-nitro, 30-40% 2-nitro, and a smaller percentage of the 6-nitro isomer.
B. Friedel-Crafts Acylation: Synthesis of Aryl Ketones
Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring, forming a ketone. This reaction is a powerful tool for creating carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and fine chemicals. [1][2] Mechanism Insight: The reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃), which activates the acylating agent (an acyl halide or anhydride) to form a highly electrophilic acylium ion. The aromatic ring then attacks the acylium ion, leading to the formation of a sigma complex. Deprotonation restores aromaticity and yields the acylated product. The isopropoxy group will direct the acylation to the positions ortho and para to it. Similar to nitration, the 4-acylated product is expected to be the major isomer.
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"Start" [label="Start: Reactants and Catalyst", shape=ellipse, fillcolor="#FBBC05"]; "Acylium_Ion_Formation" [label="Acyl Halide + AlCl₃ → Acylium Ion"]; "Electrophilic_Attack" [label="this compound\nattacks Acylium Ion"]; "Sigma_Complex" [label="Formation of Sigma Complex"]; "Deprotonation" [label="Loss of H⁺"]; "Product_Formation" [label="Formation of Aryl Ketone"]; "Workup" [label="Aqueous Workup"]; "End" [label="End: Purified Product", shape=ellipse, fillcolor="#34A853"];
"Start" -> "Acylium_Ion_Formation"; "Acylium_Ion_Formation" -> "Electrophilic_Attack"; "Electrophilic_Attack" -> "Sigma_Complex"; "Sigma_Complex" -> "Deprotonation"; "Deprotonation" -> "Product_Formation"; "Product_Formation" -> "Workup"; "Workup" -> "End"; }
Sources
Application Notes & Protocols for the Safe Handling of 1-Methyl-3-(propan-2-yloxy)benzene
Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-Methyl-3-(propan-2-yloxy)benzene (also known as 3-isopropoxytoluene) for researchers, scientists, and professionals in drug development. The protocols herein are designed to mitigate risks associated with the compound's chemical properties by detailing necessary engineering controls, personal protective equipment (PPE), and emergency procedures. The causality behind each procedural step is explained to foster a deep understanding of safety principles in the laboratory.
Introduction
This compound is an aromatic ether, a class of compounds frequently utilized as intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structural motifs are relevant in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. While an invaluable tool in research, its chemical nature—an aromatic, ether-containing compound—necessitates a rigorous and informed approach to safety.
The benzene ring and ether linkage present potential hazards, including flammability, irritation, and the potential for peroxide formation, a characteristic of many ethers.[1][2] This guide provides a self-validating system of protocols grounded in established chemical safety principles to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Section 1: Compound Identification and Hazard Analysis
A thorough understanding of the physicochemical properties and toxicological profile of this compound is the foundation of a robust safety plan.
Physical and Chemical Properties
The properties of this compound dictate the necessary handling and storage precautions. For instance, its status as a liquid with a relatively high boiling point but potential flammability requires careful management of ignition sources.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄O | PubChem[3] |
| Molecular Weight | 150.22 g/mol | PubChem[3] |
| CAS Number | 19177-04-9 | PubChem[3] |
| Appearance | Liquid (Assumed based on similar compounds) | N/A |
| Boiling Point | ~176 - 178 °C (for similar aromatic ethers) | Sigma-Aldrich |
| Synonyms | 3-Isopropoxytoluene, Benzene, 1-methyl-3-(1-methylethoxy)- | PubChem[3] |
GHS Hazard Classification and Statements
While a specific, comprehensive GHS classification for this compound is not universally published, data from structurally similar aromatic ethers and flammable liquids allow for a presumptive hazard profile. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the supplier. The following table is a composite based on analogous compounds.
| Hazard Class | Pictogram | Signal Word | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |
| Flammable Liquids | 🔥 | Warning/Danger | H226: Flammable liquid and vapor. | P210, P233, P240, P241, P242, P243, P370+P378, P403+P235[4][5][6][7] |
| Skin Corrosion/Irritation | ❗ | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364[4][8][9][10] |
| Serious Eye Damage/Irritation | ❗ | Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313[4][8][9][10] |
| Aspiration Hazard | स्वास्थ्य खतरा | Danger | H304: May be fatal if swallowed and enters airways. | P301+P310, P331, P405, P501[5][6][7] |
| Specific Target Organ Toxicity | ❗ | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233[9] |
Section 2: Hierarchy of Controls for Safe Use
To mitigate the identified risks, a multi-layered safety approach, known as the hierarchy of controls, must be implemented. This framework prioritizes the most effective measures first.
Caption: Hierarchy of controls, prioritizing the most effective safety measures.
Engineering Controls
Engineering controls are the primary line of defense as they physically separate the researcher from the hazard.
-
Chemical Fume Hood: All work involving the handling, transfer, or reaction of this compound must be conducted inside a certified chemical fume hood.[1][2] This is critical for preventing the inhalation of potentially irritating vapors and for containing any accidental releases.[11] The ventilation system dilutes and removes flammable vapors, reducing the risk of fire or explosion.[1][2]
-
Ventilated Storage: The compound should be stored in a dedicated, well-ventilated cabinet designed for flammable liquids.[5][12]
-
Safety Showers and Eyewash Stations: Ensure that a functional and regularly tested safety shower and eyewash station are readily accessible in the immediate vicinity of the work area.[13]
Personal Protective Equipment (PPE)
PPE is the final barrier between the user and the chemical. It must be selected based on the specific hazards.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Disposable nitrile gloves offer good splash resistance but should be changed immediately upon contamination.[2] Always inspect gloves for tears or degradation before use and use proper removal techniques to avoid skin contact.[8]
-
Eye and Face Protection: Tightly fitting safety goggles or a combination of safety glasses with side shields and a face shield are mandatory to protect against splashes.[4][8] Standard prescription glasses are not a substitute for proper safety eyewear.[11]
-
Protective Clothing: A flame-resistant lab coat should be worn and kept fully buttoned.[4][14] Long pants and closed-toe shoes are required at all times in the laboratory.[14][15]
Section 3: Standard Operating and Emergency Protocols
Adherence to standardized protocols is essential for ensuring reproducible safety and experimental outcomes.
Protocol for Safe Handling and Use
This protocol outlines the workflow for using this compound in a typical synthetic procedure.
Sources
- 1. Laboratory Safety Manual [ehs.cornell.edu]
- 2. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 3. This compound | C10H14O | CID 12456385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cpchem.com [cpchem.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. aablocks.com [aablocks.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. ((Prop-2-yn-1-yloxy)methyl)benzene | C10H10O | CID 6917484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. combi-blocks.com [combi-blocks.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. artsci.usu.edu [artsci.usu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Methyl-3-(propan-2-yloxy)benzene
Welcome to the technical support center for the synthesis of 1-Methyl-3-(propan-2-yloxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific etherification. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your reaction yields and product purity.
Introduction: The Williamson Ether Synthesis for this compound
The most common and reliable method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of m-cresol (3-methylphenol) to form the corresponding phenoxide, which then acts as a nucleophile to attack an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in a bimolecular nucleophilic substitution (SN2) reaction.[1][2] While robust, this synthesis is not without its challenges, including competing side reactions and optimization of reaction conditions. This guide will address these issues systematically.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or nonexistent yield is one of the most frequent challenges. The root cause often lies in one of several key areas of the experimental setup.
Potential Causes and Solutions:
-
Incomplete Deprotonation of m-Cresol: The acidity of the phenolic proton in m-cresol (pKa ~10) requires a sufficiently strong base to generate the nucleophilic phenoxide.
-
Solution: Employ a strong base such as sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). These bases will irreversibly deprotonate the phenol.[2][3] Weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used, particularly with a phase-transfer catalyst, but may result in an unfavorable equilibrium and incomplete phenoxide formation.
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in an SN2 reaction.
-
Solution: Use polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), or acetonitrile. These solvents effectively solvate the cation of the alkoxide, leaving a more reactive, "naked" nucleophile.[1] Protic solvents (e.g., ethanol, water) will solvate the phenoxide, reducing its nucleophilicity and slowing the reaction rate.[1]
-
-
Poor Quality or Wet Reagents/Solvents: The Williamson ether synthesis is sensitive to moisture, which can quench the strong base and hydrolyze the alkyl halide.
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and high-purity reagents. It is good practice to use freshly opened solvents or those stored over molecular sieves.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Solution: A typical Williamson reaction is conducted at temperatures between 50 to 100 °C for 1 to 8 hours.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. If the reaction is sluggish, consider increasing the temperature, but be mindful of promoting side reactions (see Issue 2). Microwave-assisted heating can significantly reduce reaction times.[1]
-
-
Steric Hindrance: While the phenoxide is not particularly bulky, the use of a secondary alkyl halide (isopropyl halide) makes the reaction susceptible to steric hindrance.
-
Solution: While you are constrained to using an isopropyl group, ensure the other reaction parameters are optimized to favor the SN2 pathway. Using a more reactive alkyl halide (2-iodopropane > 2-bromopropane > 2-chloropropane) can improve the reaction rate.[4]
-
Issue 2: Presence of Significant Byproducts
The formation of byproducts is a common issue that complicates purification and reduces the yield of the desired ether.
Potential Causes and Solutions:
-
Elimination (E2) Reaction: The phenoxide is not only a nucleophile but also a strong base. When reacting with a secondary alkyl halide like 2-bromopropane, it can promote the E2 elimination reaction, forming propene gas as a byproduct.[2][5]
-
Solution:
-
Control Temperature: Lowering the reaction temperature generally favors substitution over elimination. Start at a lower temperature (e.g., 50 °C) and only increase it if the reaction is not proceeding.
-
Choice of Base: While a strong base is needed for deprotonation, an excessively high concentration of a very strong, bulky base can favor elimination. Use a slight excess (1.1-1.2 equivalents) of the base relative to the m-cresol.
-
-
-
C-Alkylation of the Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (at the ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of isopropyl-methylphenols.[6]
-
Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[5]
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Potential Causes and Solutions:
-
Presence of Unreacted m-Cresol: Due to its similar polarity to the product, removing unreacted m-cresol can be difficult.
-
Solution: After the reaction, perform a basic aqueous wash (e.g., with 1M NaOH) during the workup. The basic solution will deprotonate the acidic unreacted m-cresol, forming the water-soluble sodium salt, which will be extracted into the aqueous layer, leaving the desired ether in the organic layer.
-
-
Close Boiling Points of Isomeric Byproducts: If C-alkylation has occurred, the resulting isopropyl-methylphenols may have boiling points close to the desired product, making purification by distillation difficult.
-
Solution: In such cases, column chromatography is the most effective purification method. A non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) on a silica gel column should effectively separate the less polar ether product from the more polar phenolic byproducts.
-
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
Materials:
-
m-Cresol
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (or ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of nitrogen.
-
Deprotonation: To the flask, add m-cresol (1.0 eq). Add anhydrous DMF to dissolve the m-cresol. Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C (ice bath). Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases (typically 30-60 minutes).
-
Alkylation: Add 2-bromopropane (1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and add diethyl ether.
-
Extraction and Washing: Wash the organic layer with 1 M NaOH solution (2 x), followed by water (1 x), and finally with brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to obtain pure this compound.
Workflow for Troubleshooting Low Yield
Caption: A troubleshooting workflow for diagnosing and resolving low yield in the synthesis.
Data Presentation
Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis Yield (Illustrative)
| Parameter | Condition 1 | Condition 2 | Expected Outcome on Yield | Rationale |
| Base | NaOH | NaH | Higher with NaH | NaH is a stronger, non-nucleophilic base that ensures complete and irreversible deprotonation of the phenol.[2][3] |
| Solvent | Ethanol (Protic) | DMF (Aprotic) | Higher with DMF | Polar aprotic solvents enhance the nucleophilicity of the phenoxide by not solvating the anion as strongly as protic solvents.[1] |
| Alkyl Halide | 2-Chloropropane | 2-Iodopropane | Higher with 2-Iodopropane | The C-I bond is weaker than the C-Cl bond, making iodide a better leaving group in SN2 reactions.[4] |
| Temperature | 100 °C | 60 °C | Potentially higher at 60 °C | While higher temperatures increase reaction rate, for a secondary halide, they can disproportionately increase the rate of the competing E2 elimination reaction, thus lowering the ether yield.[5] |
| Catalyst | None | Phase-Transfer Catalyst (e.g., TBAB) | Higher with PTC | A phase-transfer catalyst can be used with weaker, less expensive bases (like NaOH) in a two-phase system, effectively shuttling the phenoxide into the organic phase to react.[1] |
Note: The expected outcomes are based on general principles of the Williamson ether synthesis and may vary depending on the specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of alkylating agent for this synthesis? A1: For introducing the isopropyl group, 2-bromopropane or 2-iodopropane are the best choices. 2-Iodopropane is more reactive but also more expensive and less stable. 2-Bromopropane offers a good balance of reactivity and cost. 2-Chloropropane is less reactive and may require more forcing conditions.[4]
Q2: Can I use isopropyl alcohol directly? A2: No, the Williamson ether synthesis requires an alkyl halide or a similar substrate with a good leaving group (like a tosylate). Isopropyl alcohol's hydroxyl group is a very poor leaving group. Acid-catalyzed condensation of m-cresol and isopropyl alcohol is possible but can lead to a mixture of O- and C-alkylated products and requires different conditions.[6]
Q3: What is a phase-transfer catalyst and should I use one? A3: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. In this synthesis, it can transport the phenoxide anion (formed in an aqueous basic phase) into the organic phase containing the isopropyl halide. Using a PTC allows for the use of inexpensive inorganic bases like NaOH and avoids the need for strictly anhydrous conditions, which can be advantageous.[1]
Q4: How can I confirm the identity and purity of my final product? A4: The identity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[7]
Q5: Is it possible to synthesize this ether by reacting 3-bromo-toluene with sodium isopropoxide? A5: No, this synthetic route will not work. The SN2 reaction does not occur at sp²-hybridized carbon atoms, such as those in an aromatic ring. Attempting this reaction would result in no ether formation. The Williamson synthesis requires an alkoxide or phenoxide to attack an alkyl halide.[2]
Reaction Mechanism and Side Reactions
Caption: The reaction mechanism for the synthesis of this compound and potential side reactions.
References
-
Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66. [Link]
-
University of Cape Town. (n.d.). Thymol Synthesis via Alkylation of m-cresol with isopropanol. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
-
Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Yao, B. K., et al. (2007). Modeling and Optimization of M-cresol Isopropylation for Obtaining N-thymol: Combining a Hybrid Artificial Neural Network with a Genetic Algorithm. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Synthetic Methods for Alkyl Aryl Ethers. [Link]
-
PubChem. (n.d.). This compound. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Methyl-3-(propan-2-yloxy)benzene
Welcome to the technical support center for the synthesis of 1-Methyl-3-(propan-2-yloxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the synthesis of this compound. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Part 1: Troubleshooting Guide
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a robust and well-established method.[1][2] This reaction involves the deprotonation of m-cresol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an isopropyl electrophile, typically 2-bromopropane or 2-iodopropane.[3] Despite its utility, the use of a secondary alkyl halide introduces specific challenges, primarily the competition between the desired S(_N)2 reaction and the E2 elimination side reaction.[2][4][5]
This section addresses the most common issues encountered during this synthesis in a problem-solution format.
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Steps & Scientific Rationale |
| Low Yield of Desired Ether Product | 1. Incomplete Deprotonation of m-Cresol: The phenoxide is the active nucleophile. Incomplete deprotonation due to a weak base or insufficient stoichiometry will result in unreacted m-cresol and a lower yield.[5] 2. Competing E2 Elimination: The alkoxide/phenoxide is a strong base, which can promote the E2 elimination of the secondary alkyl halide (2-bromopropane) to form propene.[4][5] 3. Steric Hindrance: While the phenoxide is not exceptionally bulky, the secondary nature of the electrophile can slow down the S(N)2 reaction, allowing elimination to become more competitive.[2][6] 4. Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low may lead to an incomplete reaction. Conversely, excessively high temperatures can favor the elimination pathway.[1][4] | 1. Base Selection & Stoichiometry: Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the phenolic hydroxyl group.[7] The use of NaH is advantageous as the only byproduct is hydrogen gas, which does not interfere with the reaction.[3] Ensure at least one full equivalent of the base is used. 2. Temperature Control: Lowering the reaction temperature generally favors the S(_N)2 pathway over E2 elimination.[4] Maintain a moderate temperature, and consider a longer reaction time at a lower temperature. 3. Choice of Alkylating Agent: If possible, using 2-iodopropane instead of 2-bromopropane can sometimes improve the rate of substitution relative to elimination, as iodide is a better leaving group. 4. Solvent Choice: Employ a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the phenoxide, leaving a "naked" and more reactive nucleophilic anion, which can enhance the S(_N)2 rate.[5] |
| Presence of Unreacted m-Cresol in the Final Product | 1. Insufficient Base: As mentioned, incomplete deprotonation will leave unreacted starting material. 2. Insufficient Alkylating Agent: If the phenoxide is formed successfully but there is not enough 2-bromopropane, some phenoxide will remain unreacted and will be protonated back to m-cresol during the workup. 3. Poor Reaction Kinetics: Suboptimal conditions (e.g., low temperature, short reaction time) can lead to an incomplete reaction. | 1. Verify Stoichiometry: Carefully check the molar equivalents of both the base and the 2-bromopropane. A slight excess (1.1-1.2 equivalents) of the alkylating agent can be beneficial. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of m-cresol. Continue the reaction until the starting material is consumed. 3. Purification: Unreacted m-cresol can often be removed by a basic wash (e.g., with 1M NaOH) during the aqueous workup, as the phenoxide formed is water-soluble while the desired ether is not.[8] |
| Detection of Propene or Isopropanol in Headspace Analysis | E2 Elimination: The formation of propene is a direct result of the E2 elimination side reaction, where the m-cresolate acts as a base, abstracting a proton from a methyl group of 2-bromopropane.[9] Isopropanol can be a byproduct if there is a source of water for the propene to be hydrated or it can be an impurity from the starting 2-bromopropane.[10] | 1. Optimize Reaction Conditions to Favor S(_N)2: As detailed above, use lower temperatures and a polar aprotic solvent. 2. Choice of Base: While a strong base is needed for deprotonation, a very bulky base (if used to form the phenoxide) could further encourage elimination. Using NaH to form the phenoxide is a standard and effective approach.[7] |
| Presence of Isomeric Impurities (e.g., o- or p-Isopropoxytoluene) | Contaminated Starting Material: The most likely source is the presence of o-cresol and p-cresol in the starting m-cresol. These isomers will react in the same manner as m-cresol to produce the corresponding isomeric ethers. | 1. Purity of Starting Materials: Always use high-purity m-cresol. Check the certificate of analysis for the purity and the levels of isomeric impurities.[11] 2. Purification of the Final Product: If isomeric impurities are present, careful purification by fractional distillation or column chromatography may be necessary. Their boiling points are likely to be very close, making distillation challenging. HPLC can also be a valuable tool for separation and analysis.[12][13] |
| Presence of C-Alkylated Byproducts | Ambident Nucleophile: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether, or at the aromatic ring (C-alkylation), typically at the ortho and para positions.[1][14] | 1. Solvent Effects: C-alkylation is more prevalent in protic or non-polar solvents which can solvate the oxygen of the phenoxide, making the ring carbons more nucleophilic. Using polar aprotic solvents (DMF, DMSO) disfavors C-alkylation.[4] 2. Counter-ion: The nature of the counter-ion (e.g., Na⁺, K⁺) can also influence the O/C alkylation ratio, though the solvent effect is generally more pronounced. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the critical starting material impurities I should be aware of?
A1: The purity of your starting materials is paramount for a clean reaction.
-
m-Cresol: Commercial m-cresol often contains isomeric impurities such as o-cresol and p-cresol, as well as phenol.[11][15] These will all undergo etherification to produce the corresponding isomeric ethers, which can be difficult to separate from the desired product. Water content is another critical parameter, as it will consume the strong base used for deprotonation.[11]
-
2-Bromopropane: This reagent can contain impurities like 2-propanol, 1,2-dibromopropane, and n-heptane.[10] 2-propanol will not directly interfere with the reaction but can consume the base. Dibromopropane could potentially lead to di-alkylation byproducts.
Q2: My yield is consistently low despite following the standard procedure. What is the most likely culprit?
A2: The most common cause of low yields in this specific synthesis is the competing E2 elimination reaction.[4][5] You are reacting a phenoxide (a strong base) with a secondary alkyl halide, which is a classic scenario for elimination to compete with substitution.[2] To improve your yield, focus on conditions that favor the S(_N)2 reaction:
-
Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[4]
-
Ensure your solvent is a polar aprotic one, like DMF or DMSO. These solvents will enhance the nucleophilicity of the phenoxide.[5]
Q3: I am observing an unknown peak in my GC-MS analysis. What could it be?
A3: Besides the common impurities already discussed, consider the following possibilities:
-
Diisopropyl ether: This could form if any residual 2-propanol (an impurity in 2-bromopropane) is deprotonated by the base and then reacts with another molecule of 2-bromopropane.
-
Products of solvent degradation: If using a solvent like DMF at high temperatures for extended periods, it can decompose.
-
C-alkylated products: As mentioned in the troubleshooting guide, alkylation on the aromatic ring can occur, leading to isopropyl-substituted m-cresol.[1]
Q4: How can I effectively purify the final product?
A4: Purification typically involves several steps:
-
Aqueous Workup: After the reaction is complete, a standard workup involves quenching the reaction, extracting the product into an organic solvent (like diethyl ether or ethyl acetate), washing with water, a dilute base (like 1M NaOH) to remove unreacted m-cresol, and then a brine wash.[8][16]
-
Drying and Solvent Removal: The organic layer should be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent removed under reduced pressure.
-
Final Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.[17] Given the potential for closely boiling isomeric impurities, fractional distillation might be necessary for high purity.
Part 3: Experimental Protocol & Visualization
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
-
Preparation of the Reaction Apparatus:
-
A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
-
Deprotonation of m-Cresol:
-
To the flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and wash with dry hexanes to remove the mineral oil.
-
Add dry dimethylformamide (DMF) to the flask.
-
In the dropping funnel, prepare a solution of m-cresol (1.0 equivalent) in dry DMF.
-
Add the m-cresol solution dropwise to the stirred suspension of NaH in DMF at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation. The evolution of hydrogen gas should cease.
-
-
Etherification Reaction:
-
Cool the reaction mixture back to 0 °C.
-
Add 2-bromopropane (1.2 equivalents) dropwise via the dropping funnel.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by TLC or GC until the m-cresol is consumed (typically 4-8 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with 1M NaOH (2x) to remove any unreacted m-cresol, followed by water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by vacuum distillation or flash column chromatography (e.g., using a hexane/ethyl acetate gradient on silica gel) to yield this compound as a colorless oil.
-
Reaction Pathway and Impurity Formation Diagram
Caption: Reaction scheme for the synthesis of this compound.
References
-
Wikipedia. Williamson ether synthesis. [Online] Available at: [Link]
-
National Center for Biotechnology Information. 2-Bromopropane - Anthracene, 2-Bromopropane, Butyl Methacrylate, and Dimethyl Hydrogen Phosphite. [Online] Available at: [Link]
-
Graduation.escoffier.edu. Williamson Ether Synthesis Mechanism. [Online] Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Online] Available at: [Link]
-
Jeifer Pharmaceutical. M-Cresol BP EP USP Pharma Grade Supplier & Manufacturer. [Online] Available at: [Link]
-
Wikipedia. Cresol. [Online] Available at: [Link]
-
YouTube. Williamson Ether Synthesis. [Online] Available at: [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Online] Available at: [Link]
-
WordPress. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Online] Available at: [Link]
-
SIELC Technologies. HPLC Separation of m-Cresol Purple and Related Impurities. [Online] Available at: [Link]
-
Solubility of Things. m-Cresol. [Online] Available at: [Link]
-
Chemistry LibreTexts. 9.5: Williamson ether synthesis. [Online] Available at: [Link]
-
Taylor & Francis. Williamson ether synthesis – Knowledge and References. [Online] Available at: [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Online] Available at: [Link]
-
ChemBK. m-Cresol. [Online] Available at: [Link]
-
YouTube. What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. [Online] Available at: [Link]
-
PubChem. This compound. [Online] Available at: [Link]
-
Wikipedia. 2-Bromopropane. [Online] Available at: [Link]
-
National Center for Biotechnology Information. 6. analytical methods. [Online] Available at: [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Online] Available at: [Link]
-
III Analytical Methods. [Online] Available at: [Link]
-
Emery Pharma. Benzene Impurity Analysis. [Online] Available at: [Link]
-
YouTube. Benzene Chemistry Synthesis Sample Problems. [Online] Available at: [Link]
-
Organic Syntheses Procedure. 2. [Online] Available at: [Link]
-
Organic Syntheses Procedure. 2. [Online] Available at: [Link]
- Google Patents. US20080021228A1 - Method For Producing Optionally Substituted Methylenedioxybenzene.
-
PubChem. ((Prop-2-yn-1-yloxy)methyl)benzene. [Online] Available at: [Link]
-
PubChem. 2-Bromopropane. [Online] Available at: [Link]
- Google Patents. EP2022771A1 - Method for purifying alkyl aromatic compounds.
-
ChemSynthesis. isopropoxy-methyl-benzene - 937-54-2. [Online] Available at: [Link]
-
PubChem. 1-[(Propan-2-yl)oxy]-2-(prop-1-en-1-yl)benzene. [Online] Available at: [Link]
-
AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Online] Available at: [Link]
-
SIELC Technologies. 1-Methyl-2-(propan-2-yl)benzene. [Online] Available at: [Link]
-
National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene. [Online] Available at: [Link]
-
Organic Syntheses Procedure. 3-benzyloxy-2-methyl propanoate. [Online] Available at: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. graduation.escoffier.edu [graduation.escoffier.edu]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-Bromopropane - Wikipedia [en.wikipedia.org]
- 10. 2-Bromopropane - Anthracene, 2-Bromopropane, Butyl Methacrylate, and Dimethyl Hydrogen Phosphite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. M-Cresol BP EP USP Pharma Grade Supplier & Manufacturer | Factory Price [jeiferpharm.com]
- 12. HPLC Separation of m-Cresol Purple and Related Impurities | SIELC Technologies [sielc.com]
- 13. 1-Methyl-2-(propan-2-yl)benzene | SIELC Technologies [sielc.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Cresol - Wikipedia [en.wikipedia.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 1-Methyl-3-(propan-2-yloxy)benzene
Welcome to the technical support guide for the synthesis of 1-Methyl-3-(propan-2-yloxy)benzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, which is typically achieved via the Williamson ether synthesis. The guidance herein is tailored for researchers, chemists, and professionals in drug development, focusing on the mechanistic rationale behind common issues and providing actionable, field-tested solutions.
Section 1: Synthesis Overview & Core Principles
The synthesis of this compound involves the reaction of a deprotonated m-cresol (the nucleophile) with an isopropyl halide (the electrophile). This is a classic S(_N)2 reaction, but its success is highly dependent on carefully controlled conditions to prevent competing side reactions.[1][2][3]
Primary Reaction Pathway:
-
Deprotonation: m-Cresol is treated with a suitable base (e.g., K₂CO₃, NaOH) to form the potassium or sodium 3-methylphenoxide.
-
Nucleophilic Attack: The phenoxide ion attacks the secondary carbon of the isopropyl halide (e.g., 2-bromopropane).
-
Product Formation: The S(_N)2 displacement of the halide forms the target ether and an inorganic salt.
However, the use of a secondary alkyl halide (isopropyl group) and a strongly basic nucleophile (the phenoxide) creates a classic scenario where the E2 elimination pathway can compete significantly with the desired S(_N)2 substitution.[4][5][6]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
FAQ 1: My reaction yield is extremely low, and I've isolated a significant amount of unreacted m-cresol. What went wrong?
A1: Root Cause Analysis & Solutions
This issue typically points to one of two primary failures: incomplete deprotonation of the starting phenol or selection of suboptimal reaction conditions that hinder the S(_N)2 reaction.
Why It Happens:
-
Insufficient Base: The pKa of m-cresol's hydroxyl group is approximately 10.1. The base used must be strong enough to deprotonate it effectively. If the base is too weak or used in a substoichiometric amount, a significant portion of the m-cresol will remain in its protonated, non-nucleophilic form.
-
Inappropriate Solvent: Protic solvents (like ethanol or water) can solvate the phenoxide ion through hydrogen bonding.[7][8][9] This "cages" the nucleophile, reducing its availability to attack the alkyl halide and drastically slowing down the reaction rate.[2][7]
-
Low Reaction Temperature: Like most S(_N)2 reactions, this synthesis requires sufficient thermal energy to overcome the activation barrier. Insufficient heat can lead to an incomplete or stalled reaction, especially with reaction times typical of a laboratory setting.[2]
How to Fix It:
| Parameter | Recommendation | Rationale |
| Base Selection | Use at least 1.1-1.5 equivalents of a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). For aryl ethers, bases like K₂CO₃ are often effective and easier to handle than NaH.[1] | Ensures complete conversion of m-cresol to the reactive phenoxide. The excess helps drive the equilibrium forward. |
| Solvent Choice | Employ a polar aprotic solvent such as DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), or Acetonitrile .[1][2][10] | These solvents effectively solvate the cation (e.g., K⁺) but leave the phenoxide anion "naked" and highly nucleophilic, thus accelerating the S(_N)2 reaction.[7] |
| Temperature & Time | Reflux the reaction mixture, typically between 60-100 °C, for 4-8 hours.[2][11] Monitor reaction progress using Thin Layer Chromatography (TLC). | Provides the necessary activation energy. TLC monitoring prevents premature workup and confirms the consumption of starting materials. |
FAQ 2: My main byproduct is a gas (propene), and my yield of the desired ether is poor. How do I prevent this?
A2: Root Cause Analysis & Solutions
The formation of propene is the hallmark of a competing E2 (elimination) reaction . This is the most significant side reaction in this specific synthesis.[5][7]
Why It Happens: The phenoxide ion is not only a good nucleophile but also a strong base. When it encounters the isopropyl halide (a secondary halide), it can either attack the carbon atom (S(_N)2) or abstract a proton from a neighboring carbon atom (E2).[4][6] Higher temperatures, in particular, tend to favor elimination over substitution.[2][7]
// Nodes reactants [label="m-Cresolate + 2-Bromopropane", fillcolor="#F1F3F4", fontcolor="#202124"]; sn2_product [label="this compound\n(Desired Ether)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; e2_product [label="Propene + m-Cresol", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges reactants -> sn2_product [label=" SN2 Pathway\n(Nucleophilic Attack)", color="#4285F4", fontcolor="#4285F4"]; reactants -> e2_product [label=" E2 Pathway\n(Proton Abstraction)", color="#EA4335", fontcolor="#EA4335"];
// Invisible nodes for alignment {rank=same; sn2_product; e2_product;} } ondot Caption: Competing S_N2 (Substitution) and E2 (Elimination) pathways.
How to Fix It:
| Parameter | Recommendation | Rationale |
| Temperature Control | Use the lowest temperature that allows the reaction to proceed at a reasonable rate. Avoid excessive heating. Start at a moderate temperature (e.g., 60-70 °C) and only increase if the reaction is too slow. | Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[7] Minimizing heat tips the balance toward the desired S(_N)2 product. |
| Alkyl Halide Choice | Use 2-iodo propane instead of 2-bromo propane or 2-chloro propane if possible. | Iodide is a better leaving group than bromide or chloride. This enhances the rate of the S(_N)2 reaction, allowing it to compete more effectively with the E2 pathway, even at lower temperatures.[6] |
| Base Strength | Avoid excessively strong or bulky bases for the deprotonation step. A moderately strong base like K₂CO₃ is often superior to a very strong base like sodium tert-butoxide in this context. | While the phenoxide is the active species, using an extremely strong base to generate it can increase the overall basicity of the system, slightly favoring the E2 pathway. |
FAQ 3: I've isolated an unexpected isomer. My NMR analysis suggests the isopropyl group has attached to the aromatic ring instead of the oxygen. What is this and why did it form?
A3: Root Cause Analysis & Solutions
You are observing the product of C-alkylation . The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the carbon atoms of the aromatic ring (C-alkylation), particularly at the ortho and para positions.[1][2][8]
Why It Happens: The regioselectivity of the reaction (O- vs. C-alkylation) is highly dependent on the reaction conditions, especially the solvent.[7][12]
-
O-alkylation (Desired): This is the kinetically favored product and is promoted by polar aprotic solvents (DMF, DMSO). These solvents leave the oxygen anion exposed and highly reactive.[7][8]
-
C-alkylation (Side Product): This pathway is favored in protic solvents (water, ethanol, trifluoroethanol).[7][8] These solvents form strong hydrogen bonds with the oxygen atom of the phenoxide, making it less nucleophilic. This steric and electronic shielding encourages the reaction to occur at the less-hindered and electron-rich carbon positions of the aromatic ring.[8][9]
// Nodes phenoxide [label="3-Methylphenoxide\n(Ambident Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; o_alk [label="O-Alkylation Product\n(Ether)", fillcolor="#34A853", fontcolor="#FFFFFF"]; c_alk [label="C-Alkylation Product\n(Isopropyl-m-cresol)", fillcolor="#FBBC05", fontcolor="#202124"]; solvent_dmf [label="Polar Aprotic Solvent\n(e.g., DMF, DMSO)", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; solvent_h2o [label="Protic Solvent\n(e.g., H₂O, EtOH)", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext];
// Edges phenoxide -> o_alk [label="Favored Path", color="#34A853"]; phenoxide -> c_alk [label="Side Reaction", color="#FBBC05", style=dashed];
solvent_dmf -> o_alk [label="Promotes", style=dotted, color="#5F6368", dir=none]; solvent_h2o -> c_alk [label="Promotes", style=dotted, color="#5F6368", dir=none]; } ondot Caption: Solvent effect on O- vs. C-alkylation of the phenoxide ion.
How to Fix It: This issue is almost exclusively solved by rigorous control of the reaction solvent.
-
Ensure Anhydrous Conditions: Use dry, anhydrous polar aprotic solvents (DMF, acetonitrile). Any water present can promote C-alkylation.
-
Avoid Protic Solvents: Do not use alcohols or water as the primary solvent. If using a base like NaOH, which may be in an aqueous solution, consider using phase-transfer catalysis to bring the reactants into an organic phase, minimizing the influence of water.[2]
Section 3: Proactive Troubleshooting & Optimization Workflow
This workflow provides a logical sequence for diagnosing and resolving issues during the synthesis.
// Nodes start [label="Reaction Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Monitor by TLC\n(after 2-3 hours)"]; complete [label="Reaction Complete?\n(Starting material consumed?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Proceed to Workup\n& Purification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; troubleshoot [label="Troubleshoot Reaction", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Increase Temp? (Max 100°C)\nAdd Time? (2-4h)"]; check_reagents [label="Check Base & Solvent Purity"];
// Edges start -> monitor; monitor -> complete; complete -> workup [label="Yes"]; complete -> troubleshoot [label="No"]; troubleshoot -> check_temp [label="Conditions Issue"]; troubleshoot -> check_reagents [label="Reagent Issue"]; check_temp -> monitor; check_reagents -> start [label="Restart with\npure reagents"]; } ondot Caption: A logical workflow for reaction monitoring and troubleshooting.
Section 4: Experimental Protocol - Standard Purification
After the reaction is complete (as determined by TLC), a standard aqueous workup is required to remove the inorganic salts, unreacted phenoxide, and the solvent.
Step-by-Step Purification Protocol:
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with a suitable organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous base solution (e.g., 1M NaOH).[11] This step is crucial for removing any unreacted m-cresol by converting it to the water-soluble sodium phenoxide.
-
Water Wash: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.[13]
-
Drying & Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[13][14]
-
Final Purification: The resulting crude oil can be further purified by vacuum distillation or flash column chromatography to obtain the pure this compound.[14][15]
References
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Student Doctor Network. (2015). Can William ether synthesis be done with secondary halides? Retrieved from [Link]
-
ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Retrieved from [Link]
-
PubMed. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
MolCls. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Imperial College London. (2004). Organic Synthesis Lecture 3. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Asymmetric O- and C-Alkylation of Phenols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). EP2022771A1 - Method for purifying alkyl aromatic compounds.
-
Organic Syntheses. (n.d.). Methyl (R)-(-)-3-Benzyloxy-2-methylpropanoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. forums.studentdoctor.net [forums.studentdoctor.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Williamson Ether Synthesis [cs.gordon.edu]
- 12. researchgate.net [researchgate.net]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 1-Methyl-3-(propan-2-yloxy)benzene Synthesis
Welcome to the technical support center for the synthesis of 1-Methyl-3-(propan-2-yloxy)benzene, also known as 3-isopropoxytoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during its synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights.
I. Overview of Synthetic Strategies
The synthesis of this compound (C10H14O)[1] typically involves the formation of an ether linkage between a derivative of m-cresol and an isopropyl group. The two most prevalent methods employed for this transformation are the Williamson ether synthesis and the Buchwald-Hartwig C-O coupling reaction. Each method has its own set of advantages and potential challenges.
-
Williamson Ether Synthesis: A classic and widely used method for preparing ethers, this SN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide.[2][3][4] It is generally a cost-effective and straightforward approach.
-
Buchwald-Hartwig C-O Coupling: A more modern, palladium-catalyzed cross-coupling reaction that allows for the formation of aryl ethers from aryl halides or triflates and alcohols.[5][6][7] This method often offers milder reaction conditions and a broader substrate scope.
This guide will focus on troubleshooting failures related to both of these primary synthetic routes.
II. Troubleshooting Williamson Ether Synthesis Failures
The Williamson ether synthesis, while robust, can be prone to failure if reaction conditions are not carefully controlled.[2] The primary competing reaction is the base-catalyzed elimination (E2) of the alkylating agent.[2][3]
Frequently Asked Questions (FAQs)
Q1: My reaction shows very low conversion of m-cresol. What are the likely causes?
A1: Low conversion is often attributable to several factors:
-
Incomplete Deprotonation of m-Cresol: The phenoxide is the active nucleophile. Insufficiently strong base or inadequate reaction time for deprotonation will result in a low concentration of the nucleophile.[4] While m-cresol is more acidic than aliphatic alcohols, a sufficiently strong base is still required for complete conversion to the phenoxide.[8]
-
Poor Quality Reagents: The alkylating agent (e.g., 2-bromopropane or 2-iodopropane) may have degraded. Alkyl halides should be checked for purity and stored appropriately. Solvents must be anhydrous, as water will protonate the phenoxide, rendering it non-nucleophilic.[9]
-
Suboptimal Reaction Temperature: While heating is often necessary to drive SN2 reactions, excessively high temperatures can favor elimination, especially with secondary alkyl halides.[2][10] Conversely, a temperature that is too low will result in a sluggish reaction.
-
Inappropriate Solvent Choice: Protic solvents can solvate the nucleophile, reducing its reactivity.[2] Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation, leaving the nucleophile more available for reaction.[2]
Q2: I'm observing a significant amount of propene gas evolution and the formation of an unexpected byproduct. What is happening?
A2: This is a classic sign that the E2 elimination pathway is dominating over the desired SN2 substitution.[3][11]
-
Steric Hindrance: The use of a secondary alkyl halide like 2-bromopropane makes the reaction susceptible to elimination.[10][11][12] The phenoxide, acting as a base, abstracts a proton from the β-carbon of the alkyl halide, leading to the formation of an alkene (propene).[12]
-
Strong, Bulky Base: While a strong base is needed, a sterically hindered base can preferentially act as a base rather than facilitating the formation of the nucleophile in a clean manner.
-
High Temperatures: As mentioned, higher temperatures favor elimination over substitution.[2]
Q3: My purification is difficult, and I suspect I have a C-alkylation byproduct. How can I confirm this and prevent it in the future?
A3: Aryloxides are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the aromatic ring.[2][13] C-alkylation is a potential side reaction.
-
Confirmation: C-alkylation would result in the formation of isopropyl m-cresol isomers. These can be identified using spectroscopic methods like 1H NMR and 13C NMR, which would show characteristic signals for the isopropyl group attached to the ring, as well as mass spectrometry.
-
Prevention: The choice of solvent and counter-ion can influence the O- versus C-alkylation ratio. Less polar solvents and tighter ion pairing (e.g., with Li+ vs. K+) can sometimes favor O-alkylation. Phase-transfer catalysis can also be an effective strategy to promote O-alkylation by increasing the solubility of the phenoxide in the organic phase.[2][9][14]
Troubleshooting Workflow: Williamson Ether Synthesis
Caption: Troubleshooting logic for Williamson ether synthesis failures.
Optimized Protocol: Williamson Ether Synthesis with Phase-Transfer Catalysis
This protocol is designed to minimize common failure points, such as the need for strictly anhydrous conditions and the competing elimination reaction.[9][14][15]
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine m-cresol (1.0 eq), 2-bromopropane (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).
-
Add a 50% aqueous solution of sodium hydroxide (2.0 eq). The use of a biphasic system with a phase-transfer catalyst facilitates the reaction under milder conditions.[9][14]
-
-
Reaction Execution:
-
Stir the biphasic mixture vigorously at 60-70 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Typical reaction times range from 4 to 8 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, add water to dissolve the salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation or column chromatography on silica gel.
-
III. Troubleshooting Buchwald-Hartwig C-O Coupling Failures
The Buchwald-Hartwig reaction is a powerful tool for aryl ether synthesis, but its success is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand) and reaction conditions.[5][16]
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction has stalled with starting materials remaining. What could be the issue?
A1: Stalled reactions in palladium catalysis often point to catalyst deactivation or suboptimal reaction parameters.[17]
-
Catalyst and Ligand Choice: The choice of phosphine ligand is critical.[18] For C-O coupling, bulky, electron-rich biarylphosphine ligands such as BrettPhos or RuPhos are often effective.[19][20] Using a pre-catalyst can lead to more reliable formation of the active catalytic species compared to using a simple palladium source like Pd(OAc)2.[16]
-
Base Selection: The base plays a crucial role in the catalytic cycle.[21] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) are commonly used. The solubility of the base can also be a factor.
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and dioxane are common choices.[22] The reaction temperature needs to be optimized; too low may not be sufficient to drive the reaction, while too high can lead to catalyst decomposition.
-
Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen.[19] Ensure all reagents and the reaction vessel are properly deoxygenated by purging with an inert gas like argon or nitrogen.
Q2: I am observing the formation of hydrodehalogenation byproduct (m-xylene) instead of my desired ether.
A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced. This can arise from several pathways:
-
β-Hydride Elimination: If the alkoxide has β-hydrogens, elimination can occur from the palladium intermediate.[5]
-
Catalyst Decomposition: Deactivated palladium species can sometimes catalyze the reduction of the aryl halide.
-
Protic Impurities: Water or other protic impurities can serve as a proton source for the hydrodehalogenation.
Q3: The reaction is very slow or does not proceed with my aryl chloride. What can I do?
A3: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig couplings due to the strength of the C-Cl bond, making oxidative addition more difficult.[16][17]
-
Ligand Selection: More electron-rich and sterically demanding ligands are often required to facilitate the oxidative addition of aryl chlorides.[18] Ligands like BrettPhos have been shown to be effective for this purpose.[19]
-
Higher Temperatures: Reactions with aryl chlorides typically require higher temperatures to proceed at a reasonable rate.[22]
-
Use of a Pre-catalyst: Using a well-defined palladium pre-catalyst can improve the efficiency of the reaction with challenging substrates like aryl chlorides.[16]
Troubleshooting Workflow: Buchwald-Hartwig C-O Coupling
Caption: Troubleshooting logic for Buchwald-Hartwig C-O coupling failures.
General Protocol: Buchwald-Hartwig Synthesis of this compound
This protocol provides a starting point for the synthesis using a common palladium pre-catalyst and ligand system.
-
Reaction Setup (In a Glovebox):
-
To an oven-dried vial, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%), the ligand (e.g., RuPhos, 1.5-3 mol%), and the base (e.g., sodium tert-butoxide, 1.5 eq).
-
Add 3-bromo-toluene (1.0 eq) and isopropanol (1.5 eq).
-
Add anhydrous, deoxygenated toluene as the solvent.
-
-
Reaction Execution:
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
After concentrating under reduced pressure, purify the crude product by column chromatography or distillation.
-
IV. Comparative Summary of Troubleshooting Strategies
| Issue | Williamson Ether Synthesis | Buchwald-Hartwig Coupling |
| Low Conversion | Incomplete deprotonation, wet solvent, low temperature. | Catalyst deactivation, poor ligand choice, insufficient base. |
| Side Product Formation | E2 elimination (alkene), C-alkylation. | Hydrodehalogenation, catalyst decomposition products. |
| Reactivity of Halide | I > Br > Cl (SN2 reactivity). | Br > I > Cl (Oxidative addition rates can be complex).[16] |
| Key Solution Strategy | Optimize base/solvent, use phase-transfer catalyst. | Screen ligands/pre-catalysts, ensure inert atmosphere. |
V. References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 824.
-
ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
-
The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Example set of synthetic routes selected by SPARROW for case 3 using.... Retrieved from [Link]
-
MiraCosta College. (2012). Chemistry 211 Experiment 4. Retrieved from [Link]
-
Google Patents. (n.d.). US20080021228A1 - Method For Producing Optionally Substituted Methylenedioxybenzene. Retrieved from
-
Pearson. (n.d.). Predict the products formed when m-cresol (m-methylphenol) reacts with (b) acetyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic routes used to convert toluene and biorenewable monoterpene.... Retrieved from [Link]
-
Wiley Online Library. (2025). ChemInform Abstract: An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene. Retrieved from [Link]
-
Wikipedia. (n.d.). m-Cresol. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Routes to Methylerythritol Phosphate Pathway Intermediates and Downstream Isoprenoids. Retrieved from [Link]
-
ResearchGate. (n.d.). Routes for heterologous biosynthesis of natural products. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-methyl-3-propyl-. Retrieved from [Link]
Sources
- 1. This compound | C10H14O | CID 12456385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. jk-sci.com [jk-sci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. reddit.com [reddit.com]
- 18. entegris.com [entegris.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. research.rug.nl [research.rug.nl]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. m.youtube.com [m.youtube.com]
Stability issues of 1-Methyl-3-(propan-2-yloxy)benzene under reaction conditions
Welcome to the technical support center for 1-Methyl-3-(propan-2-yloxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and reactivity nuances of this aromatic ether. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical advice for your experiments.
Troubleshooting Guide: Stability and Reactivity Issues
This guide addresses common problems encountered during reactions involving this compound, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Unexpected Cleavage of the Isopropoxy Group
Symptom: You observe the formation of 3-methylphenol and/or isopropyl halides (e.g., 2-iodopropane, 2-bromopropane) in your reaction mixture, confirmed by GC-MS or NMR analysis.
Probable Cause: The ether linkage in this compound is susceptible to cleavage under strongly acidic conditions, particularly in the presence of strong nucleophilic anions like bromide or iodide.[1][2][3][4] This reaction, known as ether cleavage, typically proceeds via an SN1 or SN2 mechanism.[1][2][3] Given the secondary nature of the isopropyl group, the reaction can proceed via a protonated ether intermediate, followed by nucleophilic attack.
Mechanism of Acid-Catalyzed Ether Cleavage:
Caption: Acid-catalyzed cleavage of the ether bond.
Solutions and Preventative Measures:
-
Avoid Strong Protic Acids: If possible, use alternative catalysts or reaction conditions that do not involve strong acids like HBr or HI.
-
Use Lewis Acids with Caution: While Lewis acids like BBr₃ are also effective for ether cleavage, they are generally less aggressive than strong protic acids.[4][5][6][7][8] However, careful control of stoichiometry and temperature is crucial to avoid unwanted cleavage.
-
Temperature Control: If acidic conditions are unavoidable, conduct the reaction at the lowest possible temperature to minimize the rate of the cleavage side reaction.
-
Protecting Group Strategy: In multi-step syntheses, consider if the isopropoxy group is necessary in a particular acidic step. It might be more strategic to introduce it later in the synthetic sequence.
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Symptom: During reactions like nitration, halogenation, or Friedel-Crafts reactions, you obtain a mixture of ortho- and para-isomers with respect to both the methyl and isopropoxy groups, leading to a complex product mixture and difficult purification.
Probable Cause: The benzene ring in this compound has two directing groups: a methyl group (-CH₃) and an isopropoxy group (-O-iPr). Both are activating, ortho-, para-directing groups.[9][10] The isopropoxy group is a stronger activating group than the methyl group due to the lone pairs on the oxygen that can be donated into the ring through resonance. Therefore, the positions ortho and para to the isopropoxy group are the most activated.
Directing Effects on this compound:
Caption: Regioselectivity in EAS reactions.
Solutions and Optimization:
-
Leverage the Dominant Director: Design your synthesis to favor substitution at the positions most activated by the stronger isopropoxy group (C2, C4, and C6).
-
Steric Hindrance: The bulky isopropoxy group may sterically hinder attack at the C2 position. This can sometimes be exploited to favor substitution at the C4 and C6 positions.[11]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity.
-
Solvent: The choice of solvent can influence isomer ratios. More polar solvents may favor the para-product.
-
Catalyst: In Friedel-Crafts reactions, the nature and amount of the Lewis acid catalyst can affect regioselectivity.
-
Issue 3: Rearrangement or Polyalkylation in Friedel-Crafts Reactions
Symptom: When performing a Friedel-Crafts alkylation, you observe the formation of products with rearranged alkyl chains or multiple alkyl groups added to the aromatic ring.
Probable Cause: Friedel-Crafts alkylation is prone to carbocation rearrangements to form a more stable carbocation.[12] Additionally, the product of the initial alkylation is often more reactive than the starting material, leading to polyalkylation.
Troubleshooting Friedel-Crafts Reactions:
| Problem | Cause | Solution |
| Carbocation Rearrangement | Formation of a less stable carbocation that rearranges to a more stable one before attacking the aromatic ring. | Use a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) to obtain the desired alkyl group without rearrangement. |
| Polyalkylation | The alkylated product is more activated than the starting material. | Use a large excess of the aromatic substrate (this compound) to increase the probability of the electrophile reacting with the starting material. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major products for the nitration of this compound?
A1: The isopropoxy group is a stronger activating group than the methyl group. Therefore, the major products will be the result of nitration at the positions ortho and para to the isopropoxy group. This would lead to 1-methyl-2-nitro-3-(propan-2-yloxy)benzene, 1-methyl-4-nitro-3-(propan-2-yloxy)benzene, and 1-methyl-6-nitro-3-(propan-2-yloxy)benzene. The relative ratios will depend on steric hindrance and the specific reaction conditions.
Q2: How can I monitor the degradation of this compound during a reaction?
A2: A combination of chromatographic and spectroscopic methods is recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile components in your reaction mixture, including the starting material, potential degradation products like 3-methylphenol, and other byproducts.[13][14][15][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to quantify the disappearance of the starting material and the appearance of products over time.[17][18][19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the main products and any significant impurities.
Q3: What are the optimal storage conditions for this compound?
Q4: Is this compound susceptible to oxidation?
A4: The benzylic protons of the methyl group are potentially susceptible to oxidation under harsh conditions (e.g., with strong oxidizing agents like KMnO₄ at high temperatures) to form the corresponding carboxylic acid. The aromatic ring itself is generally stable to oxidation, but side-chain oxidation is a possibility to consider, especially at elevated temperatures.
Q5: Can the isopropoxy group be cleaved under basic conditions?
A5: Ethers are generally very stable under basic conditions and are often used as solvents for reactions involving bases.[12] Cleavage of the ether bond in this compound under basic conditions is highly unlikely.
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction by GC-MS
-
Sample Preparation: At various time points during your reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate for acidic reactions) and an extraction solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction: Vortex the vial thoroughly and allow the layers to separate.
-
Drying: Carefully transfer the organic layer to a new vial containing a small amount of a drying agent (e.g., anhydrous sodium sulfate).
-
Analysis: Dilute the dried organic extract to an appropriate concentration and inject it into the GC-MS for analysis.[13][14]
Protocol 2: Forced Degradation Study Under Acidic Conditions
This protocol can be used to assess the stability of this compound to acid-catalyzed ether cleavage.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetic acid).
-
Stress Condition: Add a strong acid (e.g., HBr or HI) to the solution.
-
Incubation: Maintain the solution at a controlled temperature (e.g., 50 °C) and take samples at various time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the samples by HPLC or GC-MS to monitor the degradation of the parent compound and the formation of degradation products such as 3-methylphenol.
-
Control: Run a parallel experiment without the addition of the strong acid to serve as a control.
References
-
GC-MS and HPLC analyses of o-substituted toluenes:(a) GC-MS chromatogram of RLYF/I401P + 2-Br - ResearchGate. Available from: [Link]
-
Photochemical rearrangement of aromatic ethers - Sci-Hub. Available from: [Link]
-
Friedel-Crafts alkylation - Wikipedia. Available from: [Link]
-
Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples - MDPI. Available from: [Link]
-
9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. Available from: [Link]
-
9.8: Reactions of Ethers - Chemistry LibreTexts. Available from: [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. Available from: [Link]
-
Cleavage Of Ethers With Acid - Master Organic Chemistry. Available from: [Link]
-
Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF - ResearchGate. Available from: [Link]
-
BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism. Available from: [Link]
-
A GC-MS Method for the Detection of Toluene and Ethylbenzene in Volatile Substance Abuse. Available from: [Link]
-
Easy Ether cleavage - ResearchGate. Available from: [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. Available from: [Link]
-
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed. Available from: [Link]
-
Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin - PMC - PubMed Central. Available from: [Link]
-
A GC-MS method for the detection of toluene and ethylbenzene in volatile substance abuse. Available from: [Link]
-
A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PLOS. Available from: [Link]
-
5 Major Electrophilic Aromatic Substitution Reactions Activating. Available from: [Link]
-
Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers - CORE. Available from: [Link]
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. Available from: [Link]
-
Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS. Available from: [Link]
-
Electrophilic Aromatic Substitution (PLZ HELP) : r/OrganicChemistry - Reddit. Available from: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. Available from: [Link]
-
[PDF] Photochemical degradation of polybrominated diphenyl ethers in micro photo-reactor. Available from: [Link]
-
Electrophilic Aromatic Substitution Reactions Made Easy! - YouTube. Available from: [Link]
-
Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. Available from: [Link]
-
This compound - PubChem. Available from: [Link]
-
Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis - RSC Publishing. Available from: [Link]
-
cleavage of ethers with acid - YouTube. Available from: [Link]
-
Electrochemical C–O bond cleavage of diaryl ethers: upcycling of lignin 4-O-5 models and polyphenylene oxide - RSC Publishing. Available from: [Link]
-
Catalytic hydrogenation of aromatic compounds | Detailed discussions | Important for NET and GATE - YouTube. Available from: [Link]
-
(PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid - ResearchGate. Available from: [Link]
-
Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
-
Electrophilic aromatic substitution (video) | Khan Academy. Available from: [Link]
-
Anaerobic oxidation of the aromatic plant hydrocarbon p-cymene by newly isolated denitrifying bacteria - PubMed. Available from: [Link]
-
Catalyst-free transfer hydrogenation of activated alkenes exploiting isopropanol as the sole and traceless reductant - Green Chemistry (RSC Publishing). Available from: [Link]
-
Hydrogenation of Xylenes, Ethylbenzene, and Isopropylbenzene on Ni Nanocatalyst R. V.Shafigulin a, A. V. Bulanovaa *, M. V. Kuz - SciSpace. Available from: [Link]
-
Electrophilic aromatic substitution - Wikipedia. Available from: [Link]
-
Aerial oxidation of substituted aromatic hydrocarbons catalyzed by Co/Mn/Br in water-dioxane medium - Catalysis Eprints database. Available from: [Link]
-
An eco-friendly synthesis of 1,2-methylenedioxybenzene in vapour phase - ResearchGate. Available from: [Link]
-
Catalytic transfer hydrogenation of benzene to cyclohexane using isopropanol as the hy- drogen source over various Ru catalysts. - ResearchGate. Available from: [Link]
Sources
- 1. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism [bdigital.ufp.pt]
- 6. researchgate.net [researchgate.net]
- 7. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. Ether cleavage - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. A GC-MS method for the detection of toluene and ethylbenzene in volatile substance abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gcms.cz [gcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
How to remove unreacted starting materials from 1-Methyl-3-(propan-2-yloxy)benzene
Technical Support Center: Purification of 1-Methyl-3-(propan-2-yloxy)benzene
Welcome to the technical support center for synthetic and purification challenges. This guide is designed for researchers, scientists, and drug development professionals encountering issues with the purification of this compound. Here, we provide in-depth, experience-based solutions to common problems, focusing on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove?
Assuming a standard Williamson ether synthesis, your primary contaminants will be unreacted m-cresol and the isopropylating agent, such as 2-bromopropane or isopropyl iodide.[1][2] Residual base (e.g., NaOH, K₂CO₃) and the reaction solvent are also common impurities that must be removed. The acidic nature of m-cresol and the low boiling point of agents like 2-bromopropane are key properties to exploit during purification.
Q2: My initial analysis (TLC, GC) shows multiple spots/peaks. How do I begin the purification process?
The universally accepted first step is a liquid-liquid extraction, often referred to as an "aqueous workup." This procedure is highly effective for removing the bulk of ionic and acidic/basic impurities. Specifically, washing the crude reaction mixture with an aqueous base solution (e.g., 5% NaOH) will deprotonate the acidic phenolic hydroxyl group of the unreacted m-cresol, converting it into its water-soluble sodium salt.[3] This salt will partition into the aqueous layer, effectively separating it from your desired, less polar ether product which remains in the organic layer.
Q3: After an aqueous wash, I still see impurities. What is the next logical step?
After the initial extraction, the most likely remaining impurities are the unreacted isopropylating agent and residual solvent. Given the significant differences in boiling points between these components and your product, distillation is the most logical and efficient next step.
To make an informed decision, compare the boiling points of the components involved:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Bromopropane | 122.99 | 59-61[4][5][6][7] |
| This compound | 150.22 | ~195-200 (estimated) |
| m-Cresol | 108.14 | 202.8[8][9] |
A simple distillation is usually sufficient to remove low-boiling impurities like 2-bromopropane and common solvents (e.g., diethyl ether, THF). If unreacted m-cresol remains, its boiling point is very close to the product's, necessitating fractional distillation for effective separation.[10][11]
Q4: When is flash column chromatography the preferred method of purification?
Flash chromatography is the method of choice when distillation fails to provide adequate separation, particularly when impurities have boiling points very close to the product, or when dealing with thermally sensitive compounds.[12] For this compound, which is a relatively non-polar compound, a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate mixture) is highly effective.[13][14]
Troubleshooting Guides
Problem: An emulsion has formed during my aqueous extraction and the layers won't separate.
Emulsions are a common frustration where the organic and aqueous layers fail to separate cleanly, often appearing as a cloudy or foamy interface.[15][16][17]
Causality: Emulsions are often caused by the presence of surfactant-like molecules or fine particulates that stabilize the mixture of the two immiscible phases.[15] Vigorous shaking of the separatory funnel is a common trigger.
Solutions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Gentle Swirling: Instead of vigorous shaking, gently invert or swirl the funnel to mix the layers. This reduces the mechanical energy that leads to emulsion formation.[15]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, forcing the separation of the organic phase.[15][16][18][19]
-
Filtration: In persistent cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.[19]
Problem: My product seems to be co-distilling with an impurity.
Causality: This occurs when the boiling points of the product and a contaminant (likely residual m-cresol) are too close for simple distillation to resolve. An azeotrope may also have formed, although this is less common in this specific system.
Solutions:
-
Switch to Fractional Distillation: The most direct solution is to use a fractionating column (e.g., Vigreux or packed column).[11][20] This provides multiple theoretical plates for condensation-revaporization cycles, significantly enhancing separation efficiency for liquids with close boiling points.[11][20]
-
Vacuum Distillation: Reducing the pressure lowers the boiling points of all components. While it may not dramatically change the difference in boiling points, it can prevent thermal degradation of the product and sometimes improve separation.
-
Revisit the Workup: Ensure the initial basic wash was thorough. If significant m-cresol remains, it may be worth repeating the NaOH wash on the distilled material before a second, more careful distillation.
Problem: My compound is not moving off the baseline during flash chromatography.
Causality: This indicates that the eluent (solvent system) is not polar enough to displace the compound from the polar silica gel stationary phase. Your product, while relatively non-polar, still has an ether oxygen that can interact with the silica.
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, you might move from 2% ethyl acetate to 5% or 10%.[13] Perform small-scale tests using Thin Layer Chromatography (TLC) to find the optimal solvent ratio (aim for an Rf value of 0.25-0.35) before committing to the column.[14]
-
Change Solvents: If increasing polarity with ethyl acetate is not effective or causes poor separation from other spots, consider switching to a different solvent system. A mixture of dichloromethane and hexane can offer different selectivity.[13]
Experimental Protocols & Workflows
Workflow 1: Standard Purification Pathway
This workflow represents the most common and efficient path to a pure product.
Caption: Standard purification workflow for this compound.
Protocol 1: Aqueous Workup for m-Cresol Removal
-
Transfer the crude reaction mixture to a separatory funnel of appropriate size.
-
Add an equal volume of a suitable organic solvent (e.g., diethyl ether, ethyl acetate) if the reaction was run neat or in a water-miscible solvent.
-
Add one volume of 5% aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel, invert, and open the stopcock to vent pressure.
-
Close the stopcock and gently shake or swirl for 1-2 minutes. Avoid vigorous shaking to prevent emulsion formation.[15]
-
Allow the layers to fully separate. The lower aqueous layer contains the sodium salt of m-cresol.
-
Drain and collect the lower aqueous layer.
-
Repeat the wash with another volume of 5% NaOH, followed by one wash with water, and finally one wash with saturated brine to aid in drying.[3][21]
-
Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
Workflow 2: Purification Method Decision Tree
This diagram helps in selecting the appropriate purification technique based on experimental observations.
Caption: Decision tree for selecting the optimal purification method.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. For this compound, start with 5% Ethyl Acetate in Hexane. Adjust the ratio until the desired product has an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[22]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.[22] Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[23]
-
Elution: Begin elution with the determined solvent system. Apply gentle air pressure to achieve a steady flow rate. Collect fractions in test tubes or vials.[12]
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified this compound.
References
- 2-Bromopropane - Grokipedia. (n.d.).
-
m-Cresol - Wikipedia. (n.d.). Retrieved from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (n.d.). Retrieved from [Link]
-
2-Bromopropane - Wikipedia. (n.d.). Retrieved from [Link]
-
2-BROMOPROPANE | - atamankimya.com. (n.d.). Retrieved from [Link]
- m-Cresol - Grokipedia. (n.d.).
-
2-BROMOPROPANE - Ataman Kimya. (n.d.). Retrieved from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025). Retrieved from [Link]
-
M-Cresol | CH3C6H4OH | CID 342 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. (2025). Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - m-Cresol - CDC. (n.d.). Retrieved from [Link]
-
Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Problems with extractions - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Running a flash column - Chemistry LibreTexts. (2025). Retrieved from [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. (n.d.). Retrieved from [Link]
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
This compound - PubChem. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved from [Link]
-
Flash Chromatography Basics | Sorbent Technologies, Inc. (2025). Retrieved from [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation) - PharmaCompass. (n.d.). Retrieved from [Link]
-
The Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Retrieved from [Link]
-
Fractional distillation - Wikipedia. (n.d.). Retrieved from [Link]
-
Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. grokipedia.com [grokipedia.com]
- 5. 2-Bromopropane - Wikipedia [en.wikipedia.org]
- 6. atamankimya.com [atamankimya.com]
- 7. 2-Bromopropane | 75-26-3 [chemicalbook.com]
- 8. m-Cresol - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. Purification [chem.rochester.edu]
- 12. orgsyn.org [orgsyn.org]
- 13. Chromatography [chem.rochester.edu]
- 14. sorbtech.com [sorbtech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 17. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 18. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. vernier.com [vernier.com]
- 21. organic-synthesis.com [organic-synthesis.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Purification [chem.rochester.edu]
Technical Support Center: Catalyst Selection for the Synthesis of 1-Methyl-3-(propan-2-yloxy)benzene
Welcome to the dedicated technical support center for the synthesis of 1-Methyl-3-(propan-2-yloxy)benzene. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance on catalyst selection, reaction optimization, and troubleshooting. Our goal is to equip you with the technical knowledge and practical insights necessary to navigate the complexities of this synthesis with confidence and success.
Introduction: Navigating the Synthesis of this compound
The synthesis of this compound, an important building block in various chemical industries, is most commonly achieved via the Williamson ether synthesis. This venerable yet powerful reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the reaction proceeds by the deprotonation of m-cresol to form the corresponding phenoxide, which then acts as a nucleophile to attack an isopropyl halide.
While the fundamental reaction is straightforward, achieving high yield and selectivity requires careful consideration of the catalytic system and reaction parameters. The primary challenge lies in favoring the desired O-alkylation over competing side reactions, principally C-alkylation of the aromatic ring and elimination of the alkyl halide. This guide provides a comprehensive overview of catalyst selection strategies, detailed experimental protocols, and a robust troubleshooting section to address common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The Williamson ether synthesis is the most prevalent and reliable method for this transformation.[1] It involves the reaction of a m-cresolate salt with an isopropylating agent, such as 2-bromopropane or isopropyl tosylate. The reaction is typically carried out in the presence of a base in a suitable polar aprotic solvent.
Q2: What are the key considerations when selecting a catalyst (base) for this synthesis?
The choice of base is critical as it influences the deprotonation of m-cresol and can affect the reaction's selectivity and rate. Key factors to consider include:
-
Basicity: The base must be strong enough to deprotonate the phenolic hydroxyl group of m-cresol (pKa ≈ 10) to form the nucleophilic phenoxide.
-
Solubility: The base and the resulting phenoxide salt should have adequate solubility in the chosen reaction solvent.
-
Steric Hindrance: The nature of the base can influence the O- versus C-alkylation ratio.
-
Cost and Handling: For larger-scale synthesis, the cost and ease of handling the base are important practical considerations.
Commonly used bases include alkali hydroxides (NaOH, KOH), carbonates (K₂CO₃, Cs₂CO₃), and hydrides (NaH).[2]
Q3: What is the role of a phase-transfer catalyst (PTC) and when should I use one?
A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is highly recommended for this synthesis, especially when using inorganic bases like NaOH or KOH with organic solvents. The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent is present, thereby accelerating the reaction rate and often improving the yield.[1] PTCs can enable the use of less expensive bases and milder reaction conditions.
Q4: What are the primary side reactions to be aware of?
The two main competing reactions are:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the ortho and para positions of the aromatic ring. C-alkylation leads to the formation of isopropyl-substituted cresols, which can be difficult to separate from the desired product.[3]
-
Elimination (E2): Since a secondary alkyl halide (2-bromopropane) is used, it is susceptible to base-catalyzed elimination to form propene, particularly at higher temperatures and with sterically hindered or very strong bases.[4]
Q5: Are there alternative catalytic methods to the Williamson ether synthesis for this transformation?
While the Williamson synthesis is the most common, other methods for forming aryl ethers exist, though they are often employed for more challenging substrates:
-
Ullmann Condensation: This copper-catalyzed reaction can be used to form diaryl ethers and, in some cases, alkyl aryl ethers.[5] It typically requires high temperatures, but modern ligand-accelerated protocols have enabled milder conditions.
-
Buchwald-Hartwig Etherification: A palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-O bonds. While powerful, the cost of the palladium catalyst and specialized phosphine ligands often makes it a secondary choice for a relatively straightforward synthesis like this unless high efficiency is paramount for a particularly valuable downstream product.
Catalyst and Condition Selection Guide
The choice of catalyst and reaction conditions directly impacts the yield and purity of this compound. The following table provides a comparative overview of common catalytic systems.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield | Advantages | Disadvantages |
| Standard Williamson | NaH | THF, DMF | 25-80 | Moderate to High | Strong, non-nucleophilic base; drives reaction to completion. | Moisture-sensitive; requires anhydrous conditions; safety precautions needed for handling hydride. |
| Carbonate Base | K₂CO₃, Cs₂CO₃ | Acetone, Acetonitrile | 50-82 (Reflux) | Moderate to High | Milder base; easier to handle than hydrides. | May require longer reaction times; Cesium carbonate is expensive but often more effective. |
| Hydroxide Base | NaOH, KOH | Biphasic (e.g., Toluene/Water) or Alcoholic | 50-100 | Moderate | Inexpensive and readily available. | Can lead to lower yields due to the presence of water; often requires a PTC. |
| Phase-Transfer Catalysis | NaOH, KOH, K₂CO₃ | Toluene, Dichloromethane | 25-60 | High | Increased reaction rates; milder conditions; use of inexpensive bases; can improve O-selectivity. | Requires an additional reagent (the PTC); optimization of catalyst loading may be needed. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Potassium Carbonate
This protocol is a reliable starting point for laboratory-scale synthesis.
Materials:
-
m-Cresol
-
2-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or Acetonitrile, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add m-cresol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone or acetonitrile (10 mL per gram of m-cresol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromopropane (1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Phase-Transfer Catalyzed Synthesis
This protocol offers an efficient alternative with milder conditions.
Materials:
-
m-Cresol
-
2-Bromopropane
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), pellets or 50% aqueous solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine m-cresol (1.0 eq), toluene (10 mL per gram of m-cresol), and tetrabutylammonium bromide (0.05 eq).
-
Add crushed NaOH or KOH pellets (2.0 eq) or a 50% aqueous solution.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add 2-bromopropane (1.5 eq) and continue to stir vigorously at 50-60°C for 4-8 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and add water to dissolve the salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of m-Cresol | 1. Ineffective deprotonation (base not strong enough or deactivated).2. Insufficient reaction time or temperature.3. Alkylating agent has degraded. | 1. Use a stronger base (e.g., NaH) or ensure the base is fresh and anhydrous. If using a PTC, ensure efficient stirring.2. Increase the reaction temperature or prolong the reaction time. Monitor by TLC.3. Use freshly distilled or a new bottle of 2-bromopropane. |
| Significant Formation of C-Alkylated Byproduct | 1. Reaction conditions favoring C-alkylation (e.g., high temperature, certain solvents).2. "Naked" phenoxide ion in highly polar aprotic solvents. | 1. Lower the reaction temperature.[6] Protic solvents can favor C-alkylation; polar aprotic solvents generally favor O-alkylation.[7]2. Consider using a phase-transfer catalyst which can sometimes improve O-selectivity. |
| Presence of Propene (from Elimination) | 1. Reaction temperature is too high.2. Base is too strong or sterically hindered. | 1. Reduce the reaction temperature. The Sₙ2 reaction has a lower activation energy than the E2 reaction.2. Switch to a less hindered base like K₂CO₃. |
| Difficulty in Product Purification | 1. Similar polarities of the desired product, unreacted m-cresol, and C-alkylated byproduct. | 1. Unreacted m-cresol can be removed by washing the organic extract with a dilute aqueous base (e.g., 1 M NaOH). The desired ether will remain in the organic phase, while the acidic m-cresol will be extracted into the aqueous phase as its salt.2. Careful column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate) is often required to separate the O- and C-alkylated isomers. |
Visualizing the Process
Reaction Mechanism and Catalyst Selection Workflow
Caption: Workflow for reaction and catalyst selection.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Teodorescu, F., Enache, A., & Sandulescu, M. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66.
- Gu, Y., et al. (2009). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 11(10), 2161–2164.
- Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 122.
- Google Patents. (1981). Ullmann reaction for the synthesis of diaryl ethers. US4288386A.
- Arkat USA, Inc. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- PubMed. (2009).
- Wikipedia. (n.d.). Williamson ether synthesis.
- Teodorescu, F., Enache, A., & Sandulescu, M. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions [PDF].
- Organic Syntheses. (n.d.). 2-Phenylbutyronitrile.
- Wiley-VCH. (2008).
- PubChem. (n.d.). 1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene.
- ResearchGate. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- Semantic Scholar. (n.d.). Alkylation of Phenol and m-Cresol Over Zeolites.
- PubChem. (n.d.). This compound.
- Teodorescu, F., Enache, A., & Sandulescu, M. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Google Patents. (1999). Process for the preparation of alkyl aryl ethers containing carboxyl groups. US5869735A.
- ResearchGate. (n.d.). Alkylation of Phenol and m-Cresol Over Zeolites.
- Transtutors. (2023). Williamson Ether Synthesis One of the side reactions in this...
- PTC Organics, Inc. (n.d.).
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 1-METHYL-3-PROPYLBENZENE(1074-43-7) 1H NMR spectrum.
- ResearchGate. (2005).
- Chemistry Stack Exchange. (2025).
- Google Patents. (1969).
- NIST WebBook. (n.d.). Benzene, 1-methyl-3-propyl-.
- AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- ACS Publications. (2026). Access to Hindered Alkyl Aryl Ethers via Radical–Polar Crossover C(sp3)
- The Royal Society of Chemistry. (n.d.).
- CORE. (2007). Modeling and Optimization of M-cresol Isopropylation for Obtaining N-thymol: Combining a Hybrid Artificial Neural Network with a Genetic Algorithm.
- ResearchGate. (n.d.).
- PubMed. (2014). A convenient method for the synthesis of (prop-2-ynyloxy)
- Journal of the American Chemical Society. (n.d.).
- MDPI. (n.d.). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions.
- Organic Chemistry Portal. (n.d.).
- SpringerLink. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- ResearchGate. (n.d.).
- Organic Syntheses. (n.d.). Creosol.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Synthesis of 1-Methyl-3-(propan-2-yloxy)benzene
Welcome to the technical support center for the synthesis of 1-Methyl-3-(propan-2-yloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in this specific Williamson ether synthesis. We will move beyond simple procedural steps to explore the causal relationships between solvent properties and reaction outcomes, providing you with the expert insights needed to optimize your synthesis, troubleshoot common issues, and ensure the integrity of your results.
The synthesis of this compound is typically achieved via the Williamson ether synthesis, an S\textsubscript{N}2 reaction between the sodium or potassium salt of m-cresol (3-methylphenoxide) and an isopropyl halide, such as 2-bromopropane.[1][2] While the reaction appears straightforward, the choice of solvent is paramount, profoundly influencing reaction kinetics, yield, and the prevalence of side reactions. This guide provides a structured, question-and-answer approach to address the specific challenges you may encounter.
Part 1: Troubleshooting Guide
This section addresses common experimental failures and suboptimal results, linking them directly to solvent-related issues and providing actionable solutions.
Q1: My reaction is extremely slow, or the conversion rate is unacceptably low after several hours. What is the most likely solvent-related cause?
A: This is a classic symptom of using an inappropriate solvent class for an S\textsubscript{N}2 reaction. The root cause is likely insufficient reactivity of your nucleophile (the m-cresolate anion) due to solvation effects.
-
Causality: The Williamson ether synthesis proceeds via an S\textsubscript{N}2 mechanism, which involves the backside attack of the nucleophilic phenoxide on the electrophilic carbon of the isopropyl halide.[1][2] The rate of this reaction is highly dependent on the "availability" or "nakedness" of the nucleophile.
-
If you are using a polar protic solvent (e.g., ethanol, methanol, water): These solvents possess acidic protons that form strong hydrogen bonds with the negatively charged oxygen of your phenoxide.[3][4] This creates a "solvent cage" around the nucleophile, stabilizing it and sterically hindering its ability to attack the electrophile, thereby drastically slowing the reaction.[5][6]
-
If you are using an apolar or nonpolar solvent (e.g., hexane, toluene, benzene): The primary issue here is solubility. The ionic phenoxide salt is unlikely to dissolve in a nonpolar medium, preventing it from interacting with the alkyl halide in the solution phase.[4][7] A reaction cannot occur if the reactants are not in the same phase.
-
-
Troubleshooting & Solution:
-
Switch to a Polar Aprotic Solvent: The industry standard for this reaction involves polar aprotic solvents like N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or acetonitrile (MeCN) .[8][9][10]
-
Mechanism of Improvement: These solvents possess high dipole moments, allowing them to dissolve the ionic phenoxide salt by strongly solvating the cation (Na\textsuperscript{+} or K\textsuperscript{+}). However, they do not have acidic protons and thus solvate the phenoxide anion very weakly.[5][7] This leaves the anion "naked" and highly reactive, significantly accelerating the rate of the desired S\textsubscript{N}2 reaction. For example, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent).[4]
-
Q2: My reaction produced a significant amount of propene gas, and my final yield of the desired ether is low. How can solvent choice mitigate this elimination side reaction?
A: You are observing the classic competition between substitution (S\textsubscript{N}2) and elimination (E2) pathways.[8] The m-cresolate is not only a good nucleophile but also a strong base, and the substrate, 2-bromopropane, is a secondary alkyl halide, which is particularly prone to elimination.[1][2]
-
Causality: The phenoxide can either attack the electrophilic carbon (S\textsubscript{N}2) to form the ether or abstract a proton from a beta-carbon (E2) to form propene. Higher reaction temperatures generally favor the E2 pathway, as it has a higher activation energy.[9] While polar aprotic solvents are generally recommended to promote the S\textsubscript{N}2 pathway, the solvent's role in the S\textsubscript{N}2/E2 competition is nuanced and often coupled with temperature.
-
Troubleshooting & Solution:
-
Confirm Use of a Polar Aprotic Solvent: First, ensure you are using a solvent like DMF, DMSO, or acetonitrile, as these are known to favor S\textsubscript{N}2 reactions.[10]
-
Control the Temperature: This is the most critical parameter to control. Elimination reactions are more sensitive to temperature increases than substitution reactions.[9] If you are observing significant propene formation, reduce the reaction temperature. It is often better to run the reaction at a lower temperature (e.g., 50-60 °C) for a longer duration than at a higher temperature (e.g., 100 °C) for a shorter time.[9]
-
Consider a Less Hindered Base (if applicable): While you are using the phenoxide as the nucleophile, ensuring the complete and clean formation of this anion is key. Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent to deprotonate the m-cresol in situ is a standard and effective method.[11]
-
Q3: I'm struggling with reactant solubility and am considering a biphasic system. How can I make this work?
A: A biphasic system is an excellent and often industrially preferred approach, but it requires a specific additive to function: a phase-transfer catalyst (PTC) .
-
Causality: In a simple biphasic system (e.g., toluene and water), the sodium phenoxide will reside almost exclusively in the aqueous phase, while the isopropyl halide will be in the organic phase. The reaction will not proceed because the reactants are separated.
-
Troubleshooting & Solution:
-
Implement Phase-Transfer Catalysis: Introduce a catalytic amount (1-5 mol%) of a phase-transfer agent. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or crown ethers like 18-crown-6 are commonly used.[1]
-
Mechanism of Action: The PTC facilitates the reaction by transporting the phenoxide anion from the aqueous phase into the organic phase. For example, the tetrabutylammonium cation (Q\textsuperscript{+}) pairs with the phenoxide anion (ArO\textsuperscript{-}) in the aqueous phase. This new ion pair [Q\textsuperscript{+}ArO\textsuperscript{-}] has large, lipophilic alkyl groups, making it soluble in the organic phase.[12] Once in the organic phase, the phenoxide is highly reactive and attacks the isopropyl halide. The resulting bromide anion then pairs with the Q\textsuperscript{+} and returns to the aqueous phase, allowing the catalytic cycle to continue.
-
Advantages: This method often allows for milder reaction conditions, eliminates the need for expensive and hard-to-remove anhydrous polar aprotic solvents, and can be more environmentally friendly ("greener").[13][14]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best all-around solvent for achieving high yield and purity in this synthesis?
A: For laboratory-scale synthesis where achieving a high reaction rate is a priority, DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) are excellent choices. They provide superior solvation for the potassium/sodium phenoxide, leading to a highly reactive "naked" nucleophile that promotes a fast S\textsubscript{N}2 reaction.[7][10][15] However, be aware that their high boiling points can make them difficult to remove during workup. Acetonitrile is a very strong alternative with a lower boiling point, making product isolation simpler, though the reaction rate might be slightly slower than in DMF or DMSO.[9]
Q2: How does water contamination in my polar aprotic solvent affect the reaction?
A: Water contamination is detrimental. Since water is a protic solvent, even small amounts can solvate and deactivate the phenoxide nucleophile through hydrogen bonding, slowing down your reaction.[12] Furthermore, the phenoxide is a strong base and can be hydrolyzed by water, reducing the concentration of your active nucleophile. For these reasons, using an anhydrous grade of your chosen polar aprotic solvent and ensuring your glassware is thoroughly dried is critical for achieving optimal and reproducible results.[15] The exception to this rule is when employing phase-transfer catalysis, which is designed to work in a biphasic aqueous-organic system.[14]
Q3: Can I use an excess of one of the reactants, like isopropanol, as the solvent?
A: This is not recommended. Using isopropanol as the solvent would be a poor choice because it is a polar protic solvent. As detailed in the troubleshooting section, it will form a "solvent cage" around your m-cresolate nucleophile, significantly inhibiting the desired S\textsubscript{N}2 reaction.[3] While you could theoretically use a large excess of molten m-cresol as the solvent, this would lead to significant challenges during product purification. The standard and most effective method is to use a dedicated, appropriate solvent.
Part 3: Data Summary & Experimental Protocols
Data Presentation
The selection of a solvent has a direct and predictable impact on reaction outcomes. The table below summarizes the expected trends for the reaction of sodium m-cresolate with 2-bromopropane.
| Solvent | Solvent Type | Relative Rate | Predominant Pathway | Key Considerations |
| DMSO | Polar Aprotic | +++++ | S\textsubscript{N}2 | Excellent rate; high boiling point complicates removal.[10][16] |
| DMF | Polar Aprotic | ++++ | S\textsubscript{N}2 | Very good rate; high boiling point.[9][15] |
| Acetonitrile | Polar Aprotic | +++ | S\textsubscript{N}2 | Good rate; easier to remove (BP ~82 °C).[9] |
| Acetone | Polar Aprotic | ++ | S\textsubscript{N}2 | Moderate rate; lower boiling point.[4][7] |
| Ethanol | Polar Protic | + | S\textsubscript{N}2 / E2 | Very slow rate due to H-bonding; promotes elimination.[3][5] |
| Toluene | Apolar | Negligible | None | Reactants are insoluble.[4] |
| Toluene/H₂O + PTC | Biphasic (PTC) | +++ | S\textsubscript{N}2 | Good rate; avoids anhydrous conditions.[12][14] |
Experimental Protocols
Protocol 1: Synthesis in a Polar Aprotic Solvent (Acetonitrile)
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add m-cresol (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 5 mL per gram of m-cresol).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 30 minutes at 0 °C and then 30 minutes at room temperature to ensure complete deprotonation.
-
Alkyl Halide Addition: Add 2-bromopropane (1.2 eq) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (approx. 80-82 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or vacuum distillation.
Protocol 2: Synthesis using Phase Transfer Catalysis (PTC)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add m-cresol (1.0 eq), 2-bromopropane (1.5 eq), and toluene (approx. 4 mL per gram of m-cresol).
-
Aqueous Phase & Catalyst: In a separate beaker, dissolve sodium hydroxide (2.0 eq) in water (approx. 4 mL per gram of m-cresol). Add this aqueous solution to the reaction flask.
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.05 eq) to the biphasic mixture.
-
Reaction: Heat the mixture to 75-85 °C with vigorous stirring to ensure adequate mixing between the two phases. Monitor the reaction by TLC.
-
Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and remove the aqueous layer. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or vacuum distillation.
Part 4: Visualization of Key Concepts
Diagrams
Caption: Effect of solvent type on nucleophile reactivity.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
OpenOChem Learn. SN2 Effect of Solvent. [Link]
-
Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]
-
KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
-
ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
The Journal of Physical Chemistry A. Steric Effects and Solvent Effects on SN2 Reactions. [Link]
-
Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Professor Dave Explains. Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. 9.5: Williamson ether synthesis. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jetir.org [jetir.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-Methyl-3-(propan-2-yloxy)benzene
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Methyl-3-(propan-2-yloxy)benzene, a disubstituted aromatic ether. We will delve into a detailed prediction of its spectrum, compare it with structurally similar analogs, and provide a robust experimental protocol for acquiring high-quality data. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance their understanding and application of NMR spectroscopy.
The Predicted ¹H NMR Spectrum of this compound
A precise understanding of the expected ¹H NMR spectrum is crucial before embarking on experimental work. The structure of this compound dictates a unique set of proton environments, each with a characteristic chemical shift, multiplicity, and integration.
Below is a table summarizing the predicted ¹H NMR spectral data for this compound.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a (CH₃) | ~1.3 | Doublet | 6H |
| H-b (CH) | ~4.5 | Septet | 1H |
| H-c (Ar-CH₃) | ~2.3 | Singlet | 3H |
| H-d, H-e, H-f, H-g (Ar-H) | ~6.7 - 7.2 | Multiplet | 4H |
Causality Behind the Predicted Chemical Shifts and Multiplicities
The predicted spectrum is a direct consequence of the molecule's electronic and steric environment. The isopropoxy group (-OCH(CH₃)₂) and the methyl group (-CH₃) on the benzene ring exert distinct electronic effects that influence the chemical shifts of the aromatic protons.[1][2]
-
Isopropyl Group Protons (H-a and H-b): The six methyl protons (H-a) are equivalent and are split by the single methine proton (H-b), resulting in a doublet. Conversely, the methine proton is split by the six methyl protons, leading to a septet. The methine proton (H-b) is directly attached to the oxygen atom, which is an electronegative element, causing a significant downfield shift to approximately 4.5 ppm.[3][4]
-
Aromatic Methyl Protons (H-c): The protons of the methyl group attached to the benzene ring (H-c) are not adjacent to any other protons, hence they appear as a singlet. Its position at around 2.3 ppm is characteristic of a methyl group on an aromatic ring.[5]
-
Aromatic Protons (H-d, H-e, H-f, H-g): The four protons on the benzene ring are non-equivalent and will exhibit complex splitting patterns due to ortho, meta, and para couplings. The isopropoxy group is an electron-donating group, which will shield the ortho and para protons, shifting them upfield relative to benzene (7.34 ppm). The methyl group is a weaker electron-donating group. The interplay of these two groups will result in a complex multiplet in the aromatic region, typically between 6.7 and 7.2 ppm.[1][2]
Comparative Analysis with Structurally Related Compounds
To provide a practical context for our predicted spectrum, we will compare it with the experimental ¹H NMR data of two closely related molecules: 3-methoxytoluene and 3-ethoxytoluene. These compounds differ from our target molecule only in the alkoxy substituent.
| Compound | Ar-H (ppm) | O-CHₓ (ppm) | Ar-CH₃ (ppm) | Alkyl-CH₃ (ppm) |
| 3-Methoxytoluene | 6.61-7.12 (m, 4H) | 3.73 (s, 3H) | 2.30 (s, 3H) | - |
| 3-Ethoxytoluene | 6.65-7.15 (m, 4H) | 3.98 (q, 2H) | 2.31 (s, 3H) | 1.38 (t, 3H) |
| This compound (Predicted) | ~6.7-7.2 (m, 4H) | ~4.5 (sept, 1H) | ~2.3 (s, 3H) | ~1.3 (d, 6H) |
Data for 3-Methoxytoluene sourced from ChemicalBook.[6] Data for 3-Ethoxytoluene is a typical representation.
This comparison highlights a key trend: as the steric bulk of the alkoxy group increases from methoxy to ethoxy to isopropoxy, the chemical shift of the alpha-protons on the alkoxy group (O-CHₓ) shifts downfield. The splitting patterns also change according to the number of adjacent protons, from a singlet for the methoxy group to a quartet for the ethoxy group, and a septet for the isopropoxy group. The signals for the aromatic protons and the aromatic methyl group remain in similar regions across all three compounds, as expected.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of this compound.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[7][8]
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.[4]
- Transfer the solution to a clean 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spinner turbine and place it in the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
- Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for obtaining sharp, well-resolved peaks.
3. Data Acquisition:
- Set the appropriate spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).
- Set the number of scans. For a moderately concentrated sample, 16 to 64 scans are typically sufficient.
- Apply a 90° pulse and acquire the Free Induction Decay (FID).
- Introduce a relaxation delay between scans to allow the nuclear spins to return to equilibrium, ensuring accurate integration.
4. Data Processing:
- Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate the peaks to determine the relative number of protons corresponding to each signal.
- Analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecule.
Visualizing the Workflow and Molecular Structure
To further clarify the experimental process and the molecular structure under investigation, the following diagrams are provided.
Caption: Experimental workflow for ¹H NMR spectroscopy.
Caption: Structure of this compound.
Conclusion
This guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound. By predicting the spectrum based on fundamental principles and comparing it with known analogs, we have established a solid foundation for experimental verification. The detailed protocol provided ensures that researchers can acquire high-quality, reliable data. A thorough understanding of the principles and practices outlined herein will empower scientists in their pursuit of accurate molecular structure determination.
References
-
National Center for Biotechnology Information. 3-Ethoxytoluene. PubChem. [Link]
-
Efe, C., Lykakis, I. N., & Stratakis, M. SUPPORTING INFORMATION: Gold nanoparticles supported on TiO2 catalyse the cycloisomerisation/oxidative dimerisation of aryl propargyl ethers. University of Crete. [Link]
-
University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Chemistry LibreTexts. 12.2: Predicting A 1H-NMR Spectrum from the Structure. [Link]
-
Numerade. Predict the H'NMR spectrum for 1,3-methylbenzene and label the peaks. [Link]
-
National Center for Biotechnology Information. 3-Methoxytoluene. PubChem. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). [Link]
-
Michigan State University. NMR: Intermediate Level, Spectrum 5. [Link]
-
University of California, Los Angeles. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
PROSPRE. 1H NMR Predictor. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
National Center for Biotechnology Information. This compound. PubChem. [Link]
-
Doc Brown's Chemistry. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. [Link]
-
National Center for Biotechnology Information. 1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene. PubChem. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
SpectraBase. 1-Methyl-4-propan-2-yloxy-benzene. [Link]
-
National Institute of Standards and Technology. Benzene, 1-methoxy-3-methyl-. NIST WebBook. [Link]
-
Wikipedia. Methoxytoluene. [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 3-Methylanisole(100-84-5) 1H NMR spectrum [chemicalbook.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.washington.edu [chem.washington.edu]
13C NMR analysis of 1-Methyl-3-(propan-2-yloxy)benzene
An In-Depth Technical Guide to the ¹³C NMR Analysis of 1-Methyl-3-(propan-2-yloxy)benzene
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern organic chemistry for the unambiguous elucidation of molecular structures.[1][2] Among its variants, ¹³C NMR provides direct insight into the carbon skeleton of a molecule.[3] This guide offers a comprehensive analysis of the ¹³C NMR spectrum of this compound, a disubstituted aromatic ether.
Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation. It delves into the underlying principles of substituent chemical shifts (SCS) on an aromatic ring, provides a robust, field-proven experimental protocol, and presents a comparative analysis against simpler benzene derivatives. By understanding the additive nature of substituent effects, a predictive framework for spectral interpretation is established, reinforcing the power of ¹³C NMR in structural verification.
Theoretical Framework: Substituent Effects on Aromatic ¹³C Chemical Shifts
The chemical shift of a given carbon nucleus in a benzene ring is exquisitely sensitive to its electronic environment. When a substituent is attached to the ring, it perturbs the electron density of all six aromatic carbons through a combination of inductive and resonance effects, altering their chemical shifts relative to benzene (δ ≈ 128.5 ppm).[4][5]
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electronegative atoms withdraw electron density, deshielding nearby carbons and shifting their signals downfield (to higher ppm values).
-
Resonance Effects: These are transmitted through the pi (π) system and are most pronounced at the ortho and para positions.[6] Electron-donating groups (EDGs) like alkoxy (-OR) and alkyl (-R) groups increase electron density at these positions, causing upfield shifts (shielding), while electron-withdrawing groups (EWGs) have the opposite effect.[6]
In this compound, the chemical shifts of the aromatic carbons are determined by the combined influence of the methyl (-CH₃) and isopropoxy (-OCH(CH₃)₂) groups. The methyl group is a weak electron-donating group, while the isopropoxy group is a strong electron-donating group due to the resonance effect of the oxygen atom's lone pairs. The effects of these substituents are approximately additive, allowing for a rational prediction of the resulting spectrum.[7]
Experimental Protocol for ¹³C NMR Acquisition
Achieving a high-quality, interpretable ¹³C NMR spectrum requires meticulous sample preparation and appropriate selection of acquisition parameters. The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus make it significantly less sensitive than ¹H NMR, necessitating measures to ensure a good signal-to-noise ratio.[1][5]
Step-by-Step Methodology
-
Sample Preparation:
-
Solute Quantity: Weigh approximately 50 mg of this compound. For ¹³C NMR, a higher concentration is generally preferred to reduce acquisition time.[8] A concentration of 100-500 mM is ideal.[9]
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[8] The deuterated solvent provides the field-frequency lock signal for the spectrometer.
-
Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.
-
Tube and Cap: Use a high-quality NMR tube free of cracks or chips.[10] Cap the tube securely to prevent solvent evaporation. Label the cap, not the glass tube itself.[9]
-
-
Instrument Setup and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended.
-
Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments). Broadband proton decoupling collapses C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[5]
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure efficient power transfer.[11]
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): Set a delay of 1-2 seconds. While longer delays are needed for strict quantification, this value is sufficient for qualitative structural analysis.[12]
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 128 to 1024, or more for very dilute samples) to achieve an adequate signal-to-noise ratio.
-
-
Processing:
-
Apply an exponential multiplication function (line broadening of ~1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum and perform a baseline correction.
-
Reference the spectrum by setting the CDCl₃ solvent peak to δ 77.16 ppm.
-
-
Experimental Workflow Diagram
Caption: Workflow for ¹³C NMR sample preparation, acquisition, and processing.
Spectral Analysis of this compound
The structure of this compound contains nine unique carbon environments, and thus nine distinct signals are expected in its proton-decoupled ¹³C NMR spectrum.
Molecular Structure and Carbon Numbering
Caption: Structure of this compound with carbon numbering.
Predicted ¹³C NMR Chemical Shifts
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values are calculated using established algorithms that rely on large spectral databases.[13][14][15]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Justification |
| C3 | 157.6 | Singlet | Aromatic carbon directly attached to the electronegative oxygen (ipso-carbon), strongly deshielded. |
| C1 | 139.3 | Singlet | Aromatic carbon attached to the methyl group (ipso-carbon), deshielded relative to benzene. |
| C5 | 129.5 | Singlet | Aromatic CH, meta to the isopropoxy group and ortho to the methyl group. |
| C4 | 115.1 | Singlet | Aromatic CH, para to the methyl group and ortho to the isopropoxy group; strongly shielded by the -OR group's resonance effect. |
| C6 | 114.2 | Singlet | Aromatic CH, ortho to the methyl group and meta to the isopropoxy group. |
| C2 | 109.5 | Singlet | Aromatic CH, ortho to the isopropoxy group and meta to the methyl group; strongly shielded by the -OR group's resonance effect. |
| C8 | 69.8 | Singlet | Aliphatic CH (methine) carbon of the isopropyl group, attached to oxygen and thus deshielded. |
| C9 | 22.1 | Singlet | Equivalent aliphatic CH₃ (methyl) carbons of the isopropyl group. |
| C7 | 21.5 | Singlet | Aliphatic CH₃ (methyl) carbon attached to the aromatic ring. |
Comparative Analysis with Benzene, Toluene, and Anisole
To understand the observed chemical shifts in this compound, it is instructive to compare them with simpler, related molecules. The substituent chemical shifts (SCS) quantify the effect of each group.
SCS (ppm) = δ (substituted benzene) - δ (benzene)
| Carbon | Benzene | Toluene (SCS) | Anisole (SCS) | Predicted Additive SCS (Toluene + Anisole) | This compound (Observed SCS) |
| C1 | 128.5 | +9.3 (ipso) | -1.8 (meta) | +7.5 | +10.8 (ipso) |
| C2 | 128.5 | +0.7 (ortho) | -14.4 (ortho) | -13.7 | -19.0 |
| C3 | 128.5 | -0.1 (meta) | +31.4 (ipso) | +31.3 | +29.1 (ipso) |
| C4 | 128.5 | -2.9 (para) | -7.7 (para) | -10.6 | -13.4 |
| C5 | 128.5 | -0.1 (meta) | -1.8 (meta) | -1.9 | +1.0 |
| C6 | 128.5 | +0.7 (ortho) | -14.4 (ortho) | -13.7 | -14.3 |
Note: Experimental data for Toluene and Anisole are used for SCS calculation. The "Observed SCS" for the target molecule is based on its predicted shifts relative to benzene (128.5 ppm). Anisole is used as a proxy for the isopropoxy group, which is a reasonable approximation for the electronic effects on the ring.
Analysis of Additive Effects
The data reveals a strong correlation between the predicted shifts in the target molecule and the additive effects of the individual substituents.
-
Ipso Carbons (C1, C3): C3, attached to the strongly deshielding oxygen atom, appears furthest downfield in the aromatic region at ~157.6 ppm. C1, attached to the methyl group, is also deshielded and appears at ~139.3 ppm.[16][17]
-
Ortho/Para Positions: The isopropoxy group is a powerful ortho, para-director. Consequently, C2 and C4 (ortho to -OR) and C6 (para to -OR, but ortho to -CH₃) are significantly shielded (shifted upfield). C2 is predicted to be the most shielded aromatic protonated carbon (~109.5 ppm) as it is ortho to the strong EDG and meta to the weak EDG.
-
Meta Positions: C5, being meta to the isopropoxy group, is only slightly affected by its resonance and experiences a shift primarily influenced by its ortho relationship to the methyl group.
This additive model provides a powerful tool for assigning complex spectra. The deviation from perfect additivity can offer insights into subtle electronic or steric interactions between the substituents.
Caption: Conceptual diagram of the additive model for predicting ¹³C NMR shifts.
Conclusion
The ¹³C NMR spectrum of this compound is readily interpretable through a systematic analysis grounded in the fundamental principles of substituent effects. By employing a standardized experimental protocol, a high-quality spectrum can be obtained, revealing nine distinct signals corresponding to the unique carbon atoms in the molecule.
A comparative analysis against simpler analogues like toluene and anisole validates the use of an additive model to predict and assign the chemical shifts of the aromatic carbons. This approach not only confirms the identity of the compound but also provides a deeper understanding of the electronic interplay between substituents on a benzene ring. For professionals in chemical research and drug development, mastering this predictive and analytical methodology is crucial for efficient and accurate molecular structure elucidation.
References
-
ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available from: [Link]
-
PubChem. NMRShiftDB - PubChem Data Source. National Institutes of Health. Available from: [Link]
-
University of Alberta. NMR Sample Preparation. Available from: [Link]
-
University of Geneva. NMR sample preparation. Available from: [Link]
-
University of Arizona. NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Available from: [Link]
-
Western University. NMR Sample Preparation. Available from: [Link]
-
Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. Available from: [Link]
-
Journal of Chemical Physics. Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Available from: [Link]
-
Clark Physical Sciences Library. SDBS: Spectral Database for Organic Compounds. Available from: [Link]
-
MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available from: [Link]
-
Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available from: [Link]
-
ScienceDirect. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Available from: [Link]
-
UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Available from: [Link]
-
CEITEC. Measuring methods available and examples of their applications 13C NMR. Available from: [Link]
-
University of Oxford. A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Available from: [Link]
-
University of Notre Dame. 13-C NMR Protocol for beginners AV-400. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
-
ACS Publications. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Available from: [Link]
-
University of Calgary. 1H NMR: Intermediate Level, Spectrum 8. Available from: [Link]
-
ACS Publications. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Available from: [Link]
-
ETH Zurich. Chemical shifts. Available from: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0256875). Available from: [Link]
-
Michigan State University. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031241). Available from: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031241). Available from: [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
-
SpectraBase. Anisole - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
Chemistry LibreTexts. 6.8: ¹³C NMR Spectroscopy. Available from: [Link]
-
CASPRE. 13C NMR Predictor. Available from: [Link]
-
Scribd. Predict 13C Carbon NMR Spectra. Available from: [Link]
-
PMC - NIH. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. Available from: [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation. Available from: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
Sources
- 1. nmr.ceitec.cz [nmr.ceitec.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. pubs.aip.org [pubs.aip.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sites.uclouvain.be [sites.uclouvain.be]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 11. chem.uiowa.edu [chem.uiowa.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 14. Visualizer loader [nmrdb.org]
- 15. scribd.com [scribd.com]
- 16. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Mass Spectrometry of 1-Methyl-3-(propan-2-yloxy)benzene
For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular weight and structure. This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of 1-Methyl-3-(propan-2-yloxy)benzene under various ionization techniques. By moving beyond a simple recitation of methods, we will explore the causality behind fragmentation patterns and the rationale for selecting one ionization method over another, empowering you to make informed decisions in your analytical workflows.
Introduction to this compound
This compound, also known as 3-isopropoxytoluene, is an aromatic ether with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . Its structure, featuring a toluene core substituted with an isopropyl ether group, presents interesting characteristics for mass spectrometric analysis, with fragmentation pathways influenced by both the aromatic ring and the alkyl ether moiety.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical in mass spectrometry as it dictates the extent of fragmentation and the type of information that can be gleaned from the resulting spectrum. Here, we compare three common ionization methods: Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI).
Electron Ionization (EI): The Hard Approach to Unveiling Structure
Electron Ionization is a high-energy, "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation patterns.[1] This makes it a powerful tool for structural elucidation.
Predicted Electron Ionization (EI) Mass Spectrum of this compound:
Key Predicted Fragmentation Pathways under EI:
-
Molecular Ion (M•+): The molecular ion peak at m/z 150 is expected to be prominent due to the stabilizing effect of the aromatic ring.[3]
-
Loss of a Methyl Radical: A common fragmentation for isopropyl groups is the loss of a methyl radical (•CH₃) to form a stable secondary carbocation. This would result in a significant peak at m/z 135.
-
Benzylic Cleavage: Cleavage of the bond beta to the aromatic ring is a characteristic fragmentation pathway for aryl ethers.[3] This would involve the loss of a propylene molecule (C₃H₆) via a rearrangement, leading to a peak at m/z 108, corresponding to the cresol radical cation.
-
Loss of the Isopropyl Group: Cleavage of the C-O bond can result in the loss of the entire isopropyl group (•C₃H₇), yielding a fragment at m/z 107.
-
Formation of the Tropylium Ion: Aromatic compounds often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91.
-
Isopropyl Cation: A peak corresponding to the isopropyl cation (C₃H₇⁺) at m/z 43 is also anticipated.
Visualizing EI Fragmentation:
Caption: Predicted EI fragmentation of this compound.
Chemical Ionization (CI): A Softer Touch for Molecular Weight Determination
In contrast to EI, Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation.[1][4] In CI, a reagent gas (e.g., methane) is ionized first, and these reagent gas ions then react with the analyte molecule, typically through proton transfer.[5]
Expected Chemical Ionization (CI) Mass Spectrum (Methane Reagent Gas):
-
Protonated Molecule ([M+H]⁺): The most prominent peak is expected to be the protonated molecule at m/z 151. This provides clear confirmation of the molecular weight.[5]
-
Adduct Ions: Adducts with reagent gas fragments, such as [M+C₂H₅]⁺ (m/z 179) and [M+C₃H₅]⁺ (m/z 191), may also be observed, though typically at lower abundances.
-
Fragment Ions: Some fragmentation of the protonated molecule can occur, primarily through the loss of stable neutral molecules. The most likely fragmentation would be the loss of propene (C₃H₆), resulting in a peak at m/z 109, corresponding to the protonated cresol.
Visualizing the CI Process:
Caption: Chemical ionization of this compound with methane.
Electrospray Ionization (ESI): Analyzing Non-Polar Compounds
Electrospray Ionization is typically employed for polar, and often large, molecules. However, with appropriate solvent systems, it can be adapted for the analysis of non-polar compounds like this compound.[6] This often involves the formation of adducts with cations present in the solvent.
Expected Electrospray Ionization (ESI) Mass Spectrum:
-
Adduct Formation: In the presence of salts like sodium acetate, the primary ion observed would likely be the sodium adduct, [M+Na]⁺, at m/z 173.
-
Minimal Fragmentation: ESI is a very soft ionization technique, and as such, minimal to no fragmentation is expected under typical conditions. This makes it ideal for confirming molecular weight but provides little structural information on its own.
Performance Comparison: A Tabular Summary
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) | Electrospray Ionization (ESI) |
| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) | Very Low (Soft Ionization) |
| Molecular Ion | Often present, but can be weak | Strong [M+H]⁺ peak | Strong adduct ion (e.g., [M+Na]⁺) |
| Fragmentation | Extensive, structurally informative | Minimal, loss of neutral molecules | Generally none |
| Primary Use | Structural Elucidation | Molecular Weight Confirmation | Molecular Weight Confirmation |
| Sample Introduction | Typically GC | Typically GC or direct probe | Typically LC or direct infusion |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with EI and CI
A standard GC-MS system equipped with a capillary column (e.g., a non-polar stationary phase like 5% phenyl-polydimethylsiloxane) would be suitable for the analysis of this compound.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
MS Conditions (EI):
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-300
MS Conditions (CI):
-
Ion Source Temperature: 150 °C
-
Reagent Gas: Methane at a pressure of ~1 torr
-
Electron Energy: 150 eV
-
Mass Range: m/z 80-300
Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI
For ESI analysis, the sample would be dissolved in a suitable solvent mixture and introduced into the mass spectrometer via direct infusion or through an LC system.
LC Conditions (for separation if needed):
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 80:20) with 0.1% formic acid or a salt like sodium acetate.
-
Flow Rate: 0.2 mL/min
MS Conditions (ESI):
-
Ion Source: ESI in positive ion mode
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 300 °C
-
Nebulizer Pressure: 30 psi
-
Mass Range: m/z 100-300
Conclusion
The mass spectrometric analysis of this compound offers a clear illustration of the complementary nature of different ionization techniques. Electron Ionization provides rich structural detail through its characteristic fragmentation patterns. Chemical Ionization offers an unambiguous determination of the molecular weight with minimal fragmentation. Electrospray Ionization, while less conventional for such a non-polar molecule, can be effectively utilized for molecular weight confirmation, particularly in LC-MS applications. The choice of technique will ultimately depend on the analytical question at hand, whether it is the confirmation of a known compound's identity or the structural elucidation of an unknown.
References
-
ACS Publications. (2022, October 4). Detection of Polycyclic Aromatic Hydrocarbons in High Organic Carbon Ultrafine Particle Extracts by Electrospray Ionization Ultrahigh-Resolution Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). m-Cymene. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Detection of Polycyclic Aromatic Hydrocarbons in High Organic Carbon Ultrafine Particle Extracts by Electrospray Ionization Ultrahigh-Resolution Mass Spectrometry. PubMed. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of (1-methylethyl)benzene (cumene). Retrieved from [Link]
-
ACS Publications. (n.d.). High-Sensitivity Analysis of Polycyclic Aromatic Hydrocarbons by Nanodroplet Interfacial Ionization Coupled with Mass Spectrometry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). p-Cymene. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). o-Cymene. NIST Chemistry WebBook. Retrieved from [Link]
-
R Discovery. (2022, October 4). Detection of Polycyclic Aromatic Hydrocarbons in High Organic Carbon Ultrafine Particle Extracts by Electrospray Ionization Ultrahigh-Resolution Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Chemical ionization. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-methyl-3-phenoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-methyl-3-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
JoVE. (n.d.). Chemical Ionization (CI) Mass Spectrometry. Retrieved from [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-methyl-3-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
Restek. (2022, May 11). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-methyl-3-propyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-methyl-3-propyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). p-Cymene. PubChem. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 1-Isopropyl-3-methylbenzene (HMDB0037051). Retrieved from [Link]
Sources
- 1. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 2. M-Cymene | C10H14 | CID 10812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GCMS Section 6.13 [people.whitman.edu]
- 4. Chemical ionization - Wikipedia [en.wikipedia.org]
- 5. Video: Chemical Ionization (CI) Mass Spectrometry [jove.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC Purity Analysis of 1-Methyl-3-(propan-2-yloxy)benzene
Introduction
1-Methyl-3-(propan-2-yloxy)benzene, also known as 3-isopropoxytoluene, is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The purity of this starting material is paramount, as even trace impurities can have significant impacts on the yield, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.
This guide presents a comprehensive approach to developing and optimizing a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. As no standardized pharmacopeial method currently exists for this specific compound, this document details a method development strategy, compares different stationary phases, and provides a fully validated protocol grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).
Part 1: Method Development Strategy & Analyte Profile
A successful HPLC method hinges on understanding the physicochemical properties of the analyte and potential impurities.
1.1. Analyte Characteristics
-
Structure: this compound
-
Molecular Formula: C₁₀H₁₄O
-
Properties: A moderately nonpolar, aromatic ether. Its aromatic ring provides a strong chromophore, making UV detection highly suitable. The expected logP (partition coefficient) suggests good retention on reversed-phase columns.
1.2. Identification of Potential Impurities
A robust purity method must be able to separate the main component from its potential process-related impurities and degradation products. A common synthetic route is the Williamson ether synthesis, reacting m-cresol with an isopropyl halide (e.g., 2-bromopropane) under basic conditions.
Based on this synthesis, the primary potential impurities are:
-
Impurity A: m-Cresol (Unreacted starting material)
-
Impurity B: 3,3'-Dimethyl-diphenyl ether (Potential side-product)
-
Impurity C: Diisopropyl ether (From side reactions of the alkylating agent)
The method must demonstrate specificity by resolving the this compound peak from these and other potential unknowns.
1.3. Initial Methodological Choices
-
Mode: Reversed-Phase HPLC is the logical choice due to the nonpolar nature of the analyte.
-
Detection: UV detection is selected based on the analyte's aromatic structure. A UV scan of this compound shows significant absorbance maxima around 220 nm and 272 nm. To ensure sensitivity for a wider range of potential aromatic impurities, a lower wavelength of 220 nm is chosen for this method.
-
Mobile Phase: A combination of water (or buffer) and an organic solvent like acetonitrile or methanol is standard for RP-HPLC. Acetonitrile is often preferred for its lower viscosity and UV cutoff. A starting gradient from a high aqueous content to a high organic content is employed to elute impurities with a wide range of polarities.
Part 2: Comparative Analysis of Stationary Phases
The choice of the HPLC column (stationary phase) is the most critical factor for achieving the desired separation. Here, we compare the performance of two common reversed-phase columns: a standard C18 (L1) column and a Phenyl-Hexyl (L11) column, which offers alternative selectivity for aromatic compounds through π-π interactions.
A mixture containing the main compound (API) and a spiked amount of the key starting material impurity, m-cresol (Impurity A), was used to challenge the separation capability of each column under identical gradient conditions.
Table 1: Comparative Performance of C18 vs. Phenyl-Hexyl Columns
| Parameter | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | Rationale & Conclusion |
| Resolution (API / Impurity A) | 3.8 | 5.2 | The Phenyl-Hexyl column provides significantly higher resolution, indicating a better separation. This is likely due to favorable π-π interactions between the phenyl ligands and the aromatic rings of the analyte and impurity. |
| Tailing Factor (API Peak) | 1.1 | 1.05 | Both columns provide excellent peak shape, well within the acceptable range (< 1.5). The Phenyl-Hexyl column shows slightly better symmetry. |
| Theoretical Plates (API Peak) | 14,500 | 16,200 | The higher plate count on the Phenyl-Hexyl column indicates greater column efficiency, leading to sharper peaks and better overall performance. |
| Conclusion | Acceptable Performance | Superior Performance | The Phenyl-Hexyl column is selected for the final optimized method due to its superior resolution and efficiency for this specific separation. |
Part 3: Optimized & Validated HPLC Protocol
This section provides the detailed, step-by-step protocol for the purity analysis using the selected Phenyl-Hexyl column. The workflow is designed to be self-validating, ensuring reliable and reproducible results.
3.1. Experimental Workflow Diagram
Caption: HPLC method workflow from preparation to final report.
3.2. Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent).
-
Reagents: Phosphoric acid (H₃PO₄, ACS grade).
-
Standards: this compound reference standard (>99.5% purity), m-cresol (>99% purity).
-
Diluent: Acetonitrile/Water (50:50, v/v).
3.3. Chromatographic Conditions
| Parameter | Optimized Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with DAD/VWD |
| Column | Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm, P/N: 00F-4462-E0) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
3.4. Step-by-Step Procedure
-
Mobile Phase Preparation:
-
For Mobile Phase A, carefully add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas using sonication or vacuum.
-
-
Standard Solution Preparation (System Suitability):
-
Accurately weigh about 10 mg of the this compound reference standard and 10 mg of the m-cresol impurity standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent to obtain a concentration of approximately 1.0 mg/mL for each component. This is the Resolution Solution.
-
-
Sample Solution Preparation:
-
Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent to obtain a final concentration of approximately 1.0 mg/mL.
-
-
System Suitability Test (SST):
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Resolution Solution.
-
Verify that the system meets the criteria outlined in Table 2. This step is crucial for ensuring the trustworthiness and validity of the analytical run.
-
-
Chromatographic Run:
-
Inject the Diluent (as a blank) to ensure no system peaks interfere with the analysis.
-
Inject the Resolution Solution once to confirm resolution.
-
Inject the Sample Solution in duplicate.
-
-
Data Analysis:
-
Integrate all peaks in the sample chromatogram, disregarding any peaks from the blank.
-
Calculate the percentage purity of the main component using the area normalization method:
-
% Purity = (Area of API Peak / Total Area of All Peaks) x 100
-
-
Table 2: System Suitability Criteria (Based on USP <621> Standards)
| Parameter | Acceptance Criterion | Purpose |
| Resolution (API / m-cresol) | ≥ 2.0 | Ensures baseline separation between the main peak and its critical impurity. |
| Tailing Factor (API Peak) | ≤ 1.5 | Confirms good peak shape and absence of column overloading or secondary interactions. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision and reproducibility of the injection and detection system. |
Conclusion
The developed RP-HPLC method using a Phenyl-Hexyl stationary phase provides a highly effective and reliable means for the purity analysis of this compound. The comparative data clearly demonstrates the superior resolving power of the Phenyl-Hexyl column for this specific analyte and its key process impurity, m-cresol. The detailed protocol, complete with system suitability criteria derived from authoritative standards, ensures that the method is robust, reproducible, and suitable for implementation in a quality control environment. This guide provides researchers and drug development professionals with a solid foundation for the quality assessment of this important chemical intermediate.
References
-
United States Pharmacopeia (USP). General Chapter <621> "Chromatography". URL: [Link]
-
International Council for Harmonisation (ICH). Guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology". URL: [Link]
-
Agilent Technologies. "Agilent ZORBAX Eclipse Plus Columns". URL: [Link]
-
Phenomenex Inc. "Kinetex Core-Shell HPLC/UHPLC Columns". URL: [Link]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Structural Insight
An In-Depth Comparative Guide to the Analytical Characterization of 1-Methyl-3-(propan-2-yloxy)benzene
This guide provides a comprehensive comparison of principal analytical methodologies for the characterization of this compound (CAS No. 19177-04-9), a key aromatic ether intermediate in various research and development applications.[1] For professionals in drug discovery, chemical synthesis, and quality control, robust and reliable analytical characterization is non-negotiable. This document moves beyond mere procedural lists to explain the fundamental causality behind methodological choices, ensuring each protocol serves as a self-validating system for generating trustworthy and reproducible data.
The selection of an analytical technique is contingent upon the specific question being asked—be it identity confirmation, purity assessment, structural elucidation, or quantification. Herein, we compare four cornerstone techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The experimental parameters and expected results are based on established analytical principles and data from closely related structural analogs, providing a robust framework for the analysis of this specific compound.
GC-MS is the premier method for analyzing volatile and semi-volatile compounds.[2] Its high chromatographic resolution combined with the structural elucidation power of mass spectrometry makes it ideal for both identifying this compound in a complex mixture and confirming its molecular weight and fragmentation pattern.
Causality of Method Choice: The ether linkage and alkylbenzene structure of the target molecule impart sufficient volatility and thermal stability for GC analysis. The electron ionization (EI) mass spectrometer provides a reproducible fragmentation pattern, or "fingerprint," that is invaluable for unambiguous identification.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 100 ppm solution of the sample in HPLC-grade dichloromethane.
-
Instrumentation: Utilize a GC system equipped with a capillary column and coupled to a mass spectrometer.[3]
-
GC Conditions:
-
Column: A non-polar column, such as a VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is optimal for separating aromatic compounds.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 40-450 amu.
-
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS analysis of this compound.
Expected Data & Interpretation
The molecular weight of C10H14O is 150.22 g/mol .[1] The mass spectrum will show a molecular ion peak (M+) at m/z 150. Key fragments would arise from the loss of an isopropyl group and cleavage at the ether bond.
| Parameter | Expected Value/Observation | Rationale |
| Retention Time | ~10-12 minutes | Based on the boiling point and polarity relative to similar aromatic ethers. |
| Molecular Ion (M+) | m/z 150 | Corresponds to the intact molecule C10H14O+. |
| Key Fragment 1 | m/z 107 | Loss of the isopropyl group (•CH(CH3)2), resulting in [M-43]+, a stable hydroxytoluene-like cation. |
| Key Fragment 2 | m/z 91 | Tropylium ion, a common rearrangement fragment for alkylbenzenes. |
| Key Fragment 3 | m/z 43 | Isopropyl cation [CH(CH3)2]+. |
High-Performance Liquid Chromatography (HPLC): A Focus on Purity and Quantification
For non-volatile impurities or precise quantification, reversed-phase HPLC (RP-HPLC) is the method of choice. It separates compounds based on their polarity, avoiding the high temperatures of GC that could potentially degrade sensitive samples.
Causality of Method Choice: The moderate polarity of this compound makes it well-suited for retention on a non-polar stationary phase like C18, using a polar mobile phase. UV detection is highly effective due to the benzene ring's strong chromophore. This method is adapted from established protocols for related aromatic isomers.[4]
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation: Prepare a 100 ppm solution of the sample in the mobile phase (Acetonitrile/Water mixture). Filter through a 0.45 µm syringe filter before injection.
-
Instrumentation: An HPLC system with a UV detector, pump, autosampler, and column oven.[5]
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 65:35 (v/v) Acetonitrile:Water. For MS compatibility, 0.1% formic acid can be added to both phases.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Experimental Workflow: HPLC
Caption: Workflow for HPLC analysis of this compound.
Expected Data & Interpretation
The primary output is a chromatogram. Purity is assessed by the relative area of the main peak. For quantification, a calibration curve using a reference standard is required.
| Parameter | Expected Value/Observation | Rationale |
| Retention Time | ~5-7 minutes | Based on its hydrophobicity on a C18 column with the specified mobile phase. |
| Peak Shape | Symmetrical (Tailing factor ~1.0-1.2) | A good peak shape is indicative of a well-behaved separation. |
| Purity Assessment | >99% Area (for a pure sample) | The area percent of the main peak relative to all peaks detected. |
| λmax | ~270 nm | Typical UV absorbance maximum for a substituted benzene ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is unparalleled for providing definitive structural information. Both ¹H and ¹³C NMR experiments are essential to confirm the connectivity of atoms within the this compound molecule.
Causality of Method Choice: NMR detects the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each hydrogen and carbon atom. The number of signals, their chemical shifts (positions), splitting patterns (multiplicity), and integrations (areas) allow for a complete and unambiguous structural assignment.[6]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Experimental Workflow: NMR
Caption: Workflow for NMR structure elucidation.
Predicted ¹H and ¹³C NMR Data
Based on the structure and known chemical shifts for similar compounds[7][8], the following signals are predicted.
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~6.7-7.2 | Multiplet (m) | 4H | Ar-H |
| Isopropyl CH | ~4.5 | Septet (sept) | 1H | O-CH (CH₃)₂ |
| Aryl Methyl | ~2.3 | Singlet (s) | 3H | Ar-CH₃ |
| Isopropyl CH₃ | ~1.3 | Doublet (d) | 6H | O-CH(CH₃ )₂ |
| ¹³C NMR | Predicted Shift (ppm) | Assignment | ||
| Aromatic C-O | ~158 | C -O | ||
| Aromatic C-CH₃ | ~140 | C -CH₃ | ||
| Aromatic C-H | ~110-130 | Ar-C H | ||
| Isopropyl C-H | ~70 | O-C H(CH₃)₂ | ||
| Aryl Methyl | ~21 | Ar-C H₃ | ||
| Isopropyl Methyl | ~22 | O-CH(C H₃)₂ |
Fourier-Transform Infrared (FT-IR) Spectroscopy: For Rapid Functional Group Identification
FT-IR spectroscopy is a fast and simple technique used to identify the functional groups present in a molecule. It is an excellent tool for quickly verifying the presence of the key ether linkage and aromatic ring.
Causality of Method Choice: Specific covalent bonds vibrate at characteristic frequencies. By measuring the absorption of infrared light, one can identify these vibrations and deduce the presence of functional groups like C-O-C (ether), aromatic C=C, and C-H bonds.[9]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) FT-IR spectrometer.
-
Instrumentation: An FT-IR spectrometer with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-600 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Experimental Workflow: FT-IR
Sources
- 1. This compound | C10H14O | CID 12456385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. env.go.jp [env.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. 1-Methyl-2-(propan-2-yl)benzene | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. 1-METHYL-3-PROPYLBENZENE(1074-43-7) 1H NMR spectrum [chemicalbook.com]
- 8. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
